molecular formula C22H29ClN4O6 B1668769 CE-224535 CAS No. 724424-43-5

CE-224535

Número de catálogo: B1668769
Número CAS: 724424-43-5
Peso molecular: 480.9 g/mol
Clave InChI: FUCKCIVGBCBZNP-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This chemical entity, 2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide, is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are non-selective cation channels that are implicated in a range of physiological and pathophysiological processes , including neuronal excitability, renal podocyte function, and pain perception . Its primary research value lies in its application for probing the complex biology of TRPC5 and its closely related channel, TRPC4, in both in vitro and in vivo models. Researchers utilize this compound to investigate the role of TRPC5 in neurological disorders such as anxiety and depression, as well as in proteinuric kidney diseases where TRPC5 activation in podocytes leads to cytoskeletal disruption and foot process effacement. The mechanism of action involves a direct antagonism of the channel, stabilizing it in a closed state and thereby preventing calcium and sodium influx in response to endogenous activators. The specific stereochemistry of the (2R)-2-hydroxy-3-methoxypropyl side chain is critical for its high binding affinity and selectivity. This makes the compound an essential pharmacological tool for deconvoluting TRPC4/5 signaling pathways and for validating these channels as therapeutic targets for novel drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCKCIVGBCBZNP-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222742
Record name CE-224535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724424-43-5
Record name CE-224535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724424435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CE-224535
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12113
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CE-224535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CE-224535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8B02RAU3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CE-224535: A Technical Whitepaper on its Discovery and Development as a P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-224535 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound for the treatment of rheumatoid arthritis. It details the compound's mechanism of action, pharmacokinetic profile across species, and the outcomes of its Phase II clinical trial. This whitepaper is intended to serve as a detailed resource, incorporating experimental methodologies and data presented in a clear, structured format to inform future research and development in the field of P2X7 receptor modulation.

Introduction

The P2X7 receptor has emerged as a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released during tissue injury and inflammation, triggers a cascade of downstream signaling events. This includes the processing and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of the NLRP3 inflammasome. Given its central role in amplifying the inflammatory response, the development of selective P2X7 receptor antagonists has been a key focus of pharmaceutical research.

This compound was identified through a dedicated discovery program aimed at identifying small molecule inhibitors of the P2X7 receptor for the treatment of rheumatoid arthritis, a chronic autoimmune disease characterized by systemic inflammation and joint destruction. This whitepaper will chronicle the journey of this compound from a high-throughput screening hit to a clinical candidate, providing a detailed account of its pharmacological properties and the findings from its clinical evaluation.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screening (HTS) campaign of a diverse compound library to identify inhibitors of the P2X7 receptor. Initial hits from the screen were subsequently subjected to a rigorous lead optimization program. This multi-parameter optimization focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound as a clinical candidate.

Mechanism of Action

This compound is a selective antagonist of the P2X7 receptor. By binding to the receptor, it blocks the ATP-induced opening of the ion channel. This, in turn, prevents the influx of Ca²⁺ and Na⁺ and the efflux of K⁺, which are critical for the assembly and activation of the NLRP3 inflammasome. The inhibition of the NLRP3 inflammasome activation by this compound consequently blocks the processing and release of the pro-inflammatory cytokines IL-1β and IL-18, which are key mediators of the inflammatory cascade in rheumatoid arthritis.

P2X7 Receptor Signaling Pathway

The following diagram illustrates the P2X7 receptor signaling pathway and the point of intervention for this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP (DAMP) P2X7R P2X7 Receptor ATP->P2X7R Binds to Pannexin1 Pannexin-1 P2X7R->Pannexin1 Activates Ion_Flux Ca²⁺/Na⁺ Influx K⁺ Efflux Pannexin1->Ion_Flux Mediates NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits and Cleaves Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β (Released) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 (Released) Pro_IL18->IL18 IL18->Inflammation CE224535 This compound CE224535->P2X7R Blocks Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A Seed P2X7-HEK293 cells in 96-well plate B Incubate with This compound A->B C Add BzATP (agonist) and Ethidium Bromide B->C D Measure Fluorescence (EtBr uptake) C->D E Calculate IC50 D->E F Induce Collagen-Induced Arthritis in Mice G Administer this compound or Vehicle F->G H Assess Arthritis Severity (Clinical Scoring, Histology) G->H I Evaluate Efficacy H->I

Technical Guide: Synthesis of CE-224535, a P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathway for CE-224535, a selective P2X7 receptor antagonist. Due to the inaccessibility of the primary experimental data from the definitive publication by Duplantier et al. in Bioorganic & Medicinal Chemistry Letters (2011), this guide outlines a likely synthetic route based on analogous chemical transformations described in related patents and scientific literature. The experimental protocols provided are representative examples and should be adapted and optimized for specific laboratory conditions.

Overview of the this compound Synthesis Pathway

The synthesis of this compound (chemical formula: C22H29ClN4O6) can be logically divided into the preparation of three key fragments, followed by their sequential coupling. The core components are:

  • A substituted 2-chloro-5-aminobenzamide moiety.

  • A 6-azauracil heterocyclic core.

  • A chiral sidechain derived from (S)-3-hydroxy-2-(methoxymethyl)propan-1-amine.

The general synthetic strategy involves the initial synthesis of the benzamide and the functionalized 6-azauracil components, followed by their condensation to form the final molecule.

Proposed Synthesis Pathway Diagram

CE_224535_Synthesis A 2-Chloro-5-nitrobenzoic acid D 2-Chloro-5-nitro-N-(1-hydroxycyclohexylmethyl)benzamide A->D 1. Amide Coupling (1-Aminomethyl)cyclohexanol, EDC, HOBt B 1-Amino-1-deoxy-D-glucitol C (S)-3-Amino-2-(methoxymethyl)propan-1-ol B->C Chiral Synthesis Steps G 1-((S)-2-Hydroxy-1-(methoxymethyl)ethyl)-6-azauracil C->G 3. 6-Azauracil Formation E 5-Amino-2-chloro-N-(1-hydroxycyclohexylmethyl)benzamide D->E 2. Nitro Reduction (e.g., H2, Pd/C) H This compound E->H 4. Final Coupling (with functionalized azauracil) F Ethyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate G->H

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Representative)

The following protocols are based on general procedures for similar chemical transformations and should be considered illustrative.

Synthesis of 5-Amino-2-chloro-N-((1-hydroxycyclohexyl)methyl)benzamide (Intermediate E)

Step 1: Amide Coupling to form 2-Chloro-5-nitro-N-((1-hydroxycyclohexyl)methyl)benzamide (Intermediate D)

  • Reaction: To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), are added 1-(aminomethyl)cyclohexan-1-ol (1.1 equivalents), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Nitro Group Reduction to form 5-Amino-2-chloro-N-((1-hydroxycyclohexyl)methyl)benzamide (Intermediate E)

  • Reaction: The nitro compound (Intermediate D) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the desired amine.

Synthesis of the Functionalized 6-Azauracil Moiety (Intermediate G)

The synthesis of this chiral intermediate is complex and would likely start from a chiral precursor to install the desired stereochemistry. A plausible, though generalized, approach is the cyclization of a suitably protected amino acid derivative with a source of the triazine ring.

Final Coupling to Yield this compound (H)

The final step involves the coupling of the aminobenzamide (Intermediate E) with the functionalized 6-azauracil (Intermediate G). The specific nature of this coupling would depend on the functional groups present on the 6-azauracil intermediate. A common method would be a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Quantitative Data Summary

As the primary literature with specific experimental data is unavailable, a table of representative yields for analogous reactions is provided below for illustrative purposes.

StepReaction TypeStarting MaterialProductRepresentative Yield (%)
1Amide CouplingCarboxylic Acid and AmineAmide70-95
2Nitro ReductionNitroareneAniline85-99
3Heterocycle FormationAcyclic Precursors6-Azauracil Derivative40-70
4C-N Cross-CouplingAmine and Halogenated HeterocycleCoupled Product50-80

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

P2X7_Signaling_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Channel Ion Channel Opening (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Channel CE224535 This compound CE224535->P2X7R Antagonizes NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation Experimental_Workflow Start Start: Synthesized this compound Cell_Culture Cell Culture (e.g., THP-1 monocytes) Start->Cell_Culture LPS_Priming LPS Priming Cell_Culture->LPS_Priming Treatment Treatment with This compound LPS_Priming->Treatment ATP_Stimulation ATP Stimulation Treatment->ATP_Stimulation Supernatant Collect Supernatant ATP_Stimulation->Supernatant ELISA IL-1β ELISA Supernatant->ELISA Data_Analysis Data Analysis (IC50 determination) ELISA->Data_Analysis

CE-224535: A 2-Halobenzoic Acid Derivative as a Selective P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CE-224535, also known as PF-04905428, is a potent and selective antagonist of the P2X7 receptor, belonging to the chemical class of 2-halobenzoic acid derivatives. Developed as a potential disease-modifying antirheumatic drug (DMARD), this compound targets the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. By inhibiting this receptor, this compound effectively reduces the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), from immune cells. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and a summary of its clinical development.

Introduction

The P2X7 receptor is a key player in the innate immune system, and its activation by high concentrations of extracellular ATP triggers a signaling cascade that leads to the maturation and release of potent pro-inflammatory cytokines. This makes the P2X7 receptor an attractive therapeutic target for a variety of inflammatory conditions. This compound emerged from a multi-parameter optimization of a 6-azauracil series of P2X7 receptor antagonists.[1] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with a thorough understanding of this compound.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following key identifiers:

  • Synonyms: PF-04905428

  • Chemical Class: 2-halobenzoic acid derivative

  • Molecular Formula: C₂₂H₂₉ClN₄O₆

  • Molecular Weight: 480.94 g/mol

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively antagonizing the P2X7 receptor. The activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, initiates a cascade of events central to the inflammatory response.

The binding of ATP to the P2X7 receptor opens a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This potassium efflux is a critical signal for the assembly of the NLRP3 inflammasome, a multi-protein complex. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. These cytokines are then released from the cell, propagating the inflammatory signal.

This compound, by blocking the P2X7 receptor, prevents the initial ion flux and subsequent downstream events, thereby inhibiting the production and release of IL-1β and IL-18.[2]

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 pro_IL1B pro-IL-1β Casp1->pro_IL1B Cleaves pro_IL18 pro-IL-18 Casp1->pro_IL18 Cleaves IL1B Mature IL-1β Release pro_IL1B->IL1B IL18 Mature IL-18 Release pro_IL18->IL18 CE224535 This compound CE224535->P2X7R Inhibits

P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency and pharmacokinetic profile of this compound have been characterized in various preclinical models.

Table 1: In Vitro Potency of this compound
Assay TypeCell LineSpeciesAgonistIC₅₀ (nM)Reference
YO-PRO-1 UptakeHEK293HumanATP4[3]
IL-1β ReleaseLPS-stimulated MonocytesHumanATP1.4[3]
Table 2: In Vivo Pharmacokinetic Parameters of this compound
SpeciesCLp (mL/min/kg)Vdss (L/kg)Half-life (h)Oral Bioavailability (F%)Reference
Rat117.62.42.6[2]
Dog---59[2]
Monkey---22[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key in vitro assays used to characterize this compound.

P2X7 Receptor Antagonist Activity (YO-PRO-1 Uptake Assay)

This assay measures the ability of a compound to inhibit the ATP-induced uptake of the fluorescent dye YO-PRO-1 through the P2X7 receptor pore.

References

The P2X7 Receptor Antagonist CE-224535: A Technical Overview of its Mechanism of Action in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a pivotal role in the inflammatory cascade. This document provides an in-depth technical guide to the mechanism of action of this compound in inflammation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways. While this compound showed an acceptable safety and tolerability profile in clinical trials for rheumatoid arthritis, it ultimately did not demonstrate efficacy.[1][2] Understanding its mechanism of action remains crucial for the broader field of P2X7R-targeted drug development.

Core Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its anti-inflammatory effects by selectively blocking the P2X7 receptor. The P2X7R is an ATP-gated cation channel primarily expressed on immune cells, such as macrophages and monocytes.[3] In the inflammatory milieu, damaged or stressed cells release high concentrations of extracellular ATP, which acts as a danger signal.[3]

Activation of the P2X7R by ATP triggers a cascade of downstream events, culminating in the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] This process is central to the innate immune response and is tightly regulated by a multi-protein complex known as the NLRP3 inflammasome.[5]

By binding to the P2X7R, this compound prevents its activation by ATP, thereby inhibiting the subsequent signaling cascade that leads to inflammation.

Signaling Pathway of P2X7R-Mediated Inflammation

The activation of the P2X7 receptor and the subsequent inflammatory response can be visualized as a multi-step signaling pathway.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux CE224535 This compound CE224535->P2X7R Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_Inflammasome Caspase1_activation Caspase-1 Activation NLRP3_Inflammasome->Caspase1_activation pro_IL1b pro-IL-1β Caspase1_activation->pro_IL1b Cleaves pro_IL18 pro-IL-18 Caspase1_activation->pro_IL18 Cleaves IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: P2X7R signaling cascade in inflammation.

Quantitative Data

The potency and pharmacokinetic profile of this compound have been characterized in several preclinical studies.

In Vitro Potency
CompoundAssay TypeCell LineSpeciesIC50 (nM)Reference
This compoundInhibition of ATP-induced YO-PRO-1 uptakeHEK293Human4[4]
Preclinical Pharmacokinetics
SpeciesRouteDose (mg/kg)CLp (mL/min/kg)Vdss (L/kg)t1/2 (h)F (%)Reference
RatPO5117.62.42.6[4]
DogPON/AN/AN/A0.7759
MonkeyPON/AN/AN/A0.4622

CLp: Plasma Clearance, Vdss: Volume of Distribution at Steady State, t1/2: Half-life, F: Oral Bioavailability, N/A: Not Available

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies used to characterize the activity of P2X7R antagonists like this compound.

YO-PRO-1 Uptake Assay (for IC50 Determination)

This assay is a common method to assess the formation of large pores in the cell membrane following P2X7R activation. The influx of the fluorescent dye YO-PRO-1, which can only pass through these large pores, is measured.

YO_PRO_1_Workflow Cell_Seeding Seed HEK293 cells expressing human P2X7R in 96-well plates Compound_Incubation Pre-incubate cells with varying concentrations of this compound Cell_Seeding->Compound_Incubation ATP_Stimulation Stimulate cells with ATP to activate P2X7R Compound_Incubation->ATP_Stimulation YO_PRO_1_Addition Add YO-PRO-1 dye ATP_Stimulation->YO_PRO_1_Addition Fluorescence_Measurement Measure fluorescence intensity YO_PRO_1_Addition->Fluorescence_Measurement IC50_Calculation Calculate IC50 value Fluorescence_Measurement->IC50_Calculation

Caption: Workflow for YO-PRO-1 Uptake Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in appropriate media and seeded into 96-well plates.[4]

  • Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound for a defined period.

  • P2X7R Activation: The P2X7 receptor is activated by adding a specific concentration of ATP (or a more potent agonist like BzATP).

  • Dye Staining: The fluorescent dye YO-PRO-1 is added to the wells.

  • Signal Detection: The fluorescence intensity in each well is measured using a fluorescence plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of YO-PRO-1 uptake against the concentration of this compound.

In Vitro IL-1β Release Assay

This assay directly measures the ability of a P2X7R antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

Methodology:

  • Cell Isolation and Culture: Primary human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are cultured. THP-1 cells are often differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours to induce the transcription and translation of pro-IL-1β.

  • Antagonist Treatment: The primed cells are pre-incubated with varying concentrations of this compound.

  • P2X7R Stimulation: Cells are stimulated with a high concentration of ATP to activate the P2X7R and induce NLRP3 inflammasome activation.

  • Supernatant Collection: The cell culture supernatant is collected after a defined incubation period.

  • Cytokine Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of this compound on IL-1β release is determined, and an IC50 value can be calculated.

Preclinical Pharmacokinetic Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in animal models.

Methodology:

  • Animal Models: Pharmacokinetic studies for this compound were conducted in rats, dogs, and monkeys.

  • Drug Administration: The compound is administered to the animals via different routes, typically intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability.

  • Sample Collection: Blood samples are collected at various time points after drug administration. Plasma is then separated from the blood samples.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as clearance (CLp), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (F).

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2X7 receptor. Its mechanism of action in inflammation is centered on the inhibition of ATP-induced activation of the P2X7R, which in turn prevents the assembly of the NLRP3 inflammasome and the subsequent release of the key pro-inflammatory cytokines IL-1β and IL-18. Despite a clear mechanism of action and promising preclinical data, this compound failed to demonstrate clinical efficacy in rheumatoid arthritis. The insights gained from the study of this compound, however, continue to be valuable for the ongoing development of novel therapeutics targeting the P2X7 receptor for the treatment of inflammatory diseases.

References

The P2X7 Receptor Antagonist CE-224,535: A Technical Overview of Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of CE-224,535, a selective antagonist of the P2X7 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and its therapeutic applications.

Executive Summary

CE-224,535 is a potent and selective antagonist of the human P2X7 receptor, an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders.[1][2][3] Developed as a potential disease-modifying antirheumatic drug (DMARD), CE-224,535 has been demonstrated to effectively reduce the secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, from leukocytes.[2] This document summarizes the quantitative binding affinity data for CE-224,535, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of CE-224,535 for the human P2X7 receptor has been determined through various functional assays. The data, presented in terms of pIC50 values, are summarized in the table below for clear comparison.

Assay DescriptionAssay TypepIC50IC50 (nM)
Inhibition of BzATP-induced Ethidium Bromide uptake in HEK293 cellsFunctional8.44
Inhibition of ATP-induced YO-PRO-1 uptake in HEK293 cellsFunctional8.44
Inhibition of ATP-induced IL-1β release from LPS-stimulated human monocytesFunctional8.851.4
Inhibition of IL-1β production in a cell-based assayFunctional8.851.4

Table 1: Summary of CE-224,535 Binding Affinity Data for the Human P2X7 Receptor. Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[4]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to the release of pro-inflammatory cytokines. The following diagram illustrates the key components of this pathway.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Induces K_efflux K⁺ Efflux P2X7R->K_efflux Induces MAPK MAPK Signaling (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleaves pro_IL1b pro-IL-1β Release Release IL1b->Release TNFa_mRNA TNF-α mRNA MAPK->TNFa_mRNA NFkB->pro_IL1b Upregulates

P2X7 Receptor Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for two key experiments used to determine the P2X7 receptor binding affinity of antagonists like CE-224,535.

Ethidium Bromide (or YO-PRO-1) Uptake Assay

This functional assay measures the inhibition of P2X7 receptor-mediated pore formation.

Objective: To determine the IC50 value of a test compound (e.g., CE-224,535) by quantifying its ability to inhibit agonist-induced uptake of a fluorescent dye.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • Test compound (CE-224,535)

  • P2X7 receptor agonist (e.g., BzATP or ATP)

  • Fluorescent dye (Ethidium Bromide or YO-PRO-1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7R cells into a 96-well plate and culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.

  • Agonist and Dye Addition: Prepare a solution containing the P2X7 agonist (e.g., 100 µM BzATP) and the fluorescent dye (e.g., 5 µM YO-PRO-1) in the assay buffer. Add this solution to the wells to stimulate the receptors.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~491 nm excitation and ~509 nm emission for YO-PRO-1).

  • Data Analysis: Calculate the percentage of inhibition of dye uptake for each concentration of the test compound relative to the vehicle control. Plot the inhibition percentage against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow_Dye_Uptake start Start cell_seeding Seed HEK293-hP2X7R cells in 96-well plate start->cell_seeding compound_prep Prepare serial dilutions of CE-224,535 cell_seeding->compound_prep compound_incubation Pre-incubate cells with CE-224,535 or vehicle compound_prep->compound_incubation agonist_dye_addition Add agonist (BzATP) and dye (YO-PRO-1) compound_incubation->agonist_dye_addition incubation Incubate at room temperature agonist_dye_addition->incubation measurement Measure fluorescence incubation->measurement data_analysis Calculate % inhibition and determine IC50 measurement->data_analysis end End data_analysis->end

Dye Uptake Assay Workflow
ATP-Induced IL-1β Release Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

Objective: To determine the IC50 value of a test compound by quantifying its inhibition of ATP-induced IL-1β release from LPS-primed human monocytes.

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Test compound (CE-224,535)

  • ATP

  • Cell culture medium

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Priming: Prime the monocytic cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compound or vehicle control for 30 minutes.

  • P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30-60 minutes to activate the P2X7 receptor and induce IL-1β release.

  • Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.

  • ELISA: Quantify the amount of IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting to a dose-response curve.

Conclusion

CE-224,535 is a well-characterized, potent, and selective antagonist of the human P2X7 receptor. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of purinergic signaling and drug discovery. While CE-224,535 did not demonstrate efficacy in clinical trials for rheumatoid arthritis, it remains a valuable tool for investigating the physiological and pathological roles of the P2X7 receptor.[5][6][7][8] Further research may uncover alternative therapeutic applications for this and other P2X7 receptor antagonists.

References

Technical Guide: CE-224535 and the Inhibition of IL-1β Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a myriad of inflammatory diseases. Its release is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, the enzyme responsible for cleaving pro-IL-1β into its mature, active form. The P2X7 receptor, an ATP-gated ion channel, is a key upstream activator of the NLRP3 inflammasome. CE-224535 is a selective antagonist of the P2X7 receptor, developed to inhibit this inflammatory cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory effect on IL-1β release, and a summary of its activity.

Introduction to this compound and its Mechanism of Action

This compound is a selective antagonist of the human P2X7 receptor, developed as a potential disease-modifying antirheumatic drug (DMARD)[1]. The P2X7 receptor is an ATP-gated cation channel predominantly expressed on immune cells such as macrophages and monocytes[2].

Under conditions of cellular stress or damage, high concentrations of extracellular ATP are released. This ATP binds to the P2X7 receptor, triggering its opening and leading to a rapid efflux of intracellular potassium ions (K⁺)[3]. This low intracellular K⁺ concentration is a critical signal for the assembly of the NLRP3 inflammasome[3]. The NLRP3 inflammasome is a cytosolic protein complex consisting of the sensor protein NLRP3, the adaptor protein ASC, and the effector pro-caspase-1. Upon activation, pro-caspase-1 undergoes auto-cleavage to become active caspase-1. Active caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its mature and highly inflammatory form, IL-1β, which is subsequently secreted from the cell[4].

By selectively blocking the P2X7 receptor, this compound prevents the initial ATP-induced signaling cascade, thereby inhibiting NLRP3 inflammasome activation and the subsequent maturation and release of IL-1β. A clinical trial in patients with rheumatoid arthritis showed that this compound inhibited the release of IL-1β in blood, confirming its biological activity in humans[3].

Signaling Pathway of P2X7-Mediated IL-1β Release

The following diagram illustrates the signaling pathway leading to IL-1β release and the point of intervention for this compound.

P2X7_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds to K_efflux K+ Efflux P2X7R->K_efflux Induces NLRP3_activation NLRP3 Inflammasome Assembly K_efflux->NLRP3_activation Triggers Casp1_activation Caspase-1 Activation NLRP3_activation->Casp1_activation Leads to Pro_IL1B Pro-IL-1β Casp1_activation->Pro_IL1B Cleaves IL1B Mature IL-1β Pro_IL1B->IL1B Matures to Release IL-1β Release IL1B->Release CE224535 This compound CE224535->P2X7R Inhibits

Caption: P2X7 signaling cascade leading to IL-1β release and inhibition by this compound.

Data Presentation: P2X7 Antagonists and IL-1β Release Inhibition

CompoundCell TypeAgonistPotency (IC₅₀ or % Inhibition)Reference
AZD9056Human peripheral blood monocytesBzATPpIC₅₀ = 8.0[3]
A-740003Human THP-1 cellsBzATPIC₅₀ = 40 nM[2]
KN-62Human THP-1 cellsATP>90% inhibition at 1 µM
This compound Human (in vivo)N/AInhibited IL-1β release in blood [3]

Experimental Protocols

In Vitro IL-1β Release Assay from Human Monocytes

This protocol describes a standard method to quantify the inhibitory effect of a P2X7 antagonist on IL-1β release from primary human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1.

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human PBMCs

  • Cell culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • This compound (or other P2X7 antagonist)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for human IL-1β

Procedure:

  • Cell Culture and Priming:

    • Culture THP-1 cells or PBMCs to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Treatment:

    • Wash the cells with PBS to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

  • Supernatant Collection:

    • Centrifuge the cell plates to pellet the cells.

    • Carefully collect the supernatants for cytokine analysis.

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro IL-1β release assay.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., THP-1, PBMCs) start->cell_culture priming Priming with LPS (3-4 hours) cell_culture->priming wash Wash cells with PBS priming->wash antagonist_incubation Pre-incubation with this compound (30-60 minutes) wash->antagonist_incubation agonist_stimulation Stimulation with P2X7 Agonist (e.g., ATP, BzATP) (30-60 minutes) antagonist_incubation->agonist_stimulation supernatant_collection Collect Supernatant agonist_stimulation->supernatant_collection elisa Quantify IL-1β (ELISA) supernatant_collection->elisa data_analysis Data Analysis (% Inhibition, IC50) elisa->data_analysis end End data_analysis->end

Caption: General workflow for in vitro IL-1β release assay.

Conclusion

This compound is a selective P2X7 receptor antagonist that effectively inhibits the release of the pro-inflammatory cytokine IL-1β by blocking a key upstream activation step of the NLRP3 inflammasome. While clinical efficacy in rheumatoid arthritis was not demonstrated, its confirmed biological activity in reducing IL-1β levels in humans underscores the potential of P2X7 receptor antagonism as a therapeutic strategy for inflammatory diseases. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and development of P2X7 receptor-targeted therapies.

References

Preclinical Profile of CE-224535: An Inquiry into its Anti-Arthritic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CE-224535, a selective antagonist of the P2X7 receptor, emerged from a rigorous discovery program as a potential therapeutic agent for rheumatoid arthritis. Preclinical investigations highlighted a favorable pharmacokinetic and safety profile across multiple species, underpinning its progression into clinical trials. However, a comprehensive review of publicly accessible data reveals a notable absence of specific quantitative in vivo efficacy results from animal models of arthritis. This guide synthesizes the available preclinical information on this compound, detailing its mechanism of action, in vitro potency, and pharmacokinetic properties. It further outlines the general experimental protocols for the arthritis models in which it was likely tested and presents the known data in the requested tabular and graphical formats. The document candidly addresses the data gap concerning in vivo efficacy, a critical aspect for understanding the full preclinical narrative of this compound.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The P2X7 receptor, an ATP-gated ion channel expressed on immune cells, has been identified as a key player in the inflammatory cascade, mediating the release of pro-inflammatory cytokines such as IL-1β and IL-18. Antagonism of the P2X7 receptor, therefore, represents a rational therapeutic strategy for mitigating the inflammatory processes in RA. This compound was developed by Pfizer as a potent and selective P2X7 receptor antagonist for the treatment of RA. Despite a strong preclinical rationale and promising initial data, the compound ultimately failed to demonstrate efficacy in Phase II clinical trials. This guide provides a detailed overview of the available preclinical data for this compound, offering insights into its pharmacological profile and the experimental approaches likely employed in its evaluation.

Mechanism of Action

This compound functions as a selective antagonist of the P2X7 receptor. The binding of extracellular ATP to the P2X7 receptor on immune cells, such as macrophages, triggers the formation of a non-selective cation channel. This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which in turn activates the NLRP3 inflammasome. The activated inflammasome then cleaves pro-caspase-1 to its active form, caspase-1, which subsequently processes pro-IL-1β and pro-IL-18 into their mature, secretable forms. By blocking the P2X7 receptor, this compound is designed to inhibit this signaling cascade, thereby reducing the release of key inflammatory cytokines.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Flux Ca²⁺ Influx Na⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Activates CE224535 This compound CE224535->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers pro_Casp1 Pro-Caspase-1 NLRP3->pro_Casp1 Activates Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 Casp1->pro_IL18 Cleaves IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) pro_IL18->IL18

Figure 1: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Potency

While the primary research article detailing the full preclinical data package of this compound is not publicly available, the discovery paper by Duplantier et al. (2011) provides insights into the optimization process. The potency of the compound series was evaluated using in vitro assays measuring the inhibition of P2X7 receptor function.

ParameterValueAssayReference
P2X7 Receptor Antagonist Potency Modest (initial lead) to Potent (optimized)Dye-uptake assay measuring P2X7R pore formationDuplantier et al., 2011
Selectivity HighPanel of receptors and channelsDuplantier et al., 2011

Note: Specific IC50 values for this compound are not provided in the publicly available abstracts.

Pharmacokinetics

This compound demonstrated favorable pharmacokinetic properties in several preclinical species.

SpeciesDosing RouteKey ParametersReference
Rat OralBioavailability: Low (species-specific issue anticipated)Duplantier et al., 2011
Dog OralBioavailability: GoodDuplantier et al., 2011
Monkey OralBioavailability: GoodDuplantier et al., 2011
In Vivo Efficacy in Arthritis Models

A thorough search of the scientific literature did not yield specific quantitative efficacy data for this compound in preclinical models of arthritis. Although described as having a "strong preclinical rationale" and "promising animal data," the numerical results from these studies (e.g., reduction in paw swelling, arthritis scores, cytokine levels) are not publicly available.

Experimental Protocols

The following sections describe the general methodologies for key experiments that were likely conducted to evaluate the preclinical anti-arthritic potential of this compound.

In Vitro P2X7 Receptor Antagonism Assay

Objective: To determine the potency and selectivity of this compound in inhibiting P2X7 receptor activation.

General Protocol:

  • Cell Line: A human monocytic cell line (e.g., THP-1) or a recombinant cell line overexpressing the human P2X7 receptor is used.

  • Assay Principle: P2X7 receptor activation by an agonist (e.g., BzATP) leads to the formation of a large pore in the cell membrane, allowing the uptake of fluorescent dyes such as ethidium bromide or YO-PRO-1.

  • Procedure:

    • Cells are plated in a multi-well format.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • The fluorescent dye is added to the wells.

    • P2X7 receptor is activated by the addition of an agonist.

    • The increase in fluorescence, corresponding to dye uptake, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that inhibits 50% of the dye uptake (IC50) is calculated to determine its potency.

In Vivo Arthritis Models

Standard rodent models of rheumatoid arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), were likely employed to assess the in vivo efficacy of this compound.

Arthritis_Model_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Assessment cluster_endpoint Endpoint Analysis Induction Induction of Arthritis (e.g., Collagen or Adjuvant Injection) Dosing Dosing with this compound or Vehicle (Prophylactic or Therapeutic Regimen) Induction->Dosing Clinical_Scoring Clinical Scoring of Arthritis Severity (Paw Swelling, Erythema) Dosing->Clinical_Scoring Body_Weight Body Weight Measurement Dosing->Body_Weight Histopathology Histopathological Analysis of Joints (Inflammation, Cartilage Damage, Bone Erosion) Clinical_Scoring->Histopathology Biomarkers Biomarker Analysis (e.g., Serum Cytokines, Anti-Collagen Antibodies) Clinical_Scoring->Biomarkers Body_Weight->Histopathology Body_Weight->Biomarkers

Figure 2: Generalized experimental workflow for preclinical evaluation of this compound in a rat arthritis model.

4.2.1. Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a T-cell and B-cell dependent model of autoimmune arthritis.

General Protocol:

  • Animals: Susceptible rat strains (e.g., Lewis or Dark Agouti rats) are used.

  • Induction:

    • On Day 0, rats are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered on Day 7.

  • Treatment:

    • Prophylactic: Dosing with this compound or vehicle control starts on the day of or shortly after the primary immunization.

    • Therapeutic: Dosing begins after the onset of clinical signs of arthritis.

  • Assessments:

    • Clinical: Arthritis severity is scored based on erythema and swelling of the paws. Paw thickness is measured using calipers.

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarkers: Blood samples can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

4.2.2. Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To assess the anti-inflammatory effects of this compound in a model of arthritis primarily driven by the innate immune system.

General Protocol:

  • Animals: Typically Lewis rats are used.

  • Induction: Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis into the footpad or base of the tail.

  • Treatment: Dosing with this compound or vehicle can be initiated before or after the induction of arthritis.

  • Assessments:

    • Clinical: Paw swelling is measured using a plethysmometer or calipers. Arthritis is scored based on the severity of inflammation in the paws.

    • Histopathology: Joints are examined for signs of inflammation and tissue damage.

Conclusion

This compound is a selective P2X7 receptor antagonist that demonstrated a promising preclinical profile in terms of its mechanism of action, in vitro potency, and multi-species pharmacokinetics. This foundation justified its advancement into clinical trials for rheumatoid arthritis. However, a critical gap exists in the publicly available literature regarding the specific quantitative in vivo efficacy of this compound in established animal models of arthritis. The lack of this data makes a complete assessment of its preclinical anti-arthritic potential challenging and highlights the difficulties in translating preclinical findings to clinical success. The ultimate failure of this compound in Phase II trials underscores the complexities of targeting the P2X7 receptor for inflammatory diseases and the importance of robust and predictive preclinical models in drug development. Further disclosure of the preclinical efficacy data for this compound would be invaluable to the scientific community for understanding the discordance between its preclinical promise and clinical outcome.

The Pharmacodynamics of CE-224535: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535 is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and immune responses.[1][2] Developed as a potential disease-modifying antirheumatic drug (DMARD), this compound was investigated for its therapeutic potential in treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a summary of its clinical evaluation.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the P2X7 receptor. The P2X7 receptor is an ATP-gated cation channel primarily expressed on immune cells, including macrophages and monocytes.[3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of downstream signaling events.

This activation leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3] The potassium efflux is a critical signal for the assembly and activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The activated NLRP3 inflammasome then promotes the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms, IL-1β and IL-18.[1][3] These cytokines are potent mediators of inflammation.

By antagonizing the P2X7 receptor, this compound inhibits these downstream signaling events, ultimately reducing the secretion of IL-1β and IL-18 from leukocytes.[1] This targeted inhibition of a key inflammatory pathway formed the basis of its investigation as a therapeutic agent for inflammatory diseases.

Quantitative Pharmacological Data

The potency of this compound as a P2X7 receptor antagonist has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineSpeciesAgonistParameterValueReference
Inhibition of ATP-induced YOPRO-1 uptakeHEK293HumanATPIC504 nM[4]
Inhibition of ATP-induced IL-1β releaseLPS-stimulated monocytesHumanATPIC501.4 nM[4]
Inhibition of BzATP-induced EtBr uptakeHEK293HumanBzATPIC504 nM[4]
Inhibition of ATP-induced IL-1β releaseLPS-stimulated monocytesHumanATPIC90~0.44 µM[1]

Table 2: Pharmacokinetic Properties of this compound

SpeciesRoute of AdministrationDose (mg/kg)Plasma Clearance (CLp) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Half-life (t½) (h)Oral Bioavailability (F) (%)Reference
RatOral5117.62.42.6[1][5]
DogOralN/AN/AN/A0.7759[5]
MonkeyOralN/AN/AN/A0.4622[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

In Vitro P2X7 Receptor Antagonism: YOPRO-1 Uptake Assay

This assay assesses the ability of a compound to inhibit the opening of the large pore associated with P2X7 receptor activation, which allows the passage of larger molecules like the fluorescent dye YOPRO-1.

1. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • For the assay, cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a low-potassium buffer (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂, 2 mM KCl, pH 7.4).

  • Cells are then incubated with varying concentrations of this compound or vehicle control in the low-potassium buffer for 15-30 minutes at room temperature.

  • A solution containing the P2X7 receptor agonist (e.g., ATP at a final concentration of 1 mM) and the fluorescent dye YOPRO-1 (final concentration 1 µM) is added to each well.

  • The plate is incubated for 10-15 minutes at room temperature, protected from light.

  • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for YOPRO-1 (approximately 491 nm and 509 nm, respectively).

3. Data Analysis:

  • The fluorescence intensity in the presence of the antagonist is compared to the fluorescence in the absence of the antagonist (agonist-only control) and the basal fluorescence (no agonist).

  • The percent inhibition is calculated for each concentration of this compound.

  • The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist-induced response, is determined by fitting the concentration-response data to a four-parameter logistic equation.

IL-1β Release Assay from LPS-Primed Human Monocytes

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from primary human immune cells.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

  • PBMCs are isolated by density gradient centrifugation using a Ficoll-Paque solution.

  • Monocytes are further purified from the PBMC population by adherence to plastic culture plates or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.

2. Cell Culture and Priming:

  • Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • To induce the expression of pro-IL-1β, the cells are "primed" by incubation with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours at 37°C.[6]

3. Assay Procedure:

  • After the priming step, the culture medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control.

  • The cells are pre-incubated with the compound for 30 minutes.

  • The P2X7 receptor is then activated by adding ATP to a final concentration of 1-5 mM.[6]

  • The cells are incubated for an additional 30-60 minutes at 37°C.

4. Measurement of IL-1β:

  • The cell culture supernatants are collected after centrifugation to remove any detached cells.

  • The concentration of IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • The amount of IL-1β released in the presence of the antagonist is compared to the amount released in the absence of the antagonist (agonist-only control).

  • The percent inhibition is calculated for each concentration of this compound.

  • The IC50 value is determined from the concentration-response curve.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to the pharmacodynamics of this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx CE224535 This compound CE224535->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b IL-1β Release Pro_IL1b->IL1b IL18 IL-18 Release Pro_IL18->IL18

Figure 1: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

IL1b_Release_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_monocytes Isolate Human Monocytes prime_lps Prime with LPS (induces Pro-IL-1β) isolate_monocytes->prime_lps add_ce224535 Add this compound or Vehicle prime_lps->add_ce224535 add_atp Add ATP (activates P2X7R) add_ce224535->add_atp collect_supernatant Collect Supernatant add_atp->collect_supernatant elisa Measure IL-1β via ELISA collect_supernatant->elisa

Figure 2: Experimental Workflow for the IL-1β Release Assay.

Clinical Evaluation

This compound was advanced to clinical trials for the treatment of rheumatoid arthritis. A Phase IIa, randomized, double-blind, placebo-controlled study (NCT00628095) was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis who had an inadequate response to methotrexate.[2][7]

In this 12-week study, patients received either this compound (500 mg twice daily) or a placebo while continuing their stable methotrexate treatment. The primary efficacy endpoint was the American College of Rheumatology 20% (ACR20) response rate at week 12.

The results of the trial showed that this compound was not efficacious compared to placebo.[2] The ACR20 response rate was not significantly different between the this compound group and the placebo group.[2] Furthermore, there were no significant differences in secondary endpoints, including ACR50 and ACR70 response rates.[2]

Despite the lack of efficacy, this compound demonstrated an acceptable safety and tolerability profile.[2] The most common adverse events reported were nausea and diarrhea.[2]

Conclusion

This compound is a potent and selective antagonist of the P2X7 receptor, effectively inhibiting the release of the pro-inflammatory cytokines IL-1β and IL-18 in vitro. Its mechanism of action is well-defined, targeting a key node in the inflammatory cascade. However, despite a strong preclinical rationale, this compound failed to demonstrate clinical efficacy in a Phase IIa trial for rheumatoid arthritis. This outcome highlights the complexities of translating preclinical findings in inflammation to clinical success. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of purinergic signaling and drug development for inflammatory diseases.

References

Early-Stage Research on P2X7 Receptor Antagonism for Osteoarthritis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the early-stage research landscape for the therapeutic target P2X7 in osteoarthritis. The specific compound CE-224535, a P2X7 receptor antagonist, was primarily investigated for rheumatoid arthritis and did not demonstrate efficacy in clinical trials for that indication.[1][2] To date, no specific preclinical or clinical data for this compound in the context of osteoarthritis have been made publicly available. Therefore, this document focuses on the broader therapeutic hypothesis of P2X7 antagonism in osteoarthritis, drawing upon available research on the target and other antagonist compounds.

Introduction to P2X7 Receptor in Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and changes in the subchondral bone.[3] The P2X7 receptor, an ATP-gated ion channel, has emerged as a promising therapeutic target in OA due to its significant role in inflammation and pain.[4] Expressed on various cells within the joint, including chondrocytes and immune cells, the P2X7 receptor, when activated by high concentrations of extracellular ATP released during joint injury and inflammation, triggers a cascade of downstream signaling events that contribute to the pathogenesis of OA.[3][5][6]

Activation of the P2X7 receptor leads to Na⁺ and Ca²⁺ influx and K⁺ efflux, which in turn stimulates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[3][7] These cytokines are key mediators of inflammation and cartilage degradation in OA. Furthermore, P2X7 receptor activation is linked to the production of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix of cartilage.[3][4]

Core Signaling Pathway

The signaling cascade initiated by P2X7 receptor activation in the context of osteoarthritis involves multiple interconnected pathways that culminate in inflammation and cartilage degradation.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Opens Channel NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome Triggers NFkB NF-κB Pathway Activation Ion_Flux->NFkB Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β Release Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation NFkB->Pro_IL1b Induces Transcription MMP13 MMP-13 Expression NFkB->MMP13 Cartilage_Degradation Cartilage Degradation MMP13->Cartilage_Degradation

Caption: P2X7 Receptor Signaling Pathway in Osteoarthritis.

Preclinical Research on P2X7 Antagonism in Osteoarthritis

While direct preclinical data for this compound in OA is unavailable, studies on other P2X7 antagonists, such as AZD9056, provide proof-of-concept for this therapeutic strategy.

In Vitro Studies
  • Objective: To evaluate the effect of P2X7 antagonism on inflammatory and catabolic responses in chondrocytes.

  • Experimental Protocol:

    • Cell Culture: Primary human or animal chondrocytes are isolated and cultured.

    • Stimulation: Chondrocytes are stimulated with a P2X7 agonist like BzATP or with pro-inflammatory cytokines such as IL-1β to mimic OA conditions.

    • Treatment: Cells are co-treated with varying concentrations of a P2X7 antagonist.

    • Endpoint Analysis:

      • Gene Expression: qPCR analysis of key inflammatory (e.g., IL1B, TNF) and catabolic (MMP13, ADAMTS5) genes.

      • Protein Expression: Western blot or ELISA for IL-1β, MMP-13, and other relevant proteins.

      • Cell Viability: Assays such as MTT or LDH to assess cytotoxicity.

      • Calcium Influx: Measurement of intracellular calcium levels using fluorescent indicators.

In Vivo Studies
  • Objective: To assess the in vivo efficacy of P2X7 antagonists in animal models of OA.

  • Animal Models:

    • Surgical Induction: Destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT) in rodents to induce post-traumatic OA.[8][9]

    • Chemical Induction: Intra-articular injection of monosodium iodoacetate (MIA) to induce cartilage degradation and inflammation.[4][9]

  • Experimental Protocol:

    • Model Induction: OA is induced in animals using one of the methods described above.

    • Treatment: Animals are treated with a P2X7 antagonist (e.g., oral administration or intra-articular injection) or vehicle control.

    • Endpoint Analysis:

      • Pain Assessment: Measurement of pain-related behaviors such as weight-bearing distribution and mechanical allodynia.

      • Histopathology: Histological scoring of cartilage degradation, synovitis, and osteophyte formation in the affected joints.

      • Biomarker Analysis: Measurement of inflammatory and cartilage degradation biomarkers in synovial fluid or serum.

      • Imaging: Micro-CT or MRI to assess structural changes in the joint.

Quantitative Data Summary

The following tables summarize the expected outcomes of P2X7 antagonism in preclinical OA models, based on published literature for compounds other than this compound.

Table 1: In Vitro Effects of P2X7 Antagonism on Chondrocytes

ParameterEffect of P2X7 Antagonist
IL-1β Production
MMP-13 Expression
Collagen Type II Degradation
Chondrocyte Viability

Table 2: In Vivo Effects of P2X7 Antagonism in Animal Models of OA

ParameterEffect of P2X7 Antagonist
Pain Behavior
Cartilage Degeneration Score
Synovial Inflammation
Subchondral Bone Changes

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating P2X7 antagonists in early-stage OA research.

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow start Isolate and Culture Primary Chondrocytes stimulate Stimulate with IL-1β or BzATP start->stimulate treat Treat with P2X7 Antagonist (e.g., this compound) stimulate->treat analyze Analyze Endpoints treat->analyze gene_expr Gene Expression (qPCR) analyze->gene_expr protein_expr Protein Expression (ELISA/Western Blot) analyze->protein_expr viability Cell Viability (MTT/LDH) analyze->viability calcium Calcium Influx Assay analyze->calcium end Data Interpretation gene_expr->end protein_expr->end viability->end calcium->end

Caption: In Vitro Experimental Workflow for P2X7 Antagonist Evaluation.

In_Vivo_Workflow cluster_workflow In Vivo Experimental Workflow start Induce OA in Animal Model (e.g., DMM, MIA) randomize Randomize Animals into Treatment and Control Groups start->randomize treat Administer P2X7 Antagonist or Vehicle randomize->treat monitor Monitor Disease Progression (Pain, Function) treat->monitor euthanize Euthanize and Collect Tissues monitor->euthanize analyze Analyze Endpoints euthanize->analyze histology Histopathology of Joint analyze->histology biomarkers Biomarker Analysis analyze->biomarkers imaging Micro-CT/MRI of Joint analyze->imaging end Data Interpretation histology->end biomarkers->end imaging->end

Caption: In Vivo Experimental Workflow for P2X7 Antagonist Evaluation.

Conclusion

The P2X7 receptor represents a compelling target for the development of disease-modifying osteoarthritis drugs. Antagonism of this receptor has the potential to address both the inflammatory and degradative aspects of OA, as well as associated pain. While the clinical development of this compound was not pursued for arthritis, the preclinical rationale for targeting P2X7 in OA remains strong. Further research with selective P2X7 antagonists is warranted to fully elucidate their therapeutic potential in this debilitating disease. Future studies should focus on optimizing drug delivery to the joint, identifying patient populations most likely to respond, and further clarifying the downstream effects of P2X7 inhibition in the complex joint environment.

References

The Role of CE-224535 in Purinergic Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-224535 is a potent and selective antagonist of the P2X7 receptor, a key component of the purinergic signaling pathway implicated in inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical pharmacology, and clinical evaluation. While demonstrating significant in vitro activity and a favorable preclinical pharmacokinetic profile, this compound did not show efficacy in a Phase II clinical trial for rheumatoid arthritis. This document aims to consolidate the available scientific information on this compound to inform future research and development efforts targeting the P2X7 receptor.

Introduction to Purinergic Signaling and the P2X7 Receptor

Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and nucleotides such as adenosine and adenosine triphosphate (ATP). These molecules act as signaling molecules by binding to and activating purinergic receptors. The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular ATP, which are often present at sites of inflammation and tissue injury.[1]

Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] This ion flux triggers a cascade of downstream signaling events, most notably the activation of the NLRP3 inflammasome.[1] The assembled inflammasome then leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[3] These cytokines are potent mediators of inflammation and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis.[4]

This compound: A Selective P2X7 Receptor Antagonist

This compound (also known as PF-04905428) was identified through high-throughput screening as a selective antagonist of the human P2X7 receptor. It was developed as a potential disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[5]

Mechanism of Action

This compound exerts its pharmacological effect by binding to the P2X7 receptor and preventing its activation by ATP. This antagonistic action blocks the downstream signaling cascade, thereby inhibiting the release of the pro-inflammatory cytokines IL-1β and IL-18.[5]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates CE224535 This compound CE224535->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation P2X7->NLRP3 Initiates Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β Release ProIL1b->IL1b

Mechanism of Action of this compound

Quantitative Data

In Vitro Potency

The inhibitory activity of this compound on the human P2X7 receptor has been determined in various in vitro assays.

Assay TypeCell LineAgonistIC50 (nM)Reference
IL-1β releaseLPS-stimulated human monocytesATP1.4(Not explicitly cited, but consistent with multiple sources)
Ethidium Bromide UptakeHEK293 cellsBzATP4(Not explicitly cited, but consistent with multiple sources)
YO-PRO-1 UptakeHEK293 cellsATP4(Not explicitly cited, but consistent with multiple sources)
Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several preclinical species.

SpeciesRouteCLp (mL/min/kg)Vdss (L/kg)Half-life (h)Oral Bioavailability (%)Reference
RatOral117.62.42.6[5]
DogOral--0.7759[6]
MonkeyOral--0.4622[6]

Experimental Protocols

In Vitro IL-1β Release Assay

This assay is a common method to determine the potency of a P2X7 antagonist in inhibiting cytokine release from immune cells.[3]

Objective: To quantify the inhibitory effect of this compound on ATP-induced IL-1β release from human monocytes.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS).

  • P2X7 receptor agonist (e.g., ATP).

  • This compound.

  • Phosphate-buffered saline (PBS).

  • ELISA kit for human IL-1β.

Procedure:

  • Cell Culture and Priming:

    • Culture human monocytes to the desired density.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[3]

  • Antagonist Treatment:

    • Wash the cells with PBS to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM), for 30-60 minutes.[3]

  • Supernatant Collection:

    • Centrifuge the cell plates to pellet the cells.

    • Carefully collect the supernatants for cytokine analysis.

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.

A Culture and Prime Monocytes with LPS B Pre-incubate with Varying Concentrations of this compound A->B C Stimulate with ATP B->C D Collect Supernatant C->D E Quantify IL-1β by ELISA D->E F Calculate IC50 E->F

In Vitro IL-1β Release Assay Workflow

Preclinical Efficacy in Rheumatoid Arthritis Models

While a "strong preclinical rationale" for the development of this compound for rheumatoid arthritis has been mentioned, specific data from preclinical animal models, such as the collagen-induced arthritis (CIA) model, are not extensively available in the public domain.[2] The CIA model is a widely used and well-characterized model that mimics many aspects of human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.[7]

Clinical Trial in Rheumatoid Arthritis

A Phase IIA clinical trial (NCT00628095) was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis who had an inadequate response to methotrexate.[8]

Study Design:

  • Randomized, double-blind, placebo-controlled, parallel-group study.

  • Patients received either this compound (500 mg twice daily) or placebo for 12 weeks, in addition to their stable background methotrexate therapy.[8]

Results:

  • The primary efficacy endpoint, the American College of Rheumatology 20% (ACR20) response rate at Week 12, was not significantly different between the this compound group (34.0%) and the placebo group (36.2%).[8]

  • There were no significant differences in secondary efficacy endpoints, including ACR50/ACR70 response rates and changes in Disease Activity Score 28-joint C-reactive protein (DAS28-3-CRP).[8]

  • This compound demonstrated an acceptable safety and tolerability profile, with the most common adverse events being nausea and diarrhea.[8]

  • This compound was not efficacious compared with placebo for the treatment of rheumatoid arthritis in patients with an inadequate response to methotrexate.[8]

Discussion and Future Directions

The development of this compound highlights the complexities of translating potent in vitro activity into clinical efficacy. Despite its high affinity and selectivity for the P2X7 receptor and favorable preclinical pharmacokinetics, this compound failed to demonstrate a therapeutic benefit in patients with rheumatoid arthritis.

Several factors could have contributed to this outcome, including:

  • Species differences: The pharmacology of the P2X7 receptor can vary between preclinical species and humans.

  • Complexity of the disease: The pathophysiology of rheumatoid arthritis is multifaceted, and targeting a single inflammatory pathway may not be sufficient to produce a clinically meaningful effect.

  • Dosage and exposure: While the dose used in the clinical trial was based on preclinical data, it may not have achieved the required level of target engagement in the synovium of patients with established disease.

Despite the clinical outcome for this compound in rheumatoid arthritis, the P2X7 receptor remains a compelling therapeutic target for a range of inflammatory and autoimmune diseases. Future research in this area should focus on:

  • A deeper understanding of the role of the P2X7 receptor in different disease contexts.

  • The development of novel P2X7 antagonists with different pharmacological profiles.

  • The use of biomarkers to identify patient populations most likely to respond to P2X7-targeted therapies.

The data and insights gained from the study of this compound provide a valuable foundation for the continued exploration of the therapeutic potential of modulating purinergic signaling pathways.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of CE-224535, a P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535 is a selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1] The P2X7 receptor is primarily expressed on immune cells, such as macrophages and monocytes, and its activation is a key event in the inflammatory cascade.[2] Stimulation of the P2X7R by ATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[3] This ion flux triggers downstream signaling pathways, including the activation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[2] By blocking this receptor, this compound can inhibit these key inflammatory processes, making it a compound of interest for the treatment of inflammatory diseases like rheumatoid arthritis.[1][4]

These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on the P2X7 receptor. The described assays are fundamental for determining the potency and mechanism of action of P2X7R antagonists.

P2X7 Receptor Signaling Pathway and Mechanism of Action of this compound

The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that is central to the inflammatory response. This compound acts as an antagonist, blocking the receptor and preventing these downstream events.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates CE224535 This compound CE224535->P2X7R Blocks Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β (Released) Casp1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1

P2X7 receptor signaling and antagonism by this compound.

Data Presentation: Potency of P2X7 Receptor Antagonists

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC₅₀), which can be measured using various in vitro assays. The following table provides a template for presenting such data and includes reference values for other known P2X7 antagonists.

CompoundAssay TypeCell LineSpeciesAgonistIC₅₀ (nM)
This compound User DefinedUser DefinedUser DefinedUser DefinedUser Defined
A-740003Calcium Influx1321N1 AstrocytomaHumanBzATP40
A-438079Calcium Influx1321N1 AstrocytomaHumanBzATP300
AZ10606120Calcium InfluxHuman & Rat CellsHuman/RatBzATP100-1000
Brilliant Blue GDye UptakeJ774.G8 / U937Murine/HumanATP1300-2600

Experimental Protocols

Three key in vitro assays are described below to assess the antagonist activity of this compound on the P2X7 receptor: a dye uptake assay, a calcium influx assay, and an IL-1β release assay.

P2X7R-Mediated Dye Uptake Assay (YO-PRO-1)

This assay measures the formation of large pores in the cell membrane upon P2X7R activation, which allows the entry of fluorescent dyes like YO-PRO-1.

Dye_Uptake_Workflow cluster_workflow Dye Uptake Assay Workflow A Seed P2X7R-expressing cells in 96-well plate B Pre-incubate cells with various concentrations of this compound A->B C Add YO-PRO-1 dye and P2X7R agonist (e.g., ATP, BzATP) B->C D Incubate at 37°C C->D E Measure fluorescence (Excitation: ~491 nm, Emission: ~509 nm) D->E F Calculate IC₅₀ of this compound E->F

Workflow for the P2X7R-mediated dye uptake assay.

Materials:

  • P2X7R-expressing cells (e.g., HEK293-P2X7, J774.G8 macrophages)

  • This compound

  • P2X7R agonist (e.g., ATP or BzATP)

  • YO-PRO-1 Iodide

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed P2X7R-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.

  • Dye and Agonist Addition: Add YO-PRO-1 dye (final concentration ~1-5 µM) and a P2X7R agonist (e.g., 1 mM ATP or 100 µM BzATP) to the wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[2]

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~491 nm, Emission: ~509 nm).

  • Data Analysis: Determine the IC₅₀ value for this compound by plotting the percentage inhibition of dye uptake against the log concentration of the compound.

Calcium Influx Assay

Activation of the P2X7R leads to a rapid influx of extracellular calcium, which can be monitored using fluorescent calcium indicators like Fluo-4 AM.

Calcium_Influx_Workflow cluster_workflow Calcium Influx Assay Workflow A Seed P2X7R-expressing cells in 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with various concentrations of this compound B->C D Measure baseline fluorescence C->D E Add P2X7R agonist (e.g., ATP, BzATP) and measure fluorescence over time D->E F Calculate IC₅₀ of this compound E->F

Workflow for the calcium influx assay.

Materials:

  • P2X7R-expressing cells

  • This compound

  • Fluo-4 AM

  • P2X7R agonist (e.g., ATP or BzATP)

  • Assay buffer (e.g., HBSS with Ca²⁺)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading and injection capabilities

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate and culture overnight.[5]

  • Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.[5]

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.[5]

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15-30 minutes.[5]

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add a P2X7R agonist to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.[5]

  • Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC₅₀ value for this compound by plotting the percentage inhibition of the Ca²⁺ response against the log concentration of the inhibitor.

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7R activation.

IL1b_Release_Workflow cluster_workflow IL-1β Release Assay Workflow A Prime monocytes/macrophages with LPS to induce pro-IL-1β expression B Pre-incubate primed cells with various concentrations of this compound A->B C Stimulate cells with a P2X7R agonist (e.g., ATP) B->C D Collect cell culture supernatants C->D E Quantify released IL-1β using ELISA D->E F Calculate IC₅₀ of this compound E->F

Workflow for the IL-1β release assay.

Materials:

  • Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)

  • This compound

  • Lipopolysaccharide (LPS)

  • P2X7R agonist (e.g., ATP)

  • Human IL-1β ELISA kit

  • Cell culture medium

  • 24- or 96-well cell culture plates

Protocol:

  • Cell Priming: Prime monocytes or macrophages with LPS (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β expression.[1]

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of this compound or a vehicle control.

  • P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., 5 mM ATP) for 30-60 minutes.[1]

  • Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.[1]

  • ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.[6][7]

  • Data Analysis: Determine the IC₅₀ value for this compound by plotting the percentage inhibition of IL-1β release against the log concentration of the compound.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on the P2X7 receptor. By employing these dye uptake, calcium influx, and IL-1β release assays, researchers can effectively determine the potency and mechanism of action of this compound and other P2X7R antagonists, thereby facilitating the drug development process for inflammatory diseases.

References

Application Notes and Protocols for CE-224535 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535, also known as PF-04905428, is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3][4] The P2X7R is predominantly expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory processes. Its activation triggers a cascade of downstream signaling events, including the formation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5][6][7][8] Consequently, this compound has been investigated as a potential therapeutic agent for inflammatory conditions like rheumatoid arthritis.[4][9][10]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its inhibitory effects on P2X7R function. The described assays are fundamental for characterizing the potency and mechanism of action of P2X7R antagonists.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay Type Cell Line Species Agonist IC50 (nM) Reference
YO-PRO-1 UptakeHEK293 (recombinant)HumanATP4[11]
IL-1β ReleaseMonocytes (LPS-stimulated)HumanATP1.4[11]
Ethidium Bromide UptakeHEK293 (recombinant)HumanBzATP4[11]

Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a series of intracellular events. A primary consequence is the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3][7] The potassium efflux is a critical signal for the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC, and pro-caspase-1.[1][5][6][7] This assembly leads to the cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the precursor forms of IL-1β and IL-18 into their mature, secretable forms.[8] Downstream of the initial ion flux, P2X7R activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, further contributing to the inflammatory response.[12][13]

P2X7R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7R ATP->P2X7R Activates CE224535 This compound CE224535->P2X7R Inhibits Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux MAPK_pathway MAPK Pathway Ca_influx->MAPK_pathway NFkB_pathway NF-κB Pathway Ca_influx->NFkB_pathway NLRP3_inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_inflammasome Triggers Caspase1_act Caspase-1 Activation NLRP3_inflammasome->Caspase1_act IL1b Mature IL-1β Caspase1_act->IL1b Cleaves IL18 Mature IL-18 Caspase1_act->IL18 Cleaves Inflammatory_response Inflammatory Response MAPK_pathway->Inflammatory_response NFkB_pathway->Inflammatory_response pro_IL1b Pro-IL-1β pro_IL1b->IL1b pro_IL18 Pro-IL-18 pro_IL18->IL18 IL1b->Inflammatory_response IL18->Inflammatory_response

Caption: P2X7R signaling cascade initiated by ATP and inhibited by this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the antagonist activity of this compound.

YO-PRO-1 Dye Uptake Assay

This assay measures the formation of the P2X7R-associated large pore, which is permeable to the fluorescent dye YO-PRO-1. Inhibition of dye uptake indicates antagonist activity.

Experimental Workflow

YO_PRO_1_Workflow A Seed HEK293-hP2X7R cells in 96-well plates B Incubate overnight A->B C Pre-incubate with this compound or vehicle B->C D Add ATP and YO-PRO-1 C->D E Incubate and protect from light D->E F Measure fluorescence E->F

Caption: Workflow for the YO-PRO-1 dye uptake assay.

Methodology

  • Cell Culture:

    • Culture HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve final desired concentrations (e.g., ranging from 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Assay Procedure:

    • Wash the cells twice with 100 µL of assay buffer.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.

    • Prepare a 2X working solution of the agonist (e.g., 2 mM ATP) and YO-PRO-1 dye (e.g., 2 µM) in the assay buffer.

    • Add 50 µL of the agonist/dye solution to each well to initiate the reaction. The final concentration of ATP would be 1 mM and YO-PRO-1 would be 1 µM.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~491 nm and emission at ~509 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Normalize the data to the control wells (vehicle-treated, ATP-stimulated) representing 100% P2X7R activation.

    • Plot the normalized fluorescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IL-1β Release Assay

This assay quantifies the amount of mature IL-1β released from immune cells following P2X7R activation. A reduction in IL-1β levels indicates the inhibitory effect of this compound.

Experimental Workflow

IL1b_Workflow A Differentiate THP-1 monocytes with PMA B Prime cells with LPS A->B C Pre-incubate with this compound or vehicle B->C D Stimulate with ATP C->D E Collect supernatant D->E F Quantify IL-1β by ELISA E->F Calcium_Workflow A Seed HEK293-hP2X7R cells B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Wash to remove excess dye B->C D Pre-incubate with this compound or vehicle C->D E Measure baseline fluorescence D->E F Inject ATP and measure fluorescence change E->F

References

Application Notes and Protocols for In Vivo Studies of CE-224535 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535 is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. Developed by Pfizer, this compound was investigated as a potential therapeutic agent for rheumatoid arthritis (RA) due to its mechanism of action, which involves the inhibition of pro-inflammatory cytokine release.[1][2] While the compound demonstrated an acceptable safety and tolerability profile in clinical trials, it did not show significant efficacy in patients with RA who had an inadequate response to methotrexate.[2] These application notes provide a summary of the available preclinical in vivo data for this compound and representative protocols for its evaluation in animal models of rheumatoid arthritis.

Mechanism of Action

This compound exerts its pharmacological effect by blocking the P2X7 receptor. The activation of this receptor on immune cells, such as macrophages and monocytes, by high concentrations of extracellular ATP triggers a signaling cascade that leads to the maturation and release of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). By antagonizing the P2X7 receptor, this compound is designed to inhibit this inflammatory cascade, thereby reducing the downstream inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Triggers CE224535 This compound CE224535->P2X7R Blocks Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1B Mature IL-1β (Released) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 (Released) Pro_IL18->IL18 IL18->Inflammation

Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.

Pharmacokinetic Properties in Animal Models

This compound has been evaluated in several animal species to determine its pharmacokinetic profile. The compound exhibited excellent pharmacokinetic and safety profiles in rats, dogs, and monkeys, which supported its advancement into clinical trials.

SpeciesRoute of AdministrationKey Pharmacokinetic ParametersReference
RatOralLow oral bioavailability.[1]
DogOralGood oral bioavailability.[1]
MonkeyOralGood oral bioavailability.[1]

Note: Specific quantitative pharmacokinetic data for this compound is limited in the public domain. The information provided is based on qualitative descriptions from available literature.

Efficacy Studies in Animal Models of Rheumatoid Arthritis

While specific preclinical efficacy data for this compound has not been published in detail, the collagen-induced arthritis (CIA) model in rats is a standard and relevant model for evaluating novel therapeutics for rheumatoid arthritis. The following protocol is a representative example of how a compound like this compound would be evaluated.

Representative Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

Objective: To evaluate the in vivo efficacy of this compound in a rat model of collagen-induced arthritis.

Animals: Female Lewis rats, typically 6-8 weeks old, are commonly used as they are susceptible to CIA induction.

Materials:

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • This compound (formulated in a suitable vehicle for oral administration)

  • Vehicle control

  • Positive control (e.g., methotrexate)

Experimental Workflow:

CIA_Workflow Day_0 Day 0: Primary Immunization (Collagen in CFA/IFA) Day_7 Day 7: Booster Immunization (Collagen in IFA) Day_0->Day_7 Day_10 Day 10-12: Onset of Arthritis Day_7->Day_10 Treatment_Start Initiation of Treatment: - Vehicle - this compound - Positive Control Day_10->Treatment_Start Monitoring Daily Monitoring: - Clinical Score - Paw Volume Treatment_Start->Monitoring End_Study End of Study (e.g., Day 21-28): - Terminal Bleed (Cytokines) - Histopathology of Joints - Micro-CT of Joints Monitoring->End_Study

Caption: Representative experimental workflow for a rat CIA study.

Detailed Methodology:

  • Induction of Arthritis:

    • On Day 0, rats are immunized intradermally at the base of the tail with an emulsion of type II collagen in Complete Freund's Adjuvant (CFA).[3]

    • On Day 7, a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[3]

  • Treatment:

    • Treatment with this compound, vehicle, or a positive control (e.g., methotrexate) is typically initiated upon the first signs of arthritis (around Day 10-12) and continued daily for a predefined period (e.g., until Day 21 or 28).

    • This compound would be administered orally at various dose levels to determine a dose-response relationship.

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is assessed daily or every other day using a clinical scoring system (e.g., 0-4 scale per paw, based on erythema and swelling).[3]

    • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarkers: Serum or plasma samples can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-collagen antibodies.

    • Micro-Computed Tomography (Micro-CT): For a more detailed analysis of bone erosion and joint architecture.

Toxicology and Safety Studies

While detailed toxicology reports for this compound are not publicly available, a compound advancing to Phase II clinical trials would have undergone a comprehensive preclinical safety evaluation in both rodent (e.g., rat) and non-rodent (e.g., dog, monkey) species. These studies are conducted in compliance with regulatory guidelines (e.g., FDA, EMA).

Representative Toxicology Study Design

Objective: To assess the safety and tolerability of this compound following repeated dosing in a relevant animal species.

Typical Study Design:

  • Species: Rat and Dog (one rodent, one non-rodent).

  • Duration: Typically 28-day and/or 90-day repeat-dose toxicity studies.

  • Dose Levels: A minimum of three dose levels (low, mid, high) and a vehicle control group.

  • Route of Administration: The intended clinical route (oral for this compound).

  • Parameters Monitored:

    • Clinical observations

    • Body weight and food consumption

    • Ophthalmology

    • Electrocardiography (ECG)

    • Clinical pathology (hematology, clinical chemistry, coagulation, urinalysis)

    • Gross pathology at necropsy

    • Organ weights

    • Histopathology of a comprehensive list of tissues

Conclusion

This compound is a selective P2X7 receptor antagonist with a sound biological rationale for the treatment of rheumatoid arthritis. Preclinical studies in animal models were crucial for characterizing its pharmacokinetic profile and providing the necessary safety data to proceed to clinical trials. Although the compound did not meet its efficacy endpoints in a Phase IIA study for rheumatoid arthritis, the information gathered from its preclinical evaluation provides a valuable framework for the in vivo assessment of other P2X7 receptor antagonists. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of similar in vivo studies. It is important to note that specific experimental details for this compound studies are not fully in the public domain, and the provided protocols are representative of standard industry practices.

References

Application Notes and Protocols for the Collagen-Induced Arthritis (CIA) Model and the P2X7 Receptor Antagonist CE-224535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Collagen-Induced Arthritis (CIA) model is a widely utilized and well-characterized preclinical animal model for rheumatoid arthritis (RA), a chronic autoimmune disease causing joint inflammation, cartilage destruction, and bone erosion.[1][2][3] The CIA model mirrors several key pathological and immunological features of human RA, including synovitis, pannus formation, and the production of autoantibodies, making it an invaluable tool for investigating disease pathogenesis and evaluating novel therapeutic agents.[1][3]

CE-224535 is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[4][5] The P2X7 receptor is implicated in inflammatory processes, particularly the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[5] This has positioned the P2X7 receptor as a therapeutic target for inflammatory diseases, including rheumatoid arthritis.[6][7]

These application notes provide detailed protocols for the induction and assessment of the CIA model, an overview of the mechanism of action of this compound, and a framework for evaluating its therapeutic potential in this preclinical model.

Mechanism of Action of this compound and the P2X7 Signaling Pathway

This compound functions as a selective antagonist of the P2X7 receptor. In the context of inflammation, damaged or stressed cells release high concentrations of ATP into the extracellular space, which acts as a "danger signal." This extracellular ATP binds to and activates the P2X7 receptor on immune cells, such as macrophages and monocytes.[5]

Activation of the P2X7 receptor triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical signal for the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell and drive inflammatory responses.[5]

By blocking the P2X7 receptor, this compound is hypothesized to inhibit this cascade, thereby reducing the release of IL-1β and IL-18 and mitigating the downstream inflammatory processes that contribute to the pathology of rheumatoid arthritis.

P2X7 Receptor Signaling Pathway in Arthritis

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates IonFlux Ca²⁺ Influx, K⁺ Efflux P2X7R->IonFlux CE224535 This compound CE224535->P2X7R Blocks NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleaves IL18 Mature IL-18 Caspase1->IL18 Cleaves proIL1b Pro-IL-1β proIL1b->Caspase1 proIL18 Pro-IL-18 proIL18->Caspase1 Inflammation Inflammation (Synovitis, Bone Erosion) IL1b->Inflammation IL18->Inflammation

Caption: P2X7 receptor signaling pathway in arthritis and the inhibitory action of this compound.

Experimental Protocols

Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the standard method for inducing CIA in susceptible mouse strains, such as DBA/1.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine Type II Collagen (CII), lyophilized

  • 0.1 M Acetic Acid

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-30 gauge)

  • Emulsifying needle or device

Procedure:

  • Preparation of Collagen Solution: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL. Stir overnight at 4°C.

  • Preparation of Emulsion for Primary Immunization:

    • Thoroughly mix equal volumes of the collagen solution (2 mg/mL) and Complete Freund's Adjuvant (CFA).

    • Emulsify the mixture until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Preparation of Emulsion for Booster Immunization:

    • Thoroughly mix equal volumes of the collagen solution (2 mg/mL) and Incomplete Freund's Adjuvant (IFA).

    • Emulsify the mixture as described in step 2.

  • Booster Immunization (Day 21):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

Assessment of Arthritis

a) Clinical Scoring:

Arthritis severity is typically assessed using a scoring system. Scoring should be performed 3-4 times per week, starting from day 21.

ScoreDescription
0No evidence of erythema or swelling.
1Erythema and mild swelling confined to the tarsals or ankle or wrist.
2Erythema and mild swelling extending from the ankle to the tarsals.
3Erythema and moderate swelling extending from the ankle to metatarsal joints.
4Erythema and severe swelling encompassing the ankle, foot, and digits.

Each limb is scored, resulting in a maximum possible score of 16 per mouse.

b) Paw Thickness Measurement:

Paw swelling can be quantified by measuring the thickness of the hind paws using a digital caliper. Measurements should be taken at the same frequency as clinical scoring.

Prophylactic and Therapeutic Dosing Paradigms for this compound

a) Prophylactic Treatment: To assess the ability of this compound to prevent the onset of arthritis, dosing should begin on the day of or one day prior to the primary immunization (Day 0) and continue throughout the study.

b) Therapeutic Treatment: To evaluate the efficacy of this compound in treating established arthritis, dosing should commence after the onset of clinical signs of arthritis (e.g., when the clinical score reaches a predetermined value, such as 2-4).

The route of administration (e.g., oral gavage) and the dosing frequency (e.g., once or twice daily) should be determined based on the pharmacokinetic properties of this compound.

Experimental Workflow for Evaluating this compound in the CIA Model

CIA_Workflow cluster_setup Experimental Setup cluster_induction Arthritis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Assessment cluster_endpoint Endpoint Analysis Animals Acclimatize DBA/1 Mice Groups Randomize into Groups (Vehicle, this compound Doses) Animals->Groups Day0 Day 0: Primary Immunization (CII + CFA) Groups->Day0 Dosing Administer Vehicle or This compound (Prophylactic or Therapeutic) Groups->Dosing Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Scoring Clinical Scoring (3-4 times/week) Day21->Scoring Dosing->Scoring PawSwelling Paw Thickness Measurement Scoring->PawSwelling Histology Histopathological Analysis of Joints Scoring->Histology BodyWeight Body Weight Monitoring PawSwelling->BodyWeight Cytokines Measurement of Serum Cytokines (e.g., IL-1β) Histology->Cytokines Antibodies Anti-Collagen Antibody Titer Measurement Cytokines->Antibodies

Caption: Experimental workflow for the evaluation of this compound in the collagen-induced arthritis model.

Data Presentation

While specific preclinical data for this compound in the CIA model is not publicly available, the following tables provide a template for the presentation of quantitative data that should be collected in such a study. For illustrative purposes, hypothetical data for a generic P2X7 antagonist is included.

Table 1: Effect of a P2X7 Antagonist on Clinical Arthritis Score in CIA Mice (Therapeutic Dosing)
Treatment GroupNMean Arthritis Score (Day 28)Mean Arthritis Score (Day 35)Mean Arthritis Score (Day 42)
Vehicle106.2 ± 0.89.5 ± 1.111.3 ± 1.5
P2X7 Antagonist (Low Dose)105.9 ± 0.77.1 ± 0.98.2 ± 1.2
P2X7 Antagonist (High Dose)106.0 ± 0.85.5 ± 0.6 6.1 ± 0.8
Dexamethasone (Positive Control)105.8 ± 0.74.2 ± 0.5 3.5 ± 0.4
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of a P2X7 Antagonist on Paw Thickness in CIA Mice (Therapeutic Dosing)
Treatment GroupNPaw Thickness (mm) - Day 28Paw Thickness (mm) - Day 35Paw Thickness (mm) - Day 42
Vehicle102.8 ± 0.23.5 ± 0.33.9 ± 0.4
P2X7 Antagonist (Low Dose)102.7 ± 0.23.0 ± 0.23.2 ± 0.3
P2X7 Antagonist (High Dose)102.8 ± 0.22.6 ± 0.1 2.7 ± 0.2
Dexamethasone (Positive Control)102.7 ± 0.22.2 ± 0.1 2.1 ± 0.1
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.
Table 3: Effect of a P2X7 Antagonist on Serum IL-1β Levels in CIA Mice
Treatment GroupNSerum IL-1β (pg/mL) at Day 42
Naive (Non-arthritic)1015.2 ± 2.5
Vehicle1085.6 ± 9.8
P2X7 Antagonist (Low Dose)1062.3 ± 7.5
P2X7 Antagonist (High Dose)1045.1 ± 5.9**
Dexamethasone (Positive Control)1030.7 ± 4.1***
Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.

Conclusion

The Collagen-Induced Arthritis model provides a robust platform for the preclinical evaluation of novel therapeutic agents for rheumatoid arthritis. Based on its mechanism of action as a selective P2X7 receptor antagonist, this compound represents a rational candidate for investigation in the CIA model. The protocols and frameworks provided herein offer a comprehensive guide for researchers to assess the potential efficacy of P2X7 antagonists in a preclinical setting of inflammatory arthritis. While clinical trials of this compound in RA patients did not demonstrate efficacy, further investigation of the P2X7 pathway in preclinical models remains a valid scientific endeavor to better understand the complexities of inflammatory signaling in autoimmune disease.[2]

References

Quantifying IL-1β Inhibition with CE-224535: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535 is a selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). The activation of P2X7R is a critical step in the inflammatory cascade, leading to the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This process is primarily mediated through the activation of the NLRP3 inflammasome. By blocking the P2X7 receptor, this compound indirectly inhibits the release of IL-1β, offering a potential therapeutic strategy for inflammatory diseases.

Data Presentation

As specific quantitative data for this compound's direct inhibition of IL-1β release is not publicly available, the following tables present data for other well-characterized P2X7R antagonists to serve as a reference for expected outcomes in a typical experimental setup.

Table 1: In Vitro Potency of P2X7 Receptor Antagonists

CompoundCell TypeAssayAgonistPotency (IC₅₀/pIC₅₀)
A-740003Human THP-1 monocytesIL-1β ReleaseATPIC₅₀ ≈ 18-40 nM[1]
AZD9056Human peripheral blood monocytesIL-1β ReleaseBzATPpIC₅₀ = 8.0[1]
JNJ-47965567Rat primary microgliaIL-1β ReleaseBzATPpIC₅₀ = 7.1[1]
KN-62Human THP-1 cellsIL-1β ReleaseATP81% inhibition at 1 µM[2]
Oxidized ATPHuman THP-1 cellsIL-1β ReleaseATP66% inhibition at 100 µM[2]
PPADSHuman THP-1 cellsIL-1β ReleaseATP90% inhibition at 100 µM[2]

Table 2: Clinical Trial Data for this compound in Rheumatoid Arthritis

A Phase IIA clinical trial (NCT00628095) evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis. The primary endpoint was the American College of Rheumatology 20% (ACR20) response rate at Week 12.

Treatment GroupACR20 Response Rate (Week 12)p-value vs. Placebo
This compound (500 mg bid)34.0%0.591[3]
Placebo36.2%-

The study concluded that this compound was not efficacious compared with placebo for the treatment of RA in patients with an inadequate response to methotrexate[3]. No specific biomarker data on IL-1β levels in patients from this trial are publicly available.

Signaling Pathways

The inhibition of IL-1β release by this compound is a consequence of its antagonism of the P2X7 receptor, which is a key upstream regulator of the NLRP3 inflammasome.

IL1B_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates CE224535 This compound CE224535->P2X7R Inhibits K_efflux K+ Efflux P2X7R->K_efflux NLRP3_inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_inflammasome Caspase1_activation Caspase-1 Activation NLRP3_inflammasome->Caspase1_activation pro_IL1B pro-IL-1β Caspase1_activation->pro_IL1B Cleaves mature_IL1B Mature IL-1β IL1B_release IL-1β Release mature_IL1B->IL1B_release

This compound inhibits ATP-induced IL-1β release.

Experimental Protocols

The following are detailed protocols for key experiments to quantify the inhibitory effect of this compound on IL-1β release.

Protocol 1: In Vitro IL-1β Release Assay from Monocytes/Macrophages

This protocol describes a common in vitro method to quantify the inhibitory effect of a P2X7 antagonist on IL-1β release from cultured monocytic cells.

Materials:

  • Monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • This compound.

  • P2X7 receptor agonist (e.g., ATP or BzATP).

  • Phosphate-buffered saline (PBS).

  • ELISA kit for human IL-1β.

Procedure:

  • Cell Culture and Priming:

    • Culture monocytic cells to the desired density.

    • For THP-1 cells, induce differentiation into a macrophage-like phenotype with PMA.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[1]

  • Antagonist Treatment:

    • Wash the cells with PBS to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[1]

  • Sample Collection:

    • Collect the cell culture supernatants.

  • IL-1β Quantification:

    • Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the agonist-only control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration.

IL1B_Assay_Workflow start Start cell_culture Culture & Differentiate Monocytic Cells start->cell_culture lps_priming Prime with LPS (Induce pro-IL-1β) cell_culture->lps_priming antagonist_incubation Incubate with This compound lps_priming->antagonist_incubation agonist_stimulation Stimulate with ATP/BzATP antagonist_incubation->agonist_stimulation supernatant_collection Collect Supernatant agonist_stimulation->supernatant_collection elisa Quantify IL-1β (ELISA) supernatant_collection->elisa data_analysis Calculate IC₅₀ elisa->data_analysis end End data_analysis->end

Workflow for in vitro IL-1β release assay.
Protocol 2: P2X7R-Mediated Pore Formation Assay (YO-PRO-1 Uptake)

Prolonged activation of P2X7R leads to the formation of a large, non-selective pore. This can be measured by the uptake of fluorescent dyes like YO-PRO-1.

Materials:

  • HEK293 cells stably expressing human P2X7R.

  • Cell culture medium.

  • YO-PRO-1 iodide.

  • P2X7 receptor agonist (e.g., BzATP).

  • This compound.

  • Assay buffer (e.g., HBSS).

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7R cells in a 96-well black, clear-bottom plate and culture overnight.

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Dye and Agonist Addition:

    • Add YO-PRO-1 iodide to the wells.

    • Add a P2X7R agonist (e.g., BzATP at its EC₈₀ concentration).

  • Data Acquisition: Measure the fluorescence intensity at a specific time point (e.g., 15-60 minutes) after agonist addition using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ of this compound by plotting the percentage inhibition of dye uptake against the antagonist concentration.

Protocol 3: P2X7R-Mediated Calcium Influx Assay

Activation of P2X7R leads to a rapid influx of extracellular calcium (Ca²⁺). This assay measures the ability of an antagonist to inhibit this agonist-induced Ca²⁺ influx.

Materials:

  • HEK293 cells stably expressing human P2X7R.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2X7 receptor agonist (e.g., BzATP).

  • This compound.

  • Assay buffer (e.g., HBSS).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7R cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation:

    • After washing to remove excess dye, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation & Data Acquisition:

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add a P2X7R agonist (e.g., BzATP at its EC₈₀ concentration) and immediately begin kinetic reading of fluorescence intensity for several minutes.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and determine the IC₅₀ value.

Conclusion

This compound is a selective P2X7 receptor antagonist that indirectly inhibits the release of the pro-inflammatory cytokine IL-1β. While clinical trials in rheumatoid arthritis did not demonstrate efficacy, the compound remains a valuable tool for researchers studying the P2X7R-NLRP3-IL-1β signaling axis. The protocols provided herein offer standardized methods for quantifying the inhibitory effects of this compound and other P2X7R antagonists on IL-1β release and associated cellular events. These assays are crucial for the characterization of novel anti-inflammatory compounds targeting this pathway.

References

Application Notes and Protocols for P2X7 Receptor Antagonism in Rodent Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical studies detailing the specific dosage and efficacy of CE-224535 (also known as PF-04905428) in rodent models of inflammation are limited. This document provides comprehensive application notes and protocols based on the known mechanism of action of P2X7 receptor antagonists and incorporates data from studies on other selective P2X7 antagonists as representative examples. Researchers should use this information as a guide and conduct appropriate dose-finding studies for their specific models and experimental conditions.

Introduction

This compound is a selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular ATP.[1] The P2X7R is predominantly expressed on immune cells and its activation is a key step in the inflammatory cascade, leading to the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] This pathway is implicated in the pathogenesis of various inflammatory diseases. While this compound was advanced to clinical trials for rheumatoid arthritis, it did not demonstrate efficacy in patients.[4][5] Nevertheless, the P2X7R remains a target of interest in inflammatory disease research. These application notes provide a framework for evaluating P2X7R antagonists, using data from surrogate compounds to illustrate potential experimental designs and outcomes.

Mechanism of Action: P2X7R and the NLRP3 Inflammasome

The antagonism of the P2X7 receptor by compounds like this compound is intended to block the inflammatory cascade at a critical juncture. Extracellular ATP, often released during cellular stress or injury, binds to the P2X7R, triggering the formation of a non-selective cation channel. This leads to potassium efflux, a key signal for the assembly of the NLRP3 inflammasome. The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, driving the inflammatory response.

P2X7R_NLRP3_Pathway P2X7R-Mediated NLRP3 Inflammasome Activation Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space eATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor eATP->P2X7R Binds to K_efflux K+ Efflux P2X7R->K_efflux Induces This compound This compound (Antagonist) This compound->P2X7R Blocks NLRP3_activation NLRP3 Activation K_efflux->NLRP3_activation Triggers Inflammasome NLRP3 Inflammasome Assembly NLRP3_activation->Inflammasome ASC ASC (Adaptor Protein) ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activates IL1b Mature IL-1β Casp1->IL1b Cleaves Pro-IL-1β to IL18 Mature IL-18 Casp1->IL18 Cleaves Pro-IL-18 to Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: P2X7R Signaling Pathway in Inflammation.

Quantitative Data from Rodent Inflammation Models (Representative P2X7R Antagonists)

The following tables summarize data from preclinical studies of various P2X7 receptor antagonists in rodent models of inflammation. This data is intended to provide a reference for expected dose ranges and efficacy endpoints.

Table 1: P2X7R Antagonists in Rodent Arthritis Models

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsReference
AZ11657312Rat Streptococcal Cell Wall (SCW) Arthritis10, 30, 60 mg/kg, oral, prophylactic- Reduced ankle swelling- Decreased pathological scores- Reduced mechanical hyperalgesia[6][7]
A-740003Rat Spinal Nerve Ligation (Neuropathic Pain)ED₅₀ = 19 mg/kg, i.p.- Attenuated tactile allodynia[8][9]
A-740003Rat Carrageenan-induced Thermal HyperalgesiaED₅₀ = 38-54 mg/kg, i.p.- Reduced thermal hyperalgesia[8][9]
A-438079Mouse Collagen-Induced Arthritis (CIA)Not specified in abstract- Ameliorated pathological changes in ankle joint[10]

Table 2: P2X7R Antagonists in a Rodent Colitis Model

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsReference
Brilliant Blue G (BBG)Mouse Dextran Sulfate Sodium (DSS)-induced Colitis250 mg/kg, oral, daily- Attenuated severity of colitis- Decreased accumulation of P2X7R-positive mast cells in the colon[11][12]

Experimental Protocols

The following are detailed protocols for common rodent inflammation models used to evaluate anti-inflammatory compounds.

Protocol 1: Rat Collagen-Induced Arthritis (CIA) Model

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.

Materials:

  • Lewis rats (male or female, 8-10 weeks old)

  • Bovine or chicken type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles (26-28 gauge)

  • Calipers for measuring paw thickness

Experimental Workflow:

CIA_Workflow Experimental Workflow for Rat CIA Model Start Start Acclimatization Acclimatization of Rats (1 week) Start->Acclimatization Immunization Primary Immunization (Day 0) CII in CFA Acclimatization->Immunization Boost Booster Immunization (Day 7) CII in IFA Immunization->Boost Monitoring Monitor for Arthritis Onset (Daily from Day 10) Boost->Monitoring Grouping Randomize into Treatment Groups (upon arthritis onset) Monitoring->Grouping Treatment Administer this compound or Vehicle (Daily) Grouping->Treatment Assessment Clinical Scoring & Paw Measurement (2-3 times/week) Treatment->Assessment Endpoint Terminal Endpoint (e.g., Day 21-28) Collect Samples Assessment->Endpoint Analysis Histology, Cytokine Analysis, etc. Endpoint->Analysis End End Analysis->End

References

Application Notes: Characterization of the P2X7 Receptor Antagonist CE-224535 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CE-224535, also known as PF-04905428, is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated, non-selective cation channel primarily expressed on immune cells, such as macrophages and monocytes.[3][4] Upon activation by high concentrations of extracellular ATP, the P2X7R opens, leading to an influx of Na⁺ and Ca²⁺ and a significant efflux of K⁺.[3][4] This potassium efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives the cleavage of pro-caspase-1 into its active form.[3] Active caspase-1 then processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][3]

By blocking the P2X7R, this compound inhibits this entire cascade, preventing the release of IL-1β and IL-18, which are key mediators of inflammation.[1] This mechanism of action makes this compound a compound of interest for studying and potentially treating inflammatory diseases like rheumatoid arthritis (RA).[1][2] These application notes provide detailed protocols for preparing cell cultures and evaluating the in vitro activity of this compound.

Mechanism of Action: P2X7R Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ATP binding to the P2X7 receptor and the inhibitory action of this compound.

P2X7R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor IonFlux Na+/Ca2+ Influx K+ Efflux P2X7R->IonFlux Induces ATP ATP (High Concentration) ATP->P2X7R Activates CE224535 This compound CE224535->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits & Activates Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b Mature IL-1β (Secretion) ProIL1b->IL1b Inflammation Inflammatory Response IL1b->Inflammation IL18 Mature IL-18 (Secretion) ProIL18->IL18 IL18->Inflammation

Caption: P2X7R signaling cascade and point of inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of this compound in Preclinical Species

Parameter Rat Dog Monkey
CLp (mL/min/kg) 11 - -
Vdss (L/kg) 7.6 - -
Half-life (h) 2.4 - -
Oral Bioavailability (F%) 2.6% 59% 22%

Data sourced from MedChemExpress.[1]

Table 2: Summary of Most Frequent Treatment-Emergent Adverse Events (AEs) from a Phase IIA Clinical Trial in RA Patients

Adverse Event This compound (500 mg bid) (n=53) Placebo (n=47)
Nausea 11.3% 4.3%
Diarrhea 7.5% 4.3%
Total Patients with AEs 62.3% 55.3%
Discontinuation due to AE 9.4% 6.4%
Serious AEs 3.8% 2.1%

This Phase IIA study concluded that this compound was not efficacious compared with placebo for the treatment of RA in patients with an inadequate response to methotrexate, but it demonstrated an acceptable safety and tolerability profile.[4][5]

Experimental Protocols

Protocol 1: General Cell Culture and Reagent Preparation

This protocol outlines the basic steps for culturing cells and preparing the necessary reagents for this compound experiments. Human monocytic cell lines, such as THP-1, are recommended as they endogenously express the P2X7R and are a standard model for inflammasome activation studies.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS)

Reagent Preparation:

  • Complete Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

  • This compound Stock Solution (10 mM): Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

  • ATP Stock Solution (100 mM): Dissolve ATP in sterile, nuclease-free water. Adjust pH to ~7.4 if necessary. Aliquot and store at -20°C.

  • LPS Stock Solution (1 mg/mL): Reconstitute LPS in sterile PBS. Aliquot and store at -20°C.

  • PMA Stock Solution (1 mg/mL): Dissolve PMA in DMSO. Aliquot and store at -20°C.

Cell Culture Procedure (THP-1 Cells):

  • Maintenance: Culture THP-1 monocytes in suspension in complete culture medium at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a culture plate (e.g., 96-well or 12-well) at a density of 0.5x10⁶ cells/mL in complete culture medium containing 50-100 ng/mL PMA.

  • Incubation: Incubate for 24-48 hours to allow for adherence and differentiation. After incubation, remove the PMA-containing medium, wash the adherent cells gently with warm PBS, and replace it with fresh, PMA-free complete culture medium.

  • Resting: Allow the differentiated cells to rest for at least 24 hours before proceeding with experiments.

Protocol 2: In Vitro P2X7R Antagonism Assay (IL-1β Release)

This protocol details the core experiment to measure the inhibitory effect of this compound on ATP-induced IL-1β release.

Experimental_Workflow cluster_analysis Downstream Analysis A 1. Seed & Differentiate THP-1 Cells (24-48h with PMA) B 2. Prime Cells with LPS (e.g., 1 µg/mL for 3-4h) This upregulates Pro-IL-1β A->B C 3. Pre-treat with this compound (Varying concentrations for 1h) B->C D 4. Stimulate with P2X7R Agonist (e.g., 5 mM ATP for 30-60 min) C->D E 5. Collect Supernatant & Lyse Cells D->E F ELISA for IL-1β (from Supernatant) E->F G Cell Viability Assay (from Cell Lysate) E->G

Caption: Workflow for assessing this compound efficacy in vitro.

Methodology:

  • Cell Plating: Plate and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.

  • Priming (Signal 1): Replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C. This step is crucial to induce the transcription and translation of pro-IL-1β.[3]

  • Inhibitor Treatment: Gently remove the LPS-containing medium. Add fresh serum-free medium containing serial dilutions of this compound (e.g., 0.01 nM to 10 µM).[7] Also, include a "vehicle control" group containing the same final concentration of DMSO as the highest this compound dose. Incubate for 1 hour at 37°C.

  • Stimulation (Signal 2): Add ATP to each well to a final concentration of 2-5 mM to activate the P2X7R. Do not add ATP to negative control wells. Incubate for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis without disturbing the cell monolayer. The remaining cells can be used for a viability assay.

  • Quantification: Measure the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value of this compound.

Protocol 3: Cell Viability/Cytotoxicity Assay

It is essential to determine if the observed reduction in IL-1β is due to specific P2X7R antagonism or general cytotoxicity of the compound.

Methodology:

  • Experimental Setup: Plate, differentiate, and treat cells with this compound as described in the antagonism assay (Protocol 2), including vehicle controls. It is advisable to run a separate plate for the viability assay.

  • Viability Assessment: After the final incubation step, assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.[7] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Measurement: Add the viability reagent to each well according to the manufacturer's protocol, incubate, and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells. Plot cell viability against the inhibitor concentration to identify any cytotoxic effects. Ideally, the IC₅₀ for P2X7R antagonism should be significantly lower than any concentration that causes a decrease in cell viability.

References

Application Notes & Protocols: Measuring the Efficacy of CE-224535 in Synovial Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CE-224535 is a selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2] Extracellular ATP often acts as a danger-associated molecular pattern (DAMP) in inflammatory environments.[3][4] P2X7R is highly expressed on immune cells, and its activation is a critical step in the inflammatory cascade, leading to the maturation and release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 through the activation of the NLRP3 inflammasome.[3][5][6]

Given its mechanism, this compound was developed as a potential therapeutic agent for inflammatory conditions like rheumatoid arthritis (RA).[7] While systemic clinical trials for RA did not demonstrate significant efficacy based on ACR20 response rates[8], direct assessment of the drug's pharmacodynamic and efficacy effects within the local site of inflammation—the synovial fluid—could provide valuable insights for future research and development. Synovial fluid analysis offers a direct window into the pathological processes occurring within an arthritic joint.[9]

These application notes provide a comprehensive framework and detailed protocols for measuring the efficacy of this compound in synovial fluid by assessing its impact on key inflammatory biomarkers and cellular populations.

Mechanism of Action of this compound

This compound competitively binds to the P2X7 receptor, preventing its activation by extracellular ATP. This blockade is hypothesized to inhibit downstream signaling events, including ion flux, NLRP3 inflammasome assembly, and the subsequent release of inflammatory mediators. The following diagram illustrates the targeted signaling pathway.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7R P2X7 Receptor IonFlux K+ Efflux Ca2+ Influx P2X7R->IonFlux Induces ATP Extracellular ATP (Danger Signal) ATP->P2X7R Activates CE224535 This compound CE224535->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β (Released) Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation

Figure 1: P2X7 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Synovial Fluid Aspiration and Processing

This protocol describes the collection and preparation of synovial fluid for subsequent biomarker analysis.

Materials:

  • Sterile arthrocentesis kit (including needles, syringes, antiseptic solution).

  • EDTA-containing tubes (for cell analysis).

  • Plain tubes (for soluble biomarker analysis).

  • Hyaluronidase from sheep testes (Sigma-Aldrich, Cat. No. H3506 or equivalent).

  • Phosphate Buffered Saline (PBS).

  • Centrifuge.

  • Pipettes and sterile tips.

  • -80°C freezer.

Procedure:

  • Collection: Synovial fluid should be aspirated from the target joint by a qualified professional using a sterile parapatellar approach.[10][11][12][13][14]

  • Aliquoting: Immediately after aspiration, divide the sample.

    • Transfer a portion to an EDTA tube for flow cytometry to prevent clotting and preserve cell integrity.

    • Transfer the remaining fluid to a plain tube for biomarker analysis.

  • Hyaluronidase Treatment (for biomarker analysis): The high viscosity of synovial fluid can interfere with immunoassays.[15]

    • Add hyaluronidase to the sample in the plain tube to a final concentration of 100 U/mL.

    • Incubate at 37°C for 30 minutes, or until viscosity is reduced.

  • Centrifugation:

    • Centrifuge the treated synovial fluid at 2,500 x g for 15 minutes at 4°C to pellet cells and debris.[16]

    • Centrifuge the EDTA tube sample at 500 x g for 10 minutes at 4°C to pellet the cells for flow cytometry.

  • Supernatant Collection: Carefully collect the supernatant from the centrifuged plain tube sample without disturbing the pellet.

  • Storage:

    • Aliquot the cell-free supernatant into cryovials and store immediately at -80°C until analysis.

    • Resuspend the cell pellet from the EDTA tube in an appropriate buffer for immediate flow cytometry analysis.

Biomarker Analysis by Multiplex Immunoassay

This protocol allows for the simultaneous quantification of multiple cytokines and chemokines.

Materials:

  • Human Inflammation Multiplex Immunoassay Kit (e.g., Luminex®-based platform). Recommended analytes: IL-1β, IL-18, IL-6, IL-8, TNF-α, MCP-1 (CCL2).

  • Processed synovial fluid supernatant.

  • Assay-specific buffers, standards, and detection antibodies.

  • Multiplex array reader (e.g., Bio-Plex® 200).

Procedure:

  • Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions. Thaw synovial fluid samples on ice.

  • Sample Dilution: Due to potentially high biomarker concentrations, dilute synovial fluid supernatant 1:4 (or as optimized) in the assay diluent.

  • Assay Performance:

    • Add the antibody-conjugated magnetic beads to each well of the 96-well plate.

    • Wash the beads using a magnetic plate washer.

    • Add standards and diluted samples to the appropriate wells and incubate as per the kit protocol (typically 1-2 hours at room temperature with shaking).

    • Wash the beads to remove unbound material.

    • Add the biotinylated detection antibody cocktail and incubate.

    • Wash the beads.

    • Add streptavidin-phycoerythrin (SAPE) and incubate.

    • Wash the beads and resuspend in sheath fluid.

  • Data Acquisition: Acquire data on a multiplex array reader.

  • Data Analysis: Use the instrument's software to generate a standard curve for each analyte and calculate the concentration of each biomarker in the samples. Adjust for the dilution factor.

Immune Cell Profiling by Flow Cytometry

This protocol is for identifying and quantifying key immune cell populations in synovial fluid.

Materials:

  • Cell pellet from processed synovial fluid (from EDTA tube).

  • FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide).

  • Fc Block (e.g., Human TruStain FcX™).

  • Fluorochrome-conjugated antibodies. Recommended panel:

    • CD45-PerCP (Leukocyte common antigen)

    • CD14-FITC (Monocyte/Macrophage marker)

    • CD3-APC (T-cell marker)

    • CD19-PE (B-cell marker)

    • CD163-PE-Cy7 (M2 Macrophage marker)

  • Viability dye (e.g., 7-AAD or Live/Dead Fixable).

  • Flow cytometer.

Procedure:

  • Cell Resuspension: Resuspend the cell pellet in 1 mL of cold FACS buffer.

  • Cell Counting: Perform a cell count to determine cell concentration and viability.

  • Staining:

    • Aliquot approximately 1 x 10^6 cells per tube.

    • Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

    • Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 300 µL of FACS buffer containing a viability dye.

  • Data Acquisition: Acquire data on a flow cytometer, collecting at least 50,000 events in the CD45+ gate.

  • Data Analysis: Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on viable, single, CD45+ leukocytes and subsequently quantify the percentages of different immune cell populations (e.g., CD14+ monocytes, CD3+ T-cells).

Data Presentation

Quantitative data should be summarized in clear, structured tables. The following tables present hypothetical data to illustrate the expected outcomes of this compound treatment.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Synovial Fluid

BiomarkerPlacebo (pg/mL) (Mean ± SD)This compound (pg/mL) (Mean ± SD)% Changep-value
IL-1β150.5 ± 25.875.2 ± 15.1-50.0%<0.01
IL-18450.2 ± 60.5280.9 ± 45.3-37.6%<0.01
IL-62500.7 ± 450.11850.3 ± 300.5-26.0%<0.05
TNF-α85.3 ± 18.260.1 ± 12.5-29.5%<0.05
MCP-1 (CCL2)1200.4 ± 210.6950.8 ± 150.9-20.8%<0.05

Table 2: Effect of this compound on Immune Cell Populations in Synovial Fluid

Cell PopulationPlacebo (% of CD45+ cells) (Mean ± SD)This compound (% of CD45+ cells) (Mean ± SD)% Changep-value
Total Monocytes (CD14+)35.6 ± 8.528.1 ± 6.2-21.1%<0.05
M2 Macrophages (CD163+)10.2 ± 3.115.8 ± 4.5+54.9%<0.05
T-Cells (CD3+)40.1 ± 9.242.5 ± 8.8+6.0%>0.05
B-Cells (CD19+)5.5 ± 2.15.1 ± 1.9-7.3%>0.05

Visualizations

Experimental Workflow

The overall workflow from sample collection to data analysis is depicted below.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Analysis cluster_data Data Interpretation Arthrocentesis Synovial Fluid Aspiration Processing Hyaluronidase Treatment & Centrifugation Arthrocentesis->Processing Aliquoting Separate Supernatant & Cell Pellet Processing->Aliquoting Multiplex Multiplex Immunoassay (Cytokines, Chemokines) Aliquoting->Multiplex Supernatant Flow Flow Cytometry (Immune Cell Profiling) Aliquoting->Flow Cell Pellet DataAnalysis Statistical Analysis (Placebo vs. This compound) Multiplex->DataAnalysis Flow->DataAnalysis Efficacy Efficacy Assessment DataAnalysis->Efficacy

Figure 2: Experimental workflow for assessing this compound efficacy.
Logical Relationship

The following diagram illustrates the logical connection between P2X7R antagonism and the expected changes in synovial fluid biomarkers.

Logical_Relationship CE224535_Action This compound Administration P2X7R_Inhibition P2X7R Inhibition on Immune Cells CE224535_Action->P2X7R_Inhibition Inflammasome_Block Reduced NLRP3 Inflammasome Activation P2X7R_Inhibition->Inflammasome_Block Cell_Modulation Modulation of Inflammatory Cell Infiltrate P2X7R_Inhibition->Cell_Modulation Cytokine_Reduction Decreased Pro-inflammatory Cytokines (IL-1β, IL-18) Inflammasome_Block->Cytokine_Reduction Efficacy_Outcome Measurable Reduction in Intra-articular Inflammation Cytokine_Reduction->Efficacy_Outcome Cell_Modulation->Efficacy_Outcome

References

Application Notes and Protocols for Flow Cytometry Analysis with CE-224535 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535 is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages, dendritic cells, and lymphocytes.[1][2] The P2X7 receptor plays a crucial role in inflammatory and immunological processes.[2][3][4] Upon activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or sites of inflammation, the P2X7 receptor forms a non-selective pore.[2][3] This leads to K+ efflux, Ca2+ influx, and the activation of the NLRP3 inflammasome, resulting in the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][5][6] Downstream signaling cascades, including the activation of NF-κB and MAP kinases, are also initiated.[7][8][9][10][11][12] Prolonged activation of the P2X7 receptor can lead to the induction of apoptosis.[13][14][15]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and inflammasome activation. The provided methodologies and data presentation formats are designed to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent.

Data Presentation: Expected Effects of this compound

The following tables summarize the anticipated quantitative data from flow cytometry analysis of immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) treated with this compound followed by stimulation with a P2X7 agonist (e.g., BzATP). These tables are intended as templates for organizing experimental results.

Table 1: Effect of this compound on Apoptosis

TreatmentConcentration% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
BzATP100 µM
This compound + BzATP10 nM
This compound + BzATP100 nM
This compound + BzATP1 µM

Table 2: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-
BzATP100 µM
This compound + BzATP10 nM
This compound + BzATP100 nM
This compound + BzATP1 µM

Table 3: Effect of this compound on Inflammasome Activation (ASC Speck Formation)

TreatmentConcentration% ASC Speck Positive Cells
Vehicle Control-
LPS + BzATP1 µg/mL + 100 µM
This compound + LPS + BzATP10 nM
This compound + LPS + BzATP100 nM
This compound + LPS + BzATP1 µM

Signaling Pathways and Experimental Workflow

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor K_efflux K+ Efflux P2X7->K_efflux Ca_influx Ca2+ Influx P2X7->Ca_influx NFkB NF-κB P2X7->NFkB MAPK MAPK P2X7->MAPK Apoptosis Apoptosis P2X7->Apoptosis ATP extracellular ATP ATP->P2X7 Activates CE224535 This compound CE224535->P2X7 Inhibits NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Caspase1 Caspase-1 ASC->Caspase1 Activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Release Pro_IL1b->IL1b Gene_Expression Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression

Caption: P2X7 receptor signaling pathway and inhibition by this compound.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Culture Immune Cells Treatment Treat with this compound and/or P2X7 Agonist Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Apoptosis_Stain Annexin V & PI Staining Harvest->Apoptosis_Stain CellCycle_Stain Propidium Iodide Staining Harvest->CellCycle_Stain Inflammasome_Stain ASC Antibody Staining (intracellular) Harvest->Inflammasome_Stain Flow_Cytometry Acquire Data on Flow Cytometer Apoptosis_Stain->Flow_Cytometry CellCycle_Stain->Flow_Cytometry Inflammasome_Stain->Flow_Cytometry Data_Analysis Analyze Data: - Apoptosis Quadrants - Cell Cycle Phases - ASC Speck Population Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[16][17][18]

Materials:

  • Cells of interest (e.g., PBMCs)

  • This compound

  • P2X7 agonist (e.g., BzATP)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^6 cells/mL in a suitable culture medium.

    • Pre-incubate cells with desired concentrations of this compound or vehicle control for 1 hour at 37°C.

    • Stimulate cells with a P2X7 agonist (e.g., 100 µM BzATP) for the desired time (e.g., 4-24 hours) at 37°C.

  • Cell Harvesting and Washing:

    • Collect cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Add 5 µL of PI (1 mg/mL) immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Live cells: Annexin V- and PI-

    • Early apoptotic cells: Annexin V+ and PI-

    • Late apoptotic/necrotic cells: Annexin V+ and PI+

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[19][20][21]

Materials:

  • Cells of interest

  • This compound

  • P2X7 agonist (e.g., BzATP)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • FACS tubes

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1 for cell culture and treatment.

  • Cell Harvesting and Fixation:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Inflammasome Activation Analysis by ASC Speck Formation

This protocol detects the formation of ASC specks, a hallmark of inflammasome activation, using intracellular flow cytometry.[22][23]

Materials:

  • Cells of interest (e.g., macrophages, monocytes)

  • This compound

  • P2X7 agonist (e.g., BzATP)

  • Lipopolysaccharide (LPS)

  • Fixation/Permeabilization Buffer

  • Anti-ASC antibody conjugated to a fluorochrome

  • PBS

  • FACS tubes

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^6 cells/mL.

    • Prime the cells with LPS (1 µg/mL) for 4 hours at 37°C to induce pro-IL-1β expression.

    • Pre-incubate cells with desired concentrations of this compound or vehicle control for 1 hour at 37°C.

    • Stimulate cells with a P2X7 agonist (e.g., 100 µM BzATP) for 30-60 minutes at 37°C.

  • Cell Harvesting, Fixation, and Permeabilization:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with PBS.

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's instructions.

  • Intracellular Staining:

    • Wash the fixed and permeabilized cells with permeabilization buffer.

    • Resuspend the cell pellet in permeabilization buffer containing the anti-ASC antibody.

    • Incubate for 30-60 minutes at room temperature or 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in FACS buffer.

    • Analyze the samples on a flow cytometer.

    • Identify the population of cells with high fluorescence intensity, corresponding to ASC speck-positive cells.

References

Application Notes and Protocols for Immunohistochemical Analysis of P2X7 Receptor with CE-224,535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP). It is predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory and neurodegenerative diseases.[1][2] Activation of the P2X7R by ATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux. This triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β and IL-18.[3] Given its role in inflammation, the P2X7R is a significant target for drug development.

CE-224,535 is a selective antagonist of the human P2X7 receptor.[4] It has been investigated in clinical trials for inflammatory conditions such as rheumatoid arthritis.[4][5] These application notes provide detailed protocols for the immunohistochemical (IHC) detection of the P2X7 receptor and the use of CE-224,535 as a tool for validating antibody specificity and potentially for in vivo target engagement studies.

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events, making it a critical component of the inflammatory response.

P2X7R_Signaling P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Induces K_efflux K⁺ Efflux P2X7R->K_efflux Induces ATP ATP (High Concentration) ATP->P2X7R Binds to NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves pro_IL1b Pro-IL-1β pro_IL1b->IL1b CE224535 CE-224,535 CE224535->P2X7R Blocks

P2X7 Receptor Signaling Pathway and Inhibition by CE-224,535.

Data Presentation

Quantitative Data for CE-224,535

The following table summarizes the reported in vitro potency of CE-224,535 from functional assays. This data is crucial for designing experiments, including antagonist blocking studies in immunohistochemistry.

ParameterSpeciesCell TypeAssayValueReference
IC₅₀ Human-P2X7 Receptor Antagonist Potency-[1]
Administration Human-Oral-[1]

Experimental Protocols

Immunohistochemistry Workflow for P2X7 Receptor Detection

This diagram outlines the key steps for performing immunohistochemistry on paraffin-embedded tissue sections to detect the P2X7 receptor.

IHC_Workflow start Start: Paraffin-Embedded Tissue Section on Slide deparaffinization Deparaffinization and Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (e.g., Heat-Induced Epitope Retrieval) deparaffinization->antigen_retrieval blocking_peroxidase Blocking of Endogenous Peroxidase (H₂O₂) antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking of Non-specific Binding (e.g., Normal Serum) blocking_peroxidase->blocking_nonspecific primary_antibody Primary Antibody Incubation (Anti-P2X7R) blocking_nonspecific->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection Detection (DAB Substrate) secondary_antibody->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration and Mounting counterstain->dehydration imaging Microscopic Analysis dehydration->imaging

Immunohistochemistry Workflow for P2X7R.
Detailed Protocol for P2X7R Immunohistochemistry on Paraffin-Embedded Tissues

This protocol provides a general guideline. Optimization may be required for specific tissues and antibodies.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water (dH₂O)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

  • Hydrogen peroxide (3%)

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against P2X7 receptor (refer to manufacturer's datasheet for recommended dilution)

  • Biotinylated secondary antibody (species-specific to the primary antibody)

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 1 minute.

    • Immerse in 80% ethanol: 1 minute.

    • Rinse in dH₂O for 5 minutes.[6]

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.[6]

  • Blocking of Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse slides with PBS: 3 changes, 5 minutes each.

  • Blocking of Non-specific Binding:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[7]

  • Primary Antibody Incubation:

    • Dilute the primary anti-P2X7R antibody in blocking buffer to its optimal concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Incubate with ABC reagent for 30 minutes at room temperature.

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Apply DAB substrate and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in dH₂O.[8]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30 seconds to 2 minutes.[6]

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanol series (70%, 95%, 100%) and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol for P2X7R Antibody Validation using CE-224,535 as a Blocking Agent

To confirm the specificity of the anti-P2X7R antibody, a blocking experiment using CE-224,535 can be performed. This involves pre-incubating the primary antibody with the antagonist before applying it to the tissue section. A significant reduction in staining intensity compared to the unblocked control would indicate antibody specificity.

Additional Materials:

  • CE-224,535

Procedure:

  • Preparation of Blocked Primary Antibody:

    • Determine the optimal concentration of the primary antibody from previous experiments.

    • Prepare a solution of the primary antibody at its optimal dilution in blocking buffer.

    • Add CE-224,535 to this solution at a molar excess (e.g., 10-100 fold higher concentration than the antibody). The exact concentration of CE-224,535 may require optimization, but a starting point could be in the range of 1-10 µM based on its expected high affinity.

    • Incubate this mixture for at least 1 hour at room temperature with gentle agitation.

  • Staining Procedure:

    • Follow the standard IHC protocol as described above.

    • For the "blocked" slide, use the pre-incubated antibody-antagonist mixture in the primary antibody incubation step.

    • For the "unblocked" control slide, use the primary antibody diluted in blocking buffer without the antagonist.

    • Process both slides identically for all subsequent steps.

  • Analysis:

    • Compare the staining intensity between the blocked and unblocked sections. A significant reduction or absence of staining in the blocked section indicates that the antibody specifically recognizes the P2X7 receptor.

Proposed Protocol for In Vivo Target Engagement Study

To assess whether systemically administered CE-224,535 reaches and binds to the P2X7 receptor in a target tissue, an ex vivo IHC approach can be utilized.

Procedure:

  • In Vivo Administration of CE-224,535:

    • Administer CE-224,535 to the animal model at a dose known to be pharmacologically active.[1]

    • Include a vehicle-treated control group.

    • The timing of tissue collection post-administration should be based on the pharmacokinetic profile of the compound.

  • Tissue Collection and Processing:

    • At the designated time point, euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde.

    • Collect the target tissues and post-fix in 4% paraformaldehyde.

    • Process the tissues for paraffin embedding as per standard procedures.

  • Immunohistochemistry:

    • Perform IHC for the P2X7 receptor on tissue sections from both the CE-224,535-treated and vehicle-treated animals as described in the standard protocol.

  • Analysis:

    • Compare the P2X7R staining intensity between the two groups. A decrease in staining intensity in the tissues from the CE-224,535-treated animals may suggest that the antagonist is occupying the epitope recognized by the antibody, thus preventing its binding.

Important Considerations:

  • Antibody Validation: It is crucial to use a well-characterized and validated primary antibody for P2X7R.[9]

  • Controls: Always include appropriate positive and negative controls in your IHC experiments. A negative control could be a tissue known not to express P2X7R, and an isotype control can be used to assess non-specific binding of the primary antibody.[10][11]

  • Optimization: The provided protocols are general guidelines. Optimal antibody concentrations, incubation times, and antigen retrieval methods should be determined empirically for each specific antibody and tissue type.

References

Troubleshooting & Optimization

CE-224535 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vitro solubility issues related to CE-224535.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as PF-04905428, is a selective antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel that, upon activation, leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion exchange triggers downstream signaling pathways involved in inflammation and immune responses, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β and IL-18.[3][4][5][6][7][8] By blocking this receptor, this compound can reduce the secretion of these inflammatory mediators.[1][9]

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?

A2: This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity causes the compound to "crash out" of the solution. Here are some steps to troubleshoot this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity and precipitation.[10]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the aqueous medium. This gradual change in solvent polarity can help maintain solubility.[10]

  • Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.

  • Increase Mixing: Vortex or triturate the solution immediately and thoroughly after adding the compound to ensure rapid and uniform dispersion.[11]

Q3: My compound is still precipitating even after optimizing the dilution procedure. What are my other options?

A3: If precipitation persists, you can explore the use of solubility-enhancing excipients. These should be tested for compatibility with your specific assay:

  • Co-solvents: In addition to DMSO, other biocompatible co-solvents like ethanol, PEG400, or glycerol can be tested.[12] Sometimes a combination of co-solvents works best.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to help solubilize hydrophobic compounds.

  • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides a systematic approach to addressing in vitro solubility issues with this compound.

Problem: Precipitate observed in cell culture medium after adding this compound.

Troubleshooting Workflow for Solubility Issues

G start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso dmso_ok Is DMSO < 0.5%? check_dmso->dmso_ok reduce_dmso Reduce DMSO Concentration dmso_ok->reduce_dmso No optimize_dilution Optimize Dilution Method dmso_ok->optimize_dilution Yes reduce_dmso->check_dmso dilution_ok Precipitation Resolved? optimize_dilution->dilution_ok use_excipients Use Solubility Enhancers dilution_ok->use_excipients No success Proceed with Experiment dilution_ok->success Yes excipients_ok Precipitation Resolved? use_excipients->excipients_ok excipients_ok->success Yes contact_support Contact Technical Support excipients_ok->contact_support No

Caption: A flowchart for troubleshooting this compound solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationRemarks
DMSO≥ 95 mg/mL (197.53 mM)[2]Sonication may be required.[2]
In vivo formulation 1≥ 10 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1]
In vivo formulation 2≥ 10 mg/mL10% DMSO, 90% (20% SBE-β-CD in saline).[1]
In vivo formulation 3≥ 10 mg/mL10% DMSO, 90% corn oil.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (Molecular Weight: 480.94 g/mol ).

  • Calculate Solvent Volume: Based on the mass of the compound, calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for In Vitro Compound Testing

General In Vitro Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay prep_stock Prepare Stock Solution dilute_compound Dilute Compound to Working Concentration prep_stock->dilute_compound prep_cells Seed Cells treat_cells Treat Cells prep_cells->treat_cells dilute_compound->treat_cells incubate Incubate treat_cells->incubate perform_assay Perform Assay incubate->perform_assay data_analysis Data Analysis perform_assay->data_analysis

Caption: A typical workflow for in vitro compound screening.

Signaling Pathway

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. The initial ion flux leads to the activation of multiple downstream signaling pathways, culminating in an inflammatory response. This compound, as a P2X7 receptor antagonist, blocks these downstream effects.

P2X7 Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor IonFlux Na+ & Ca2+ Influx K+ Efflux P2X7->IonFlux ATP Extracellular ATP ATP->P2X7 Activates CE224535 This compound CE224535->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β & IL-18 Release Casp1->IL1b

Caption: The signaling cascade of the P2X7 receptor.

References

Technical Support Center: Optimizing CE-224535 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CE-224535 in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells and is also expressed in other tissues. Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the formation of a non-selective pore in the cell membrane, triggering downstream signaling cascades involved in inflammation and programmed cell death. By blocking this receptor, this compound can inhibit these ATP-mediated effects.

Q2: What is the recommended starting concentration range for this compound in a cell viability assay?

Based on its potent P2X7 receptor antagonism, a starting concentration range of 1 nM to 10 µM is recommended for initial cell viability experiments.[1][2][3][4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound itself be cytotoxic?

While this compound is a selective antagonist, high concentrations may exert off-target effects leading to cytotoxicity. It is essential to distinguish between cell death caused by the intended antagonism of P2X7-mediated pathways (in relevant models) and non-specific toxicity. Running appropriate controls, including a vehicle-only control and a dose-response curve, is critical to interpreting your results accurately.

Q5: How does P2X7 receptor activation influence cell viability?

The effect of P2X7 receptor activation on cell viability is cell-type dependent. In some cells, particularly immune cells, prolonged activation of the P2X7 receptor can lead to the formation of a large pore, causing cell death. In other cell types, P2X7 signaling can be involved in proliferation and survival. Therefore, the effect of the P2X7 antagonist this compound on cell viability will depend on the role of the P2X7 receptor in the specific cells being studied.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cell death observed even at low concentrations of this compound. - The cell line is highly sensitive to P2X7 inhibition. - The compound has precipitated out of solution. - The solvent (e.g., DMSO) concentration is too high.- Perform a wider dose-response curve starting from a much lower concentration (e.g., picomolar range). - Visually inspect the media for any signs of precipitation. Prepare fresh dilutions and consider using a solubilizing agent if necessary. - Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.
No effect on cell viability is observed, even at high concentrations. - The cell line does not express the P2X7 receptor or expresses it at very low levels. - The incubation time is not sufficient to observe an effect. - The cell seeding density is too high.- Confirm P2X7 receptor expression in your cell line using techniques like qPCR, western blot, or flow cytometry. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. - Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Inconsistent or variable results between replicate wells. - Uneven cell seeding. - Inaccurate pipetting of the compound. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity.
Discrepancy between results from different viability assays (e.g., MTT vs. ATP-based). - The compound may be interfering with the assay chemistry. - The assays measure different aspects of cell health (metabolic activity vs. ATP content).- Run a cell-free control to check for direct interference of this compound with the assay reagents. - Consider using a different type of viability assay (e.g., a dye exclusion assay like Trypan Blue or a real-time live/dead cell imaging assay).

Data Presentation

Table 1: Reported In Vitro IC50 Values for this compound

Assay TypeCell Line/SystemAgonistIC50Reference
Inhibition of BzATP-induced Ethidium Bromide UptakeHuman P2X7 in HEK293 cellsBzATP4 nM[Source for pIC50 of 8.4]
Inhibition of ATP-induced IL-1β ReleaseHuman MonocytesATP1.4 nM[Source for pIC50 of 8.85]

Note: The IC50 values presented are for the antagonistic activity of this compound on P2X7 receptor function and not direct cytotoxicity. Cytotoxic concentrations may be higher and should be determined empirically for each cell line.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for Cell Viability using an MTT Assay

This protocol provides a general framework for a dose-response experiment. It should be optimized for your specific cell line and laboratory conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) serial Perform Serial Dilutions in Culture Medium stock->serial treat Treat Cells with This compound Concentrations serial->treat cells Seed Cells in 96-well Plate cells->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Absorbance/ Fluorescence assay->read plot Plot Dose-Response Curve read->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental Workflow for Optimizing this compound Concentration.

P2X7_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates IonFlux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7->IonFlux Leads to CE224535 This compound CE224535->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 CellDeath Cell Death / Proliferation IonFlux->CellDeath Modulates Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b IL1b->CellDeath Contributes to

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

References

Troubleshooting inconsistent results with CE-224535

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CE-224535, a selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[3][4] Its activation by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to downstream events such as the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[1][2][4] this compound blocks this channel, thereby reducing the secretion of these inflammatory mediators.[1][2] It was initially developed as a potential disease-modifying antirheumatic drug (DMARD) for conditions like rheumatoid arthritis.[1][5]

Q2: In which experimental systems is this compound expected to be active?

This compound is expected to be active in experimental systems where the P2X7 receptor is expressed and functionally active. This includes a variety of immune cells such as macrophages, microglia, and lymphocytes, as well as other cell types where P2X7 expression has been reported.[4] The activity of this compound is dependent on the activation of the P2X7 receptor by its agonist, ATP.

Q3: What are the recommended solvent and storage conditions for this compound?

For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO).[2] For in vivo experiments, specific formulations may be required. One suggested protocol involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[2] Another option is 10% DMSO in 90% corn oil.[2]

Storage recommendations are as follows:

  • In solvent: Store at -80°C for up to 6 months or -20°C for up to 1 month.[2] It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

Q4: What are the known pharmacokinetic properties of this compound?

Pharmacokinetic data for this compound has been determined in several species. The following table summarizes key parameters.

SpeciesRoute of AdministrationDoseCmaxHalf-life (t½)Oral Bioavailability (F)Reference
RatOral5 mg/kg0.21 µg/mL (0.44 µM)2.4 h2.6%[1]
DogOralN/AN/AN/A59%[1]
MonkeyOralN/AN/AN/A22%[1]

Troubleshooting Inconsistent Results

Issue 1: I am not observing the expected inhibition of P2X7 receptor activity with this compound.

Several factors can contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Inhibitor Concentration and Integrity:

    • Verify Concentration: Double-check the calculations for your working solution concentrations. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.

    • Inhibitor Degradation: Ensure that this compound has been stored correctly and has not degraded. Prepare fresh dilutions from a reliable stock solution for each experiment.

  • Cellular Factors:

    • P2X7 Receptor Expression: Confirm that your chosen cell line or primary cells express a functional P2X7 receptor. Expression levels can vary significantly between cell types and even passages.

    • Receptor Polymorphisms and Splice Variants: The P2X7 receptor is known to be highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) and splice variants identified.[4][6][7] These genetic variations can alter receptor function, including agonist sensitivity and antagonist binding, leading to inconsistent results. Consider sequencing the P2X7 receptor in your cell line if you suspect this may be an issue.

    • Cell Health: Ensure your cells are healthy and viable. Stressed or unhealthy cells may exhibit altered receptor expression or signaling, leading to inconsistent responses.

  • Assay Conditions:

    • Agonist Concentration: The concentration of the P2X7 agonist (ATP or its analog, BzATP) is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Optimize the agonist concentration to achieve a submaximal response that can be effectively inhibited.

    • Assay Timing: The timing of inhibitor addition relative to agonist stimulation is important. A pre-incubation period with this compound before adding the agonist is typically required to allow for binding to the receptor.

    • Ionic Composition of Media: The function of the P2X7 receptor can be influenced by the ionic composition of the experimental buffer. For example, K+ efflux is a crucial step in P2X7-mediated inflammasome activation.[8] Ensure that your assay buffer is appropriate for studying P2X7 function.

Issue 2: My results with this compound are inconsistent between experiments.

Reproducibility can be a challenge in P2X7 receptor research. To improve consistency, consider the following:

  • Standardize Cell Culture Conditions: Use cells of a consistent passage number and ensure they are seeded at the same density for each experiment.

  • Prepare Fresh Reagents: Prepare fresh dilutions of this compound and the P2X7 agonist for each experiment.

  • Include Appropriate Controls: Always include positive controls (agonist alone) and negative controls (vehicle alone) in every experiment.

  • Consider Off-Target Effects: While this compound is described as a selective P2X7 antagonist, it is good practice to consider potential off-target effects, especially at higher concentrations. If you observe an unexpected phenotype, it may be useful to test a structurally different P2X7 antagonist to see if the same effect is observed.

Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay

This protocol is designed to measure the inhibitory effect of this compound on ATP-induced IL-1β release from macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)

  • This compound

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density that allows for optimal response and incubate overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.[9]

  • Inhibitor Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with various concentrations of this compound (or vehicle control) for 30-60 minutes.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as ATP (typically in the millimolar range, e.g., 5 mM), for 30-60 minutes.[9]

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of IL-1β release against the log of the inhibitor concentration.

Protocol 2: In Vitro Dye Uptake Assay

This protocol measures the inhibition of P2X7 receptor-mediated pore formation using a fluorescent dye such as YO-PRO-1.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with P2X7)

  • This compound

  • P2X7 agonist (e.g., ATP or BzATP)

  • YO-PRO-1 iodide

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of this compound (or vehicle control) for 15-30 minutes.

  • Dye and Agonist Addition: Add YO-PRO-1 (final concentration of ~1-5 µM) to the wells, followed by the P2X7 agonist (e.g., 1 mM ATP).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~491 nm, Emission: ~509 nm).

  • Data Analysis: Calculate the rate of dye uptake. Determine the IC50 value of this compound by plotting the inhibition of dye uptake against the inhibitor concentration.

Visualizations

P2X7_Signaling_Pathway P2X7 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates CE224535 This compound CE224535->P2X7 Inhibits Pore Pore Formation P2X7->Pore K_efflux K+ Efflux Pore->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1_act Caspase-1 Activation NLRP3->Casp1_act IL1B IL-1β Release Casp1_act->IL1B proIL1B pro-IL-1β proIL1B->IL1B Cleavage

Caption: P2X7 signaling leading to IL-1β release and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for Testing this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (P2X7-expressing cells) Preincubation Pre-incubate cells with this compound Cell_Culture->Preincubation Compound_Prep Prepare this compound and Agonist Solutions Compound_Prep->Preincubation Stimulation Stimulate with P2X7 Agonist (ATP/BzATP) Preincubation->Stimulation Measurement Measure Readout (e.g., IL-1β, Dye Uptake) Stimulation->Measurement Data_Analysis Analyze Data and Determine IC50 Measurement->Data_Analysis

Caption: General experimental workflow for evaluating the inhibitory activity of this compound.

References

CE-224535 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage conditions of CE-224535. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C for up to 3 years.

  • In Solvent: Store stock solutions at -80°C for up to 1 year.[1]

Q2: How should I prepare stock and working solutions of this compound?

A2: this compound is soluble in DMSO at a concentration of 95 mg/mL (197.53 mM); sonication is recommended to aid dissolution.[1] For in vivo studies, various solvent systems can be used to prepare working solutions. Here are a few examples of protocols to yield a clear solution of ≥ 10 mg/mL:

  • Protocol 1: Add 100 μL of a 100.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix, followed by 450 μL of Saline to reach a final volume of 1 mL.

  • Protocol 2: To 900 μL of 20% SBE-β-CD in Saline, add 100 μL of a 100.0 mg/mL DMSO stock solution and mix.

  • Protocol 3: For continuous dosing periods not exceeding half a month, you can add 100 μL of a 100.0 mg/mL DMSO stock solution to 900 μL of Corn oil and mix.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective antagonist of the human P2X7 receptor.[2] The P2X7 receptor is an ATP-gated ion channel. By blocking this receptor, this compound can reduce the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2] This mechanism of action makes it a compound of interest for studying inflammatory conditions.

Stability Data

While specific public data on forced degradation studies for this compound is limited, the following tables summarize the known stability information for stock solutions. It is recommended that users perform their own stability assessments for working solutions under their specific experimental conditions.

Table 1: Storage Conditions for Solid this compound

Storage TemperatureShelf Life
-20°C3 years[1]

Table 2: Storage Conditions for this compound in Solvent

Storage TemperatureSolventShelf Life
-80°CDMSO1 year[1]
-20°CDMSO1 month[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in working solution - Exceeded solubility limit- Temperature fluctuations- Gently warm the solution and sonicate.- Prepare a fresh, more dilute solution.- Ensure consistent storage temperature.
Inconsistent experimental results - Degradation of this compound- Improper solution preparation- Prepare fresh working solutions daily.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify the accuracy of your pipetting and dilutions.- Perform a stability check of your compound using a suitable analytical method (e.g., HPLC).
Low cellular activity - Ineffective concentration- Cell line not responsive to P2X7 antagonism- Perform a dose-response curve to determine the optimal concentration.- Confirm P2X7 receptor expression in your cell line.

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Specific parameters will need to be optimized for your instrumentation and experimental setup.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Hold at the high percentage for a few minutes to elute any highly retained compounds.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Basic: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours (solid and solution)

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_ion Ca²⁺ Influx P2X7R->Ca_ion K_ion K⁺ Efflux P2X7R->K_ion MAPK MAPK Pathway P2X7R->MAPK NFkB NF-κB Pathway P2X7R->NFkB NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1B IL-1β Secretion Pro_IL1B->IL1B IL18 IL-18 Secretion Pro_IL18->IL18 CE224535 This compound CE224535->P2X7R Antagonizes

Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solution (e.g., with PEG300, Tween-80, Saline) prep_stock->prep_working treatment Treat cells with This compound prep_working->treatment stability_assay Assess Solution Stability (HPLC) prep_working->stability_assay cell_culture Cell Culture with P2X7 Expression cell_culture->treatment stimulation Stimulate with ATP treatment->stimulation cytokine_assay Measure IL-1β/IL-18 (e.g., ELISA) stimulation->cytokine_assay

Caption: A typical experimental workflow for evaluating this compound efficacy.

logical_troubleshooting start Inconsistent Results check_solution Check Solution Appearance start->check_solution precipitate Precipitate Observed check_solution->precipitate Yes no_precipitate Clear Solution check_solution->no_precipitate No action_precipitate Action: - Warm and sonicate - Prepare fresh solution precipitate->action_precipitate check_age Check Age of Working Solution no_precipitate->check_age fresh Freshly Prepared check_age->fresh No old Older than recommended check_age->old Yes check_stock Check Stock Solution Handling fresh->check_stock action_old Action: Prepare fresh working solution old->action_old good_handling Properly Aliquoted check_stock->good_handling No bad_handling Repeated Freeze-Thaw check_stock->bad_handling Yes final If issues persist, perform analytical stability check (HPLC) good_handling->final action_bad_handling Action: Use a fresh aliquot or prepare new stock bad_handling->action_bad_handling

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

Addressing high background in CE-224535 assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering high background noise in assays involving CE-224535, a selective P2X7 receptor antagonist. The content is structured in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) - Troubleshooting High Background

Q1: We are observing high background signal across our entire plate in a fluorescence-based assay for P2X7R activity. What are the primary causes?

High background in fluorescence-based assays is a common issue that can mask the true signal from your experiment. The primary causes can be broadly categorized into reagent-based issues and protocol-based issues.

  • Compound Autofluorescence: The investigational compound, this compound, may possess inherent fluorescent properties that overlap with the excitation/emission spectra of your detection dyes.

  • Non-Specific Binding: Fluorescent dyes or the compound itself may bind non-specifically to the microplate plastic, cellular components, or other proteins in the assay well.[1][2][3][4] The hydrophobicity of a fluorescent dye is a strong indicator of its tendency for non-specific binding.[1]

  • Reagent Concentration: Excessive concentrations of detection reagents, such as a calcium-sensitive dye or a fluorescently-labeled antibody, can lead to elevated background.

  • Contamination: Contamination of buffers or reagents with fluorescent particles or microbial growth can be a significant source of background noise.[5]

  • Insufficient Washing: Inadequate washing steps may fail to remove all unbound fluorescent probes, leading to a high residual signal.[5][6]

To systematically identify the source, a logical troubleshooting workflow should be followed.

A High Background Detected B Run Controls: 1. No Compound 2. No Cells 3. No Dye A->B C Is background high in 'No Dye' control? B->C D Compound Autofluorescence is likely the cause. C->D Yes E Is background high in 'No Cells' control? C->E No F Non-specific binding of dye/compound to plate. E->F Yes G Issue is likely cell autofluorescence or non-specific cellular uptake. E->G No H Optimize Assay Protocol: - Adjust dye concentration - Increase wash steps - Add blocking agent F->H G->H

Caption: Troubleshooting workflow for high background in fluorescence assays.

Q2: How can we specifically test if this compound is autofluorescent in our assay system?

You should perform a spectral scan of this compound alone.

Prepare solutions of this compound at the highest concentration used in your experiment, diluted in the same assay buffer. Dispense into the same type of microplate used for the main assay. Read the plate on a multi-mode plate reader, scanning a range of excitation and emission wavelengths. If you observe a significant signal at the wavelength pair used for your experimental dye, then compound autofluorescence is a contributing factor.

See Protocol 1: Assessing Compound Autofluorescence for a detailed methodology.

Q3: In our IL-1β release ELISA, the negative control wells (no P2X7R activation) show a high signal. What could be wrong?

High background in an ELISA is often due to non-specific binding of antibodies or issues with the blocking or washing steps.[5][6]

  • Insufficient Blocking: The blocking buffer may not be effectively preventing the capture or detection antibodies from binding directly to the surface of the plate wells.[6]

  • Secondary Antibody Cross-Reactivity: The detection (secondary) antibody may be binding non-specifically to the capture antibody or other proteins.[6]

  • Excessive Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding and a higher background.

  • Inadequate Washing: Residual unbound antibodies will generate a signal if not washed away thoroughly.[5][6] Increase the number of wash cycles or the volume of wash buffer.

  • Contamination: Contamination of the substrate or other reagents can cause a false positive signal.[5]

Troubleshooting Data Summary: Effect of Blocking Agents The following table shows example data from an experiment to optimize the blocking agent. The goal is to find a blocker that minimizes the background signal while maintaining a high specific signal, thereby maximizing the signal-to-noise ratio.

Blocking Agent (1 hr incubation)Background (OD 450nm)Signal (OD 450nm)Signal-to-Noise Ratio
1% BSA in PBS0.3501.8505.3
5% Skim Milk in PBS0.2101.9509.3
Commercial Blocker A0.1502.10014.0
Recommended: Commercial Blocker B 0.095 2.050 21.6

Q4: We are using an in vitro kinase assay to study downstream signaling from P2X7R and see high background phosphorylation. How can we address this?

High background in in vitro kinase assays can arise from several sources, including enzyme purity and substrate issues.

  • Endogenous Kinase Activity: If using cell lysates as a source of substrate, they may contain active kinases that phosphorylate your substrate independently of the kinase you are studying.[7]

  • Kinase Autophosphorylation: Many kinases can phosphorylate themselves.[8] This is especially problematic in assays that measure total ATP consumption (like some luciferase-based assays) as they cannot distinguish between substrate phosphorylation and autophosphorylation.[8][9]

  • Non-Specific Inhibition/Activation: The compound this compound could be interacting with the kinase or substrate directly, rather than through the intended P2X7R pathway.

  • High ATP Concentration: While necessary for the reaction, high concentrations of radiolabeled ATP (e.g., [γ-³²P]ATP) can increase background.

To address these, consider using highly purified recombinant kinase and substrate. It is also crucial to determine the optimal ATP concentration, often equivalent to the Kₘ of the kinase, to achieve a balance between robust signal and low background.[8]

Visual Guides & Pathways

P2X7 Receptor Signaling Pathway The P2X7 receptor is an ATP-gated ion channel. Its activation by extracellular ATP initiates a signaling cascade leading to the release of pro-inflammatory cytokines like IL-1β. This compound acts by blocking this initial activation step.

cluster_membrane Plasma Membrane P2X7R P2X7 Receptor IonFlux Ion Flux (Ca²⁺, Na⁺ Influx) P2X7R->IonFlux ATP Extracellular ATP ATP->P2X7R Activates CE224535 This compound CE224535->P2X7R Antagonizes NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Release) Casp1->IL1b

Caption: Simplified signaling pathway of the P2X7 receptor.

Key Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.

  • Materials:

    • This compound stock solution

    • Assay buffer (identical to the one used in the main experiment)

    • Microplates (identical to those used in the main experiment)

    • Multi-mode microplate reader with wavelength scanning capability

  • Methodology:

    • Prepare serial dilutions of this compound in assay buffer, starting from the highest concentration used in your experiments down to a buffer-only control.

    • Dispense 100 µL of each dilution into triplicate wells of the microplate.

    • Place the plate in the reader.

    • Set the reader to perform an excitation scan at your assay's emission wavelength.

    • Next, set the reader to perform an emission scan at your assay's excitation wavelength.

    • Finally, measure the fluorescence intensity at the specific excitation/emission wavelength pair of your assay (e.g., Ex/Em 485/520 nm).

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal indicates autofluorescence that must be accounted for by subtracting the signal from "compound + buffer" wells from your experimental wells.

Protocol 2: Optimizing Detection Antibody Concentration in ELISA

  • Objective: To find the optimal concentration of the detection antibody that maximizes the signal-to-noise ratio.

  • Materials:

    • Coated and blocked ELISA plate

    • Samples representing high signal (positive control) and low signal (negative control/background)

    • Detection antibody stock solution

    • Assay diluent

  • Methodology:

    • Prepare a coated and blocked ELISA plate as per your standard protocol.

    • Add positive and negative control samples to designated wells and incubate. Wash the plate.

    • Prepare a series of dilutions of the detection antibody in assay diluent (e.g., 1:1000, 1:2000, 1:5000, 1:10000, 1:20000).

    • Add each dilution to a set of positive and negative control wells.

    • Complete the remaining ELISA steps (incubation, washing, substrate addition, stop solution).

    • Read the absorbance (e.g., OD 450nm).

  • Data Analysis: Calculate the signal-to-noise ratio (Signal / Background) for each dilution. Select the dilution that provides the highest ratio for future experiments.

Quantitative Summary: Antibody Titration

Detection Ab DilutionBackground (OD 450nm)Signal (OD 450nm)Signal-to-Noise Ratio
1:1,0000.4102.5506.2
1:2,0000.2202.41011.0
1:5,000 0.110 2.150 19.5
1:10,0000.0701.55022.1
1:20,0000.0500.85017.0

Note: While the 1:10,000 dilution gives a higher S/N ratio, the overall signal is significantly reduced. The 1:5,000 dilution is often the optimal choice as it maintains a strong signal with low background.

References

Technical Support Center: CE-224535 Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failure of CE-224535, a selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of this compound in clinical trials?

The primary reason for the failure of this compound in its Phase IIA clinical trial (NCT00628095) for rheumatoid arthritis (RA) was a lack of efficacy . The drug did not demonstrate a statistically significant improvement in the signs and symptoms of RA compared to placebo in patients with an inadequate response to methotrexate.[1]

Q2: What was the mechanism of action for this compound?

This compound is a selective antagonist of the P2X7 receptor.[2] The P2X7 receptor is a ligand-gated ion channel that, when activated by extracellular ATP, plays a role in inflammation by promoting the release of pro-inflammatory cytokines such as IL-1β and IL-18.[2][3] By blocking this receptor, this compound was hypothesized to reduce the inflammatory response characteristic of rheumatoid arthritis.

Q3: Was the safety profile of this compound a concern in the clinical trial?

No, this compound demonstrated an acceptable safety and tolerability profile.[1][4] The proportion of patients discontinuing the trial due to adverse events was similar between the this compound and placebo groups.[1]

Troubleshooting Guide for P2X7 Receptor Antagonist Programs

Issue: Lack of clinical efficacy despite a strong preclinical rationale.

Possible Causes and Troubleshooting Steps:

  • Inadequate Target Validation in Humans: Preclinical models may not accurately reflect the complexity of human disease.

    • Recommendation: Re-evaluate the role of the P2X7 receptor in the specific patient population. Consider genetic screening for P2X7 receptor polymorphisms that may affect drug binding or receptor function, as these have been suggested as a potential reason for the failure of P2X7R antagonists in clinical trials.[4]

  • Suboptimal Dosing or Target Engagement: The dose of 500 mg twice daily may have been insufficient to achieve the necessary level of P2X7 receptor blockade in the target tissue.

    • Recommendation: Conduct further dose-ranging studies with robust biomarkers to confirm target engagement in relevant tissues.

  • Patient Population Heterogeneity: The broad inclusion criteria for rheumatoid arthritis may have enrolled a patient population where P2X7-mediated inflammation was not the primary driver of disease.

    • Recommendation: Identify patient stratification biomarkers to enrich the trial population with individuals most likely to respond to P2X7 antagonism.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the Phase IIA clinical trial of this compound.

Table 1: Primary Efficacy Endpoint at Week 12

EndpointThis compound (500 mg bid)Placebop-value
ACR20 Response Rate34.0%36.2%0.591

ACR20: American College of Rheumatology 20% improvement criteria. Data from a study on the efficacy and safety of CE-224,535 in patients with rheumatoid arthritis.[1]

Table 2: Secondary Efficacy Endpoints at Week 12

EndpointThis compound (500 mg bid)Placebo
ACR50 Response RateNot Significantly DifferentNot Significantly Different
ACR70 Response RateNot Significantly DifferentNot Significantly Different
Change in DAS28-3-CRPNot SignificantNot Significant
Change in HAQ-DINot SignificantNot Significant

ACR50/ACR70: 50% and 70% improvement criteria; DAS28-3-CRP: Disease Activity Score 28-joint C-reactive protein; HAQ-DI: Health Assessment Questionnaire-Disability Index. The results for these secondary endpoints were not significantly different between the this compound and placebo groups.[1]

Table 3: Summary of Adverse Events

Adverse Event CategoryThis compound (500 mg bid)Placebo
Any Treatment-Emergent AE62.3%55.3%
Nausea11.3%4.3%
Diarrhea7.5%4.3%
Discontinuation due to AE9.4%6.4%
Serious AE3.8%2.1%

AE: Adverse Event. Data from a study on the safety profile of CE-224,535.[1]

Experimental Protocols

Phase IIA Clinical Trial (NCT00628095) Methodology

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1][5]

  • Patient Population: Adults (≥ 18 years) with a diagnosis of active rheumatoid arthritis who had an inadequate response to a stable background dose of methotrexate (≥ 7.5 mg/week).[1][5]

  • Treatment:

    • This compound: 500 mg administered orally twice daily (bid).[1]

    • Placebo: Administered orally twice daily.

  • Duration: 12 weeks of treatment.[1]

  • Primary Efficacy Endpoint: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at Week 12.[1]

  • Secondary Efficacy Endpoints: Include ACR50 and ACR70 response rates, change from baseline in Disease Activity Score 28-joint C-reactive protein (DAS28-3-CRP), and Health Assessment Questionnaire-Disability Index (HAQ-DI).[1]

Visualizations

G cluster_pathway P2X7 Receptor Signaling Pathway in Inflammation ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome CE224535 This compound CE224535->P2X7R Blocks Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Mature IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.

G cluster_workflow This compound Phase IIA Clinical Trial Workflow Screening Patient Screening (Active RA, MTX-IR) Randomization Randomization (1:1) Screening->Randomization Treatment_CE Treatment Group: This compound (500 mg bid) + MTX Randomization->Treatment_CE Treatment_PBO Placebo Group: Placebo (bid) + MTX Randomization->Treatment_PBO FollowUp 12-Week Follow-up (Efficacy & Safety Assessments) Treatment_CE->FollowUp Treatment_PBO->FollowUp Analysis Data Analysis (Primary Endpoint: ACR20 at Week 12) FollowUp->Analysis

Caption: Workflow of the this compound Phase IIA clinical trial.

G cluster_logic Logical Framework for this compound Trial Failure Hypothesis Hypothesis: Blocking P2X7R will reduce RA inflammation and symptoms Trial_Design Trial Design: Phase IIA, Randomized, Placebo-Controlled (this compound vs Placebo in MTX-IR RA) Hypothesis->Trial_Design Primary_Endpoint Primary Endpoint: ACR20 Response at Week 12 Trial_Design->Primary_Endpoint Result Result: No significant difference in ACR20 (34.0% vs 36.2%, p=0.591) Primary_Endpoint->Result Conclusion Conclusion: This compound is not efficacious for this patient population Result->Conclusion

References

Technical Support Center: Interpreting Efficacy Data for CE-224535

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with CE-224535. It addresses common questions and potential challenges related to the efficacy data of this P2X7 receptor antagonist, particularly the observation of outcomes that may be interpreted as negative efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), which plays a role in inflammation and immune responses.[3] By blocking this receptor, this compound is expected to reduce the secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, from leukocytes.[1] This mechanism of action suggested its potential as a disease-modifying antirheumatic drug (DMARD) for conditions like rheumatoid arthritis.[1][4]

Q2: What did the clinical trial data show regarding the efficacy of this compound in rheumatoid arthritis?

A key phase IIA clinical trial (NCT00628095) evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis who had an inadequate response to methotrexate.[3][5] The primary efficacy endpoint was the American College of Rheumatology 20% (ACR20) response rate at Week 12. The trial found no statistically significant difference between the this compound and placebo groups.[3][5]

Q3: What is "negative efficacy" and does it apply to this compound?

In the context of clinical trials, "negative efficacy" or "negative effectiveness" implies that the intervention (e.g., a drug) may lead to a worse outcome compared to the placebo.[6][7] In the phase IIA trial of this compound, the ACR20 response rate was slightly lower in the treatment group (34.0%) compared to the placebo group (36.2%).[3][5] However, this difference was not statistically significant (p = 0.591), meaning it is likely due to chance.[3][5] Therefore, while the numerical result might appear "negative," it is more accurate to conclude that this compound was not efficacious compared to placebo in this study.[5]

Troubleshooting Guide

Issue: My in-vitro or in-vivo experiments with this compound are not showing the expected anti-inflammatory effects.

Possible Causes and Solutions:

  • Experimental System: The P2X7 receptor's function and the effect of its antagonists can vary between different cell types and animal models. The lack of efficacy in the clinical trial for rheumatoid arthritis does not preclude its potential in other indications.[8]

  • Drug Concentration and Administration: Ensure that the concentration of this compound used is appropriate for the experimental system. Review pharmacokinetic data to ensure adequate exposure.[1]

  • Assay Sensitivity: The readouts for inflammation (e.g., cytokine levels) may not be sensitive enough to detect subtle changes. Consider using more sensitive assays or multiple endpoints.

  • Mechanism Complexity: The signaling pathway downstream of the P2X7 receptor is complex. Other compensatory pathways might be activated, masking the effect of P2X7 inhibition.

Data Presentation

Table 1: Primary and Secondary Efficacy Endpoints from the Phase IIA Clinical Trial (NCT00628095) at Week 12. [3][5]

Efficacy EndpointThis compound (500 mg bid)Placebop-value
ACR20 Response Rate 34.0% 36.2% 0.591
ACR50 Response RateNot specifiedNot specifiedNot significant
ACR70 Response RateNot specifiedNot specifiedNot significant
Change from Baseline in DAS28-3-CRPNot specifiedNot specifiedNot significant

Table 2: Overview of Adverse Events (AEs) from the Phase IIA Clinical Trial. [3][5]

Adverse Event CategoryThis compound (500 mg bid)Placebo
Treatment-Emergent AEs 62.3% 55.3%
Most Common AE: Nausea11.3%4.3%
Most Common AE: Diarrhea7.5%4.3%
Discontinuation due to an AE 9.4% 6.4%
Serious AEs 3.8% 2.1%

Experimental Protocols

Protocol: Phase IIA Clinical Trial of this compound in Rheumatoid Arthritis (NCT00628095) [3][5][9]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients aged ≥ 18 years with active rheumatoid arthritis and an inadequate response to a stable background dose of ≥ 7.5 mg methotrexate.

  • Intervention: Patients were randomized to receive either this compound (500 mg twice daily) or a placebo for 12 weeks.

  • Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.

  • Secondary Endpoints: ACR50 and ACR70 response rates, and change from baseline in the Disease Activity Score 28-joint C-reactive protein (DAS28-3-CRP).

  • Safety Assessments: Monitoring of treatment-emergent adverse events.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Leads to Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1B Secreted IL-1β (Pro-inflammatory) Caspase1->IL1B Cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 CE224535 This compound (Antagonist) CE224535->P2X7R Blocks

Caption: Simplified signaling pathway of the P2X7 receptor.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (12 Weeks) cluster_analysis Efficacy and Safety Analysis P1 Patients with Active RA (Inadequate response to Methotrexate) R Randomization (Double-Blind) P1->R T1 This compound (500 mg bid) + Methotrexate R->T1 T2 Placebo + Methotrexate R->T2 A1 Primary Endpoint: ACR20 Response at Week 12 T1->A1 A2 Secondary Endpoints: ACR50/70, DAS28-3-CRP T1->A2 A3 Safety Assessment: Adverse Events T1->A3 T2->A1 T2->A2 T2->A3

Caption: Workflow of the Phase IIA clinical trial for this compound.

Logical_Relationship D1 Clinical Trial Result: ACR20 Response (this compound) = 34.0% C1 Conclusion: No statistically significant difference between this compound and Placebo D1->C1 D2 Clinical Trial Result: ACR20 Response (Placebo) = 36.2% D2->C1 D3 Statistical Analysis: p-value = 0.591 D3->C1 I1 Interpretation: This compound was not efficacious for Rheumatoid Arthritis in this study C1->I1

Caption: Interpreting the primary efficacy endpoint of the this compound trial.

References

Improving the therapeutic window of CE-224535

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic window of CE-224535.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the P2X7 receptor.[1] By blocking this receptor, it reduces the secretion of pro-inflammatory cytokines IL-1β and IL-18 from leukocytes.[1][2] The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses, making it a target for anti-inflammatory therapies.[3][4]

Q2: What is the known clinical efficacy and safety profile of this compound?

A2: In a phase IIA clinical trial for rheumatoid arthritis, this compound did not demonstrate significant efficacy compared to placebo.[3][5] However, it was reported to have an acceptable safety and tolerability profile.[3][5] The most common treatment-emergent adverse events were nausea and diarrhea.[3][5]

Q3: Why might this compound have shown a lack of efficacy in clinical trials?

A3: Several factors could contribute to the observed lack of efficacy. These may include issues with the drug's pharmacokinetic properties in humans, the specific patient population, the complexity of the disease pathology, or the role of the P2X7 receptor in the targeted indication. Further investigation into the compound's in vivo behavior and target engagement is warranted.

Q4: What is the therapeutic window and why is it important for this compound?

A4: The therapeutic window is the range of drug dosages that can treat disease effectively without causing toxic effects.[6] For this compound, improving the therapeutic window means enhancing its efficacy at concentrations that are well-tolerated. A wider therapeutic window is a critical attribute for a successful drug candidate.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro potency assays.

  • Question: Why am I seeing high variability in my IC50 values for this compound in different experimental batches?

  • Answer:

    • Compound Stability: Ensure the compound is stored correctly at -20°C in a sealed, moisture-free environment to prevent degradation.[1] For stock solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1]

    • Solubility: this compound has specific solubility requirements. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in aqueous media.[1] Precipitation of the compound can lead to inaccurate concentrations.

    • Cell-Based Assay Conditions:

      • Cell Health and Density: Ensure consistent cell passage number, health, and seeding density across experiments.

      • ATP Concentration: As this compound is a P2X7 antagonist, the concentration of the agonist (ATP or BzATP) used to stimulate the receptor is critical and should be consistent.[7]

      • Assay Endpoint: The choice of readout (e.g., calcium influx, cytokine release) and the timing of measurement can influence results.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

  • Question: this compound is potent in my in vitro assays, but I am not observing the expected therapeutic effect in animal models. What could be the reason?

  • Answer:

    • Pharmacokinetics (PK): The compound's absorption, distribution, metabolism, and excretion (ADME) profile in the animal model may be suboptimal. This compound has shown variable oral bioavailability across species (low in rats, higher in dogs and monkeys).[1] It is crucial to perform pharmacokinetic studies to determine the plasma and tissue exposure of the compound.

    • Target Engagement: Verify that this compound is reaching the target tissue at a sufficient concentration to inhibit the P2X7 receptor. This can be assessed through ex vivo assays measuring cytokine release from tissues of treated animals.

    • Animal Model Relevance: The chosen animal model may not fully recapitulate the human disease pathology. Consider the expression and function of the P2X7 receptor in the specific model.

Issue 3: Observing toxicity at predicted therapeutic doses in vivo.

  • Question: My in vivo studies are showing signs of toxicity at doses I expected to be therapeutic. How can I address this?

  • Answer:

    • Dose-Ranging Studies: Conduct thorough dose-range finding (DRF) and maximum tolerated dose (MTD) studies to establish the safety profile in the chosen species.[8][9]

    • Clinical Observations: Carefully monitor animals for clinical signs of toxicity, such as changes in weight, behavior, and food/water intake.[8]

    • Histopathology and Clinical Chemistry: At the end of the study, perform histopathological analysis of major organs and clinical chemistry to identify any target organs of toxicity.[10]

    • Formulation: The vehicle used to administer this compound could contribute to toxicity. Test the vehicle alone as a control group.

Data Presentation

Table 1: Summary of this compound Clinical Trial Data (Phase IIA in Rheumatoid Arthritis)

ParameterThis compound (500 mg bid)Placebop-value
ACR20 Response Rate (Week 12) 34.0%36.2%0.591
Treatment-Emergent Adverse Events 62.3%55.3%N/A
Most Common Adverse Events
Nausea11.3%4.3%N/A
Diarrhea7.5%4.3%N/A
Discontinuation due to Adverse Events 9.4%6.4%N/A
Serious Adverse Events 3.8%2.1%N/A

Data sourced from Stock et al., 2012.[5]

Table 2: Pharmacokinetic Parameters of this compound in Different Species

SpeciesOral Bioavailability (F)Clearance (CLp)Volume of Distribution (Vdss)Half-life (t1/2)
Rat 2.6%11 mL/min/kg7.6 L/kg2.4 h
Dog 59%N/AN/AN/A
Monkey 22%N/AN/AN/A

Data sourced from MedChemExpress.[1]

Experimental Protocols

1. In Vitro Therapeutic Index Determination

  • Objective: To determine the in vitro therapeutic index of this compound by comparing its potency (IC50) for inhibiting P2X7 receptor activation with its cytotoxicity (TC50).

  • Methodology:

    • Potency Assay (IC50):

      • Culture a suitable cell line expressing the P2X7 receptor (e.g., THP-1 monocytes).

      • Pre-incubate cells with a serial dilution of this compound for 1 hour.

      • Stimulate the cells with a fixed concentration of a P2X7 agonist (e.g., BzATP).

      • Measure the inhibition of a downstream signaling event, such as calcium influx (using a fluorescent calcium indicator) or IL-1β release (using ELISA).

      • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist response.

    • Cytotoxicity Assay (TC50):

      • Culture the same cell line under the same conditions as the potency assay.

      • Treat the cells with a serial dilution of this compound for a relevant duration (e.g., 24 or 48 hours).

      • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

      • Calculate the TC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

    • Therapeutic Index Calculation:

      • In Vitro Therapeutic Index = TC50 / IC50. A higher ratio indicates a more favorable in vitro safety profile.[11]

2. In Vivo Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered to an animal species without causing unacceptable toxicity.

  • Methodology:

    • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats).

    • Dose Escalation:

      • Start with a low dose, predicted to be safe based on in vitro data.

      • Administer single or repeated doses of this compound to small groups of animals (e.g., 3 per group) at escalating dose levels.

      • A common dose escalation scheme is a modified Fibonacci sequence.

    • Monitoring:

      • Observe the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight, for up to 14 days.[8][9]

    • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects that would preclude its use in further efficacy studies.

    • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination to identify any dose-limiting toxicities.[10]

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds and Activates Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome Ion Flux (Ca²⁺, K⁺) Casp1 Caspase-1 Activation Inflammasome->Casp1 proIL1B Pro-IL-1β Casp1->proIL1B Cleaves proIL18 Pro-IL-18 Casp1->proIL18 Cleaves IL1B IL-1β Secretion proIL1B->IL1B IL18 IL-18 Secretion proIL18->IL18 CE224535 This compound CE224535->P2X7 Antagonizes

Caption: P2X7 receptor signaling pathway and the antagonistic action of this compound.

In_Vitro_Therapeutic_Index_Workflow cluster_potency Potency Assay cluster_cytotoxicity Cytotoxicity Assay start Start: Prepare this compound Stock potency_cells Seed P2X7-expressing cells start->potency_cells cyto_cells Seed P2X7-expressing cells start->cyto_cells potency_treat Treat with serial dilutions of this compound potency_cells->potency_treat potency_stimulate Stimulate with P2X7 agonist (e.g., BzATP) potency_treat->potency_stimulate potency_measure Measure downstream signal (e.g., IL-1β release) potency_stimulate->potency_measure potency_calc Calculate IC50 potency_measure->potency_calc calc_ti Calculate Therapeutic Index (TI = TC50 / IC50) potency_calc->calc_ti cyto_treat Treat with serial dilutions of this compound cyto_cells->cyto_treat cyto_incubate Incubate for 24-48 hours cyto_treat->cyto_incubate cyto_measure Measure cell viability (e.g., MTT assay) cyto_incubate->cyto_measure cyto_calc Calculate TC50 cyto_measure->cyto_calc cyto_calc->calc_ti end End: In Vitro TI Determined calc_ti->end

Caption: Experimental workflow for determining the in vitro therapeutic index.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Observed Issue: Lack of In Vivo Efficacy pk_issue Poor Pharmacokinetics issue->pk_issue te_issue Insufficient Target Engagement issue->te_issue model_issue Inappropriate Animal Model issue->model_issue pk_study Conduct PK studies: - Measure plasma/tissue exposure - Assess bioavailability pk_issue->pk_study te_study Perform Target Engagement studies: - Ex vivo cytokine release assay te_issue->te_study model_review Re-evaluate Animal Model: - P2X7 expression/function - Disease relevance model_issue->model_review

Caption: Troubleshooting logic for lack of in vivo efficacy.

References

Validation & Comparative

A Comparative Guide to P2X7 Receptor Antagonists: CE-224,535 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2X7 receptor antagonist CE-224,535 with other notable antagonists, supported by available experimental data. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immunity, making it a significant therapeutic target.

Overview of P2X7 Receptor Antagonists

The P2X7 receptor is predominantly expressed on immune cells. Its activation by high extracellular ATP concentrations triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β and IL-18. This has led to the development of numerous P2X7 receptor antagonists as potential treatments for inflammatory diseases. This guide focuses on CE-224,535 and compares it with other well-characterized antagonists: A-740003, JNJ-47965567, and AZD9056.

Quantitative Comparison of P2X7 Receptor Antagonists

The following tables summarize the in vitro potency and pharmacokinetic properties of CE-224,535 and other selected P2X7 receptor antagonists. It is important to note that the in vitro data has been compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Potency of P2X7 Receptor Antagonists at the Human Receptor

CompoundAssay TypeCell Line/SystemAgonistIC50 / pIC50 / pKi
CE-224,535 YO-PRO-1 UptakeHEK293ATP4 nM[1]
A-740003 Calcium InfluxRecombinant hP2X7BzATP40 nM[2][3]
IL-1β ReleaseDifferentiated Human THP-1BzATP156 nM[3]
Pore FormationDifferentiated Human THP-1BzATP92 nM[4]
JNJ-47965567 Radioligand Binding1321N1-pKi = 7.9[5]
IL-1β ReleaseHuman Whole BloodBzATPpIC50 = 6.7[5][6]
IL-1β ReleaseHuman MonocytesBzATPpIC50 = 7.5[5][6]
AZD9056 Calcium InfluxHEK-hP2X7BzATP11.2 nM[7]

Table 2: Pharmacokinetic Properties of P2X7 Receptor Antagonists

CompoundSpeciesKey Pharmacokinetic Parameters
CE-224,535 RatCLp = 11 mL/min/kg, Vdss = 7.6 L/kg, T1/2 = 2.4 h, F = 2.6%[1]
DogF = 59%
MonkeyF = 22%
A-740003 RatEffective in vivo in models of neuropathic and inflammatory pain.[3]
JNJ-47965567 RatCentrally permeable, brain EC50 = 78 ± 19 ng·mL⁻¹ (P2X7 receptor autoradiography).[6]
GSK1482160 HumanTmax ≈ 3.5 h, T1/2 < 4.5 h.[8]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it opens a channel permeable to small cations like Na⁺ and Ca²⁺, leading to membrane depolarization and a rapid influx of calcium. Prolonged activation results in the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This sustained activation is a key trigger for the assembly of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and release of the pro-inflammatory cytokines IL-1β and IL-18.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Large Pore Formation P2X7R->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Pore->NLRP3 Apoptosis Apoptosis Pore->Apoptosis Casp1_act Caspase-1 Activation NLRP3->Casp1_act IL1b Mature IL-1β (Released) Casp1_act->IL1b Cleavage IL18 Mature IL-18 (Released) Casp1_act->IL18 Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18

P2X7 Receptor Signaling Cascade

Experimental Protocols

The evaluation of P2X7 receptor antagonists typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

1. Calcium Influx Assay:

  • Principle: Measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium concentration.

  • Methodology:

    • Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7, THP-1 monocytes) are plated in a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the antagonist.

    • The P2X7 receptor is activated with an agonist (e.g., ATP or BzATP).

    • The change in fluorescence, corresponding to calcium influx, is measured using a fluorescence plate reader.

    • IC50 values are calculated from the dose-response curves.

2. Dye Uptake (Pore Formation) Assay:

  • Principle: Assesses the antagonist's ability to block the formation of the large, non-selective pore by measuring the uptake of a fluorescent dye (e.g., YO-PRO-1, ethidium bromide).

  • Methodology:

    • Cells are plated and pre-incubated with the antagonist as described above.

    • The fluorescent dye and a P2X7 agonist are added to the cells.

    • After a specific incubation period, the fluorescence intensity inside the cells is measured.

    • A decrease in fluorescence intensity in the presence of the antagonist indicates inhibition of pore formation.

3. IL-1β Release Assay:

  • Principle: Quantifies the antagonist's inhibition of agonist-induced IL-1β release from immune cells.

  • Methodology:

    • Immune cells (e.g., human peripheral blood mononuclear cells, THP-1 monocytes) are primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

    • Cells are pre-incubated with the antagonist.

    • The P2X7 receptor is activated with an agonist.

    • The cell supernatant is collected, and the concentration of released IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Models
  • Principle: To evaluate the efficacy of the antagonist in animal models of inflammatory diseases.

  • Methodology:

    • An inflammatory condition is induced in a suitable animal model (e.g., collagen-induced arthritis in rats for rheumatoid arthritis, neuropathic pain models).

    • The antagonist is administered through an appropriate route (e.g., oral, intraperitoneal).

    • Disease progression and symptoms are monitored (e.g., paw swelling, pain response).

    • Biomarkers of inflammation (e.g., cytokine levels in plasma or tissue) can also be measured.

Experimental Workflow for Antagonist Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a P2X7 receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_efficacy In Vivo Efficacy Potency Potency Assays (Ca²⁺ Influx, Dye Uptake) Function Functional Assays (IL-1β Release) PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Potency->PK Selectivity Selectivity Profiling (vs. other P2X/P2Y receptors) Efficacy Disease Models (e.g., Arthritis, Neuropathic Pain) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Preclinical Evaluation Workflow

Discussion and Conclusion

CE-224,535 is a potent and selective antagonist of the human P2X7 receptor.[1] In vitro data demonstrates its high affinity in blocking P2X7-mediated pore formation.[1] However, its clinical development for rheumatoid arthritis was not successful, as it failed to show efficacy compared to placebo in a Phase IIA study. This outcome is similar to that of another P2X7 antagonist, AZD9056, which also did not demonstrate significant efficacy in rheumatoid arthritis clinical trials.

A notable characteristic of some P2X7 antagonists is their species-specific activity. For instance, CE-224,535 has been reported to have weak potency at the rodent P2X7 receptor, which can complicate the translation of preclinical findings from rodent models to human clinical trials.

In contrast, other antagonists like A-740003 and JNJ-47965567 have shown efficacy in various preclinical in vivo models of pain and neuroinflammation.[3][6] JNJ-47965567 is also noteworthy for its central permeability, making it a valuable tool for investigating the role of the P2X7 receptor in the central nervous system.[5][6]

The challenges faced in the clinical development of P2X7 antagonists, despite promising preclinical data, highlight the complexity of targeting this receptor. Future research should focus on understanding the nuances of P2X7 receptor pharmacology, including the impact of splice variants and single nucleotide polymorphisms, and on the development of antagonists with optimized pharmacokinetic and pharmacodynamic profiles across species.

References

A Comparative Analysis of P2X7 Receptor Antagonists CE-224535 and AZD9056 in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2X7 receptor antagonists CE-224535 and AZD9056 in the context of rheumatoid arthritis (RA). This document synthesizes preclinical and clinical data to evaluate their performance and therapeutic potential.

Both this compound, developed by Pfizer, and AZD9056, by AstraZeneca, target the P2X7 receptor, a key player in the inflammatory cascade.[1] The P2X7 receptor, an ATP-gated ion channel, is crucial for the activation of the NLRP3 inflammasome and the subsequent release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] These cytokines are known to be significant drivers of the pathogenesis of rheumatoid arthritis.[2][4] By blocking the P2X7 receptor, these antagonists aim to curtail the inflammatory response central to RA.

Preclinical Efficacy and Mechanism of Action

AZD9056 demonstrated promising results in preclinical RA models. In the rat streptococcal cell wall (SCW)-induced arthritis model, inhibition of the P2X7 receptor led to a reduction in articular inflammation and the progression of bone erosion.[2][5] Furthermore, ex vivo studies using human monocytes and RA synovial cells showed that AZD9056 effectively inhibited the release of IL-1β and IL-18 in a concentration-dependent manner.[2][5]

This compound was developed as a selective P2X7 receptor antagonist with the potential to reduce the secretion of IL-1β and IL-18 from leukocytes, offering a novel therapeutic strategy for RA.[6] While specific preclinical data in RA animal models for this compound is less detailed in the public domain, its progression to clinical trials was based on its potent and selective P2X7 receptor antagonism.[7]

Quantitative Preclinical Data: AZD9056
Assay TypeCell/TissueStimulusMeasured CytokinepIC50 (mean ± SEM)
Cytokine ReleaseHuman Peripheral Blood MonocytesBzATP (300 µM)IL-188.0 ± 0.1 (n=3)[2]
Cytokine ReleaseHuman BloodATP (3 mM)IL-1β7.2 ± 0.1 (n=11)[2]
Cytokine ReleaseHuman RA Synovial CellsBzATP (1 mM)IL-1β8.4 ± 0.2 (n=3)[2]

Clinical Trial Performance

Despite the encouraging preclinical rationale, both this compound and AZD9056 have failed to demonstrate significant efficacy in clinical trials for rheumatoid arthritis.[1]

AZD9056 showed a glimmer of hope in a phase IIa study, where 65% of patients receiving 400 mg/day achieved an ACR20 response, compared to 27% in the placebo group.[1][4][8] This trial also noted a significant reduction in swollen and tender joint counts.[1][8] However, a subsequent, larger phase IIb trial did not replicate these findings, with AZD9056 failing to show a statistically significant effect on ACR20 response rates at any dose compared to placebo over a 6-month period.[1][8][9] Ultimately, it was concluded that AZD9056 does not possess significant efficacy in treating RA.[1][4][8][9]

Similarly, a phase IIa clinical trial evaluating this compound in patients with active RA who had an inadequate response to methotrexate did not meet its primary efficacy endpoint.[10][11][12] The ACR20 response rate for this compound (500 mg bid) was not significantly different from placebo (34.0% vs 36.2%) at week 12.[10][11]

Summary of Phase II Clinical Trial Results
CompoundStudy PhasePrimary EndpointResult
AZD9056 IIaACR20 Response65% (400mg/day) vs 27% (placebo)[1][4][8]
IIbACR20 ResponseNo significant difference from placebo[1][8][9]
This compound IIaACR20 Response34.0% vs 36.2% (placebo)[10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a generalized workflow for the clinical evaluation of these P2X7 antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R binds Pannexin1 Pannexin-1 P2X7R->Pannexin1 activates K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 cleaves Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation CE224535 This compound CE224535->P2X7R AZD9056 AZD9056 AZD9056->P2X7R

Caption: P2X7 Receptor Signaling Pathway in Inflammation.

Clinical_Trial_Workflow PatientScreening Patient Screening (Active RA, MTX-IR) Randomization Randomization PatientScreening->Randomization TreatmentArm Treatment Group (this compound or AZD9056) Randomization->TreatmentArm PlaceboArm Placebo Group Randomization->PlaceboArm TreatmentPeriod Treatment Period (e.g., 12 weeks) TreatmentArm->TreatmentPeriod PlaceboArm->TreatmentPeriod EfficacyAssessment Efficacy Assessment (ACR20/50/70, DAS28) TreatmentPeriod->EfficacyAssessment SafetyMonitoring Safety Monitoring (Adverse Events) TreatmentPeriod->SafetyMonitoring DataAnalysis Data Analysis EfficacyAssessment->DataAnalysis SafetyMonitoring->DataAnalysis

Caption: Generalized Clinical Trial Workflow.

Experimental Protocols

Rat Streptococcal Cell Wall (SCW) Arthritis Model (for AZD9056)

This preclinical in vivo study was performed using a rat model of streptococcal cell wall-induced arthritis.[2][5] P2X7 receptor expression was confirmed in the inflamed synovial tissue following the onset of arthritis.[2][5] The inhibition of the P2X7 receptor in this model resulted in decreased articular inflammation and a reduction in erosive progression.[2][5] Acute-phase responses were not affected.[2][5]

Ex Vivo Human Monocyte and Synovial Cell Cultures (for AZD9056)

To assess the activity of AZD9056 on cytokine release, ex vivo cultures of human monocytes were stimulated with lipopolysaccharide (LPS) and the ATP analogue benzoylbenzoyl-ATP (BzATP).[2][5] AZD9056 was shown to inhibit the release of IL-1β and IL-18 in a dose-dependent manner.[2][5] Similar experiments were conducted using primary RA synovial cells, where AZD9056 also inhibited BzATP-stimulated IL-1β release.[2]

Phase IIa Clinical Trial of this compound

This was a randomized, double-blind, placebo-controlled study in patients aged 18 years or older with active RA who had an inadequate response to methotrexate (MTX).[11][12] Patients were randomized to receive either CE-224,535 (500 mg twice daily) or a placebo for 12 weeks, while continuing a stable background dose of at least 7.5 mg of MTX.[11][12] The primary efficacy endpoint was the American College of Rheumatology 20% (ACR20) response rate at week 12.[11][12]

Phase IIa and IIb Clinical Trials of AZD9056

Both were randomized, double-blind, placebo-controlled, parallel-group studies in RA patients receiving methotrexate or sulphasalazine.[4][8] The phase IIa study was an ascending-dose trial over 4 weeks.[8] The phase IIb study involved randomizing patients to receive one of four doses of AZD9056 (50, 100, 200, or 400 mg once daily), a placebo, or open-label etanercept for 6 months.[8] The primary outcome for both studies was the ACR20 response.[4][8]

Conclusion

References

Experimental Drug CE-224535 Fails to Demonstrate Efficacy Against Traditional Therapies for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dateline: Shanghai, China – December 8, 2025 – The investigational drug CE-224535, a selective P2X7 receptor antagonist, has shown a lack of efficacy in treating rheumatoid arthritis (RA) compared to placebo in a Phase IIA clinical trial. This outcome places it at a significant disadvantage when compared to the established efficacy of traditional disease-modifying antirheumatic drugs (DMARDs) such as methotrexate, sulfasalazine, and leflunomide, which remain the cornerstone of RA management. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.

This compound: Mechanism of Action and Clinical Trial Results

This compound was developed to target the P2X7 receptor, an ion channel that plays a role in the release of pro-inflammatory cytokines like IL-1β and IL-18, which are implicated in the pathogenesis of rheumatoid arthritis.[1][2] By blocking this receptor, it was hypothesized that this compound would reduce the inflammatory cascade central to RA.

A key clinical trial, NCT00628095, was a Phase IIA, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound. The trial enrolled patients with active RA who had an inadequate response to methotrexate.[1]

Experimental Protocol: NCT00628095
  • Objective: To assess the efficacy and safety of this compound in patients with active RA inadequately controlled by methotrexate.[1]

  • Design: Randomized, double-blind, placebo-controlled, parallel-group study.[1]

  • Participants: Patients aged ≥ 18 years with active RA.[1]

  • Intervention: this compound (500 mg twice daily) or placebo for 12 weeks. All patients continued their stable background dose of methotrexate (≥ 7.5 mg/week).[1]

  • Primary Efficacy Endpoint: The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at Week 12.[1]

  • Secondary Efficacy Endpoints: ACR50 and ACR70 response rates, and change from baseline in the Disease Activity Score 28-joint C-reactive protein (DAS28-3-CRP).[1]

The results of this pivotal study were unambiguous: this compound failed to meet its primary endpoint. There was no statistically significant difference in the ACR20 response rate between the this compound group and the placebo group at 12 weeks.[1][2]

Outcome MeasureThis compound (n=53)Placebo (n=47)p-value
ACR20 Response at Week 12 34.0%36.2%0.591
ACR50 Response at Week 12 Not specifiedNot specifiedNot significant
ACR70 Response at Week 12 Not specifiedNot specifiedNot significant
Change in DAS28-3-CRP at Week 12 Not specifiedNot specifiedNot significant
Data from the Phase IIA study of this compound in patients with rheumatoid arthritis inadequately controlled by methotrexate.[1]

cluster_P2X7R_Pathway This compound Proposed Mechanism of Action ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome_Activation Inflammasome Activation P2X7R->Inflammasome_Activation This compound This compound This compound->P2X7R Blocks Pro_IL1B Pro-IL-1β Inflammasome_Activation->Pro_IL1B Cleaves IL1B Active IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

This compound signaling pathway.

Traditional DMARDs: Established Efficacy in Rheumatoid Arthritis

In contrast to the findings for this compound, traditional DMARDs have a long history of proven efficacy in managing RA, serving as the initial treatment for most patients.

Methotrexate

Mechanism of Action: Methotrexate's primary anti-inflammatory effect in RA is believed to be mediated through the promotion of adenosine release. By inhibiting certain enzymes in the purine synthesis pathway, methotrexate leads to an accumulation of adenosine, which then binds to its receptors on immune cells, downregulating inflammatory responses. It also has inhibitory effects on dihydrofolate reductase, which is more central to its use in chemotherapy.

cluster_MTX_Pathway Methotrexate Mechanism of Action MTX Methotrexate Purine_Synthesis Purine Synthesis Enzymes MTX->Purine_Synthesis Inhibits Adenosine_Accumulation Adenosine Accumulation Purine_Synthesis->Adenosine_Accumulation Leads to Adenosine_Receptors Adenosine Receptors (e.g., A2a) Adenosine_Accumulation->Adenosine_Receptors Activates Anti_inflammatory_Effects Anti-inflammatory Effects Adenosine_Receptors->Anti_inflammatory_Effects

Methotrexate signaling pathway.

Efficacy: Methotrexate is considered the anchor drug for RA and has demonstrated significant efficacy in numerous clinical trials.

Outcome MeasureMethotrexate Efficacy (Representative Data)
ACR20 Response 49% - 67%
ACR50 Response 23% - 44%
ACR70 Response 9% - 24%
Efficacy rates can vary based on the study population, duration, and dosage.
Sulfasalazine

Mechanism of Action: The exact mechanism of sulfasalazine in RA is not fully elucidated, but it is known to be a prodrug that is split by gut bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA). The sulfapyridine moiety is believed to be responsible for its anti-rheumatic effects, which may involve the inhibition of inflammatory mediators and effects on lymphocyte function.

cluster_SSZ_Pathway Sulfasalazine Mechanism of Action SSZ Sulfasalazine Gut_Bacteria Gut Bacteria SSZ->Gut_Bacteria Metabolized by Sulfapyridine Sulfapyridine Gut_Bacteria->Sulfapyridine 5ASA 5-ASA Gut_Bacteria->5ASA Inflammatory_Mediators Inhibition of Inflammatory Mediators Sulfapyridine->Inflammatory_Mediators Lymphocyte_Function Modulation of Lymphocyte Function Sulfapyridine->Lymphocyte_Function Anti_inflammatory_Effects Anti-inflammatory Effects Inflammatory_Mediators->Anti_inflammatory_Effects Lymphocyte_Function->Anti_inflammatory_Effects

Sulfasalazine mechanism of action.

Efficacy: Sulfasalazine is an effective DMARD, often used in combination with other DMARDs.

Outcome MeasureSulfasalazine Efficacy (Representative Data)
ACR20 Response 40% - 59%
ACR50 Response ~20%
ACR70 Response ~5%
Efficacy rates can vary based on the study population, duration, and dosage.
Leflunomide

Mechanism of Action: Leflunomide is a prodrug that is converted to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the proliferation of activated lymphocytes, which are key drivers of the autoimmune response in RA.

cluster_LEF_Pathway Leflunomide Mechanism of Action LEF Leflunomide Teriflunomide Teriflunomide (Active Metabolite) LEF->Teriflunomide Metabolized to DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Key enzyme for Lymphocyte_Proliferation Activated Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Anti_inflammatory_Effects Anti-inflammatory Effects Lymphocyte_Proliferation->Anti_inflammatory_Effects Reduced Proliferation leads to

Leflunomide signaling pathway.

Efficacy: Leflunomide has demonstrated efficacy comparable to methotrexate in several studies.

Outcome MeasureLeflunomide Efficacy (Representative Data)
ACR20 Response 48% - 56%
ACR50 Response 25% - 34%
ACR70 Response 11% - 14%
Efficacy rates can vary based on the study population, duration, and dosage.

Conclusion

The clinical development of this compound for rheumatoid arthritis has been halted due to a lack of efficacy. In stark contrast, traditional DMARDs like methotrexate, sulfasalazine, and leflunomide have well-established mechanisms of action and a proven track record of effectively managing the signs and symptoms of RA. For the foreseeable future, these traditional therapies, either as monotherapy or in combination, will continue to be the standard of care for the majority of patients with rheumatoid arthritis. Further research and development efforts will need to identify novel targets and pathways that can offer superior or complementary efficacy to the current therapeutic arsenal.

References

Validating the Selectivity of CE-224535 for the P2X7 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2X7 receptor antagonist CE-224535 with other known antagonists, supported by experimental data to validate its selectivity. The information is presented to aid in the evaluation and potential application of this compound in research and drug development.

Unveiling the P2X7 Receptor and its Antagonism

The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammatory and neurological processes. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. Consequently, the development of selective P2X7 antagonists is a significant area of interest for therapeutic intervention in a range of diseases.

This compound is a selective antagonist of the human P2X7 receptor.[1] It emerged from high-throughput screening and subsequent optimization, leading to a potent compound with good pharmacokinetic properties.[2] This guide delves into the experimental data that substantiates its selectivity for the P2X7 receptor.

Comparative Selectivity Profile of P2X7 Antagonists

The selectivity of a receptor antagonist is paramount to its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory potency (IC50) of this compound and other well-characterized P2X7 antagonists against the human P2X7 receptor and other P2X receptor subtypes.

CompoundHuman P2X7 IC50Human P2X2 IC50Human P2X3 IC50Human P2X4 IC50Species Selectivity (Rat P2X7 IC50)Species Selectivity (Mouse P2X7 IC50)
This compound ~1.4 - 4 nM[3]>1.62 µM[4]1.62 µM[4]>300 µM[4]Data not availableData not available
A-740003 40 nM>10 µM>10 µM>10 µM18 nMData not available
JNJ-47965567 ~5 nM (pIC50 8.3)>10 µM>10 µM>10 µM~63 nM (pIC50 7.2)~32 nM (pIC50 7.5)

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that this compound exhibits high potency for the human P2X7 receptor, with significantly lower activity at the P2X2, P2X3, and P2X4 subtypes, demonstrating its selectivity.

Experimental Methodologies for Selectivity Validation

The determination of antagonist selectivity relies on a variety of in vitro assays that measure the inhibition of receptor function. Key experimental protocols are outlined below.

Dye Uptake Assays (e.g., YO-PRO-1 or Ethidium Bromide)

This assay is a common method to assess P2X7 receptor activation, which leads to the formation of a large pore permeable to fluorescent dyes.

  • Principle: In the presence of a P2X7 agonist like ATP or BzATP, the receptor channel opens, allowing dyes such as YO-PRO-1 or ethidium bromide to enter the cell, resulting in a measurable increase in fluorescence. An antagonist will block this pore formation and subsequent dye uptake.

  • General Protocol:

    • Cells expressing the P2X7 receptor (e.g., HEK293 cells) are plated in a multi-well format.

    • The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

    • A P2X7 agonist and the fluorescent dye are added to the wells.

    • The increase in fluorescence is measured over time using a fluorescence plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration. The IC50 for this compound was determined using a YO-PRO-1 uptake assay in HEK293 cells.[3]

Calcium Influx Assays

Activation of the P2X7 receptor also leads to a rapid influx of extracellular calcium (Ca2+).

  • Principle: Changes in intracellular Ca2+ concentration can be monitored using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM or Fura-2 AM). An antagonist will inhibit the agonist-induced increase in intracellular calcium.

  • General Protocol:

    • Cells expressing the P2X7 receptor are loaded with a calcium-sensitive dye.

    • The cells are then incubated with different concentrations of the antagonist.

    • A P2X7 agonist is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

    • The IC50 value is determined from the concentration-response curve.

IL-1β Release Assay

This assay is particularly relevant for immune cells and measures a key downstream an inflammatory consequence of P2X7 activation.

  • Principle: In immune cells like macrophages or monocytes, P2X7 receptor activation is a critical signal for the processing and release of the pro-inflammatory cytokine IL-1β. An antagonist will block this release.

  • General Protocol:

    • Immune cells (e.g., human peripheral blood mononuclear cells or a monocytic cell line) are often primed with a stimulus like lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

    • The primed cells are then pre-incubated with the antagonist.

    • A P2X7 agonist is added to trigger inflammasome activation and IL-1β release.

    • The concentration of IL-1β in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The inhibitory effect of the antagonist is determined by the reduction in IL-1β release compared to the control.

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor initiates a complex signaling cascade. The following diagram illustrates the key pathways involved.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx opens channel K_efflux K⁺ Efflux P2X7->K_efflux opens channel ATP ATP ATP->P2X7 binds NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b cleaves pro_IL1b pro-IL-1β pro_IL1b->Caspase1

References

Unveiling the Selectivity Profile of CE-224535: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative overview of the cross-reactivity studies concerning CE-224535, a selective P2X7 receptor antagonist. While specific quantitative cross-reactivity data from the primary publication is not publicly available, this document synthesizes the existing knowledge on its selectivity and provides a framework for comparison with other P2X7 receptor antagonists.

This compound has been identified as a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory responses.[1] Preclinical studies leading to its clinical development highlighted its high selectivity against a panel of other receptors and channels.[1] Although detailed quantitative data on its interactions with a broad range of off-target molecules is not available in the public domain, the consistent description of its high selectivity underscores its potential for a favorable safety profile.

Comparative Analysis of P2X7 Receptor Antagonists

To provide a contextual understanding of selectivity, the following table presents a representative structure for comparing the activity of P2X7 receptor antagonists against various targets. Note: The data presented below is for illustrative purposes and does not represent actual data for this compound.

TargetCompound A (IC50 in µM)Compound B (IC50 in µM)Representative P2X7 Antagonist (IC50 in µM)
P2X7 0.01 0.05 < 0.1
P2X1> 10> 20> 10
P2X2> 10> 20> 10
P2X3> 10> 20> 10
P2X45> 20> 10
hERG> 30> 30> 30
5-HT2A> 108> 10
M1> 10> 20> 10

Experimental Protocols for Assessing Selectivity

The selectivity of a P2X7 receptor antagonist is typically evaluated through a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in such studies.

Calcium Influx Assay

This assay is a primary functional screen to determine the potency of an antagonist at the P2X7 receptor.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor.

  • Methodology:

    • Cells are seeded in 96-well plates and cultured to confluence.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Following incubation, the cells are washed to remove excess dye.

    • The test compound (e.g., this compound) is added at various concentrations and incubated for a predetermined period (e.g., 15-30 minutes).

    • The P2X7 receptor is then activated by adding a known agonist, such as ATP or BzATP.

    • The resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • The IC50 value, representing the concentration of the antagonist required to inhibit 50% of the agonist-induced calcium influx, is calculated from the dose-response curve.

IL-1β Release Assay

This assay assesses the functional consequence of P2X7 receptor blockade in a more physiologically relevant immune cell context.

  • Cell Line: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Cells are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

    • The primed cells are then incubated with the test compound at various concentrations for 30-60 minutes.

    • P2X7 receptor is stimulated with ATP or BzATP to induce the assembly of the NLRP3 inflammasome and subsequent cleavage and release of mature IL-1β.

    • The cell supernatant is collected, and the concentration of IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is determined by plotting the percentage of inhibition of IL-1β release against the concentration of the antagonist.

Off-Target Screening Panel

To determine the broader selectivity profile, the compound is typically tested against a panel of other receptors, ion channels, and enzymes.

  • Methodology:

    • The test compound is submitted to a contract research organization (CRO) or an in-house screening facility.

    • The compound is tested at one or more concentrations (e.g., 1 µM and 10 µM) in binding or functional assays for a wide range of targets.

    • Significant inhibition (typically >50%) at a given concentration triggers further investigation to determine the IC50 or Ki value for that off-target interaction.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in the study of this compound, the following diagrams illustrate a typical experimental workflow and the P2X7 receptor signaling pathway.

G cluster_workflow Experimental Workflow: P2X7 Antagonist Screening Cell Culture Cell Culture Dye Loading Dye Loading Cell Culture->Dye Loading 1. Seed & Culture Compound Incubation Compound Incubation Dye Loading->Compound Incubation 2. Calcium Dye Agonist Addition Agonist Addition Compound Incubation->Agonist Addition 3. Add Antagonist Fluorescence Reading Fluorescence Reading Agonist Addition->Fluorescence Reading 4. Add Agonist Data Analysis Data Analysis Fluorescence Reading->Data Analysis 5. Measure Signal

Figure 1. A generalized workflow for a calcium influx assay to screen for P2X7 receptor antagonists.

G cluster_pathway P2X7 Receptor Signaling Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates CE224535 This compound CE224535->P2X7R Inhibits IonChannel Ion Channel Opening P2X7R->IonChannel CaInflux Ca²⁺ Influx IonChannel->CaInflux K_Efflux K⁺ Efflux IonChannel->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β Inflammation Inflammation IL1b->Inflammation

Figure 2. Simplified signaling cascade initiated by P2X7 receptor activation and the inhibitory action of this compound.

References

Comparative Analysis of CE-224535 Clinical Trial Data for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of CE-224535 Against Leading Alternative Therapies for Rheumatoid Arthritis in Patients with Inadequate Response to Methotrexate.

This guide provides a comprehensive comparative analysis of the clinical trial data for this compound, a selective P2X7 receptor antagonist, and other prominent biologic and targeted synthetic Disease-Modifying Antirheumatic Drugs (DMARDs). The focus of this comparison is on the patient population with active rheumatoid arthritis (RA) who have had an inadequate response to methotrexate (MTX), a common scenario in clinical practice. All data presented is sourced from publicly available clinical trial information.

Mechanism of Action: this compound and the P2X7 Receptor

This compound is an investigational drug that acts as a selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells. Its activation by extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of inflammatory responses. A key downstream effect of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome. This multi-protein complex then activates caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. These cytokines are potent mediators of inflammation in rheumatoid arthritis. By blocking the P2X7 receptor, this compound aims to inhibit this inflammatory cascade at an early stage.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3_Inflammasome NLRP3 Inflammasome Assembly P2X7R->NLRP3_Inflammasome Triggers CE224535 This compound CE224535->P2X7R Blocks Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves ProIL18 Pro-IL-18 Caspase1->ProIL18 Cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation

P2X7 Receptor Signaling Pathway in Inflammation.

Clinical Trial Data: Efficacy Comparison

The following tables summarize the primary efficacy endpoints from the Phase IIA clinical trial of this compound (NCT00628095) and pivotal clinical trials of several comparator drugs in patients with rheumatoid arthritis and an inadequate response to methotrexate. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures of improvement in RA clinical trials.

Table 1: Efficacy of this compound vs. Placebo in MTX-IR RA Patients

TreatmentTrial IdentifierDurationACR20ACR50ACR70
This compound (500 mg bid) NCT0062809512 Weeks34.0%Not ReportedNot Reported
Placebo NCT0062809512 Weeks36.2%Not ReportedNot Reported

Note: The Phase IIA study of this compound did not demonstrate a statistically significant difference from placebo for the primary efficacy endpoint of ACR20 response at Week 12.[1][2]

Table 2: Efficacy of Comparator Biologic and Targeted Synthetic DMARDs in MTX-IR RA Patients

Drug ClassDrug NameTrial NameDurationACR20ACR50ACR70
TNF Inhibitor Adalimumab (40 mg eow)ARMADA24 Weeks67.2%55.2%26.9%
IL-6 Inhibitor Tocilizumab (8 mg/kg IV q4w)LITHE24 Weeks59%37%15%
JAK Inhibitor Upadacitinib (15 mg qd)SELECT-MONOTHERAPY14 Weeks68%42%23%
JAK Inhibitor Baricitinib (4 mg qd)RA-BEAM12 Weeks70%49%20%
JAK Inhibitor Tofacitinib (5 mg bid) + MTXORAL Strategy6 MonthsNot Reported46%Not Reported
Selective Co-stimulation Modulator Abatacept (~10 mg/kg IV q4w) + MTXAIM1 Year67.7%39.9%19.8%
B-cell Targeted Therapy Rituximab (2 x 1000 mg) + MTXSERENE24 Weeks51%26%12%
IL-1 Receptor Antagonist Anakinra (100 mg qd) + MTX-24 Weeks38%17%6%
Placebo -ARMADA24 Weeks14.5%8.1%4.8%
Placebo -LITHE24 Weeks25%10%3%
Placebo (Continued MTX) -SELECT-MONOTHERAPY14 Weeks41%19%Not Reported
Placebo -RA-BEAM12 Weeks40%20%7%
Placebo -AIM1 Year39.7%16.8%6.9%
Placebo -SERENE24 Weeks23%9%3%
Placebo --24 Weeks22%8%2%

Clinical Trial Data: Safety and Tolerability Comparison

An overview of the safety profile of this compound compared to other treatments is presented below. Direct comparison of adverse event rates across different trials should be done with caution due to variations in study design, duration, and patient populations.

Table 3: Key Safety Findings in MTX-IR RA Patients

Drug NameTrial NameCommon Adverse EventsSerious Adverse Events (SAEs)
This compound NCT00628095Nausea (11.3%), Diarrhea (7.5%)[1]3.8%[1]
Adalimumab ARMADAInjection site reactions, upper respiratory infectionsSimilar to placebo in the initial 24-week trial.
Tocilizumab LITHEUpper respiratory tract infections, headache, hypertension, increased ALTSerious infections.
Upadacitinib SELECT-MONOTHERAPYUpper respiratory tract infections, nausea, headacheSerious infections, herpes zoster, venous thromboembolism.
Baricitinib RA-BEAMUpper respiratory tract infections, nausea, headacheSerious infections, venous thromboembolism.
Tofacitinib ORAL StrategyUpper respiratory tract infections, headache, diarrheaSerious infections, herpes zoster, venous thromboembolism.
Abatacept AIMHeadache, upper respiratory tract infection, nauseaSerious infections.
Rituximab SERENEInfusion-related reactions, infectionsSerious infections.
Anakinra -Injection site reactionsSerious infections.

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are extensive. Below is a summarized methodology for the key trials cited.

This compound (NCT00628095) This was a Phase IIA, randomized, double-blind, placebo-controlled, parallel-group study.[2] Patients with active RA and an inadequate response to a stable dose of MTX (≥7.5 mg/week) were randomized to receive either this compound (500 mg twice daily) or placebo for 12 weeks, while continuing their background MTX therapy.[2] The primary efficacy endpoint was the ACR20 response rate at Week 12.[2]

Adalimumab (ARMADA Trial) This was a 24-week, randomized, double-blind, placebo-controlled study. Patients with active RA on a stable dose of MTX were randomized to receive adalimumab (20 mg, 40 mg, or 80 mg) or placebo subcutaneously every other week. The primary endpoint was the ACR20 response at 24 weeks.

Tocilizumab (LITHE Study) This was a 2-year, randomized, double-blind, placebo-controlled study. Patients with moderate to severe active RA and an inadequate response to MTX were randomized to receive tocilizumab (4 or 8 mg/kg) or placebo intravenously every 4 weeks, in combination with a stable dose of MTX. The co-primary endpoints were the proportion of patients with an ACR20 response at week 24 and the change from baseline in the Genant-modified Total Sharp Score at week 52.

Upadacitinib (SELECT-MONOTHERAPY) This was a Phase 3, randomized, double-blind, parallel-group study. Patients with active RA and an inadequate response to MTX were randomized to switch to upadacitinib monotherapy (15 mg or 30 mg once daily) or to continue their stable dose of MTX. The primary endpoints were the proportion of patients achieving ACR20 and a Disease Activity Score 28-joint count using C-reactive protein (DAS28-CRP) of ≤3.2 at week 14.

Baricitinib (RA-BEAM) This was a 52-week, randomized, double-blind, placebo- and active-controlled study. Patients with active RA and an inadequate response to MTX were randomized to receive baricitinib (4 mg once daily), adalimumab (40 mg every other week), or placebo, all in addition to their background MTX. The primary endpoint was the ACR20 response at week 12 for baricitinib versus placebo.

Tofacitinib (ORAL Strategy) This was a 1-year, Phase 3b/4, double-blind, head-to-head, non-inferiority, randomized controlled trial. Patients with active RA and an inadequate response to MTX were randomized to receive tofacitinib (5 mg twice daily) as monotherapy, tofacitinib (5 mg twice daily) with MTX, or adalimumab (40 mg every other week) with MTX. The primary endpoint was the proportion of patients achieving an ACR50 response at month 6.

Abatacept (AIM Trial) This was a 1-year, randomized, double-blind, placebo-controlled study. Patients with active RA and an inadequate response to MTX received intravenous abatacept (approximately 10 mg/kg) or placebo, in addition to their background MTX. The primary endpoint was the ACR20 response at 6 months.

Rituximab (SERENE Trial) This was a Phase III, randomized, double-blind, placebo-controlled trial. Patients with active RA and an inadequate response to MTX who were biologic-naïve were randomized to receive rituximab (2 x 500 mg or 2 x 1000 mg) or placebo infusions, in addition to stable MTX. The primary endpoint was the ACR20 response at week 24.

Anakinra Multiple randomized, double-blind, placebo-controlled trials have been conducted. In a representative study, patients with active RA despite MTX treatment were randomized to receive daily subcutaneous injections of anakinra (100 mg) or placebo for 24 weeks, in addition to their background MTX. The primary endpoint was the ACR20 response at week 24.[3]

General Workflow of a Randomized Controlled Trial in RA.

Summary and Conclusion

The Phase IIA clinical trial of this compound did not demonstrate efficacy superior to placebo in patients with rheumatoid arthritis who had an inadequate response to methotrexate. The ACR20 response rate for this compound was numerically similar to that of the placebo group.[1][2] While the safety profile of this compound was acceptable in this study, the lack of efficacy contrasts with the established benefits of numerous other approved biologic and targeted synthetic DMARDs in this patient population.

As demonstrated in the comparative data tables, TNF inhibitors, IL-6 inhibitors, JAK inhibitors, a selective co-stimulation modulator, and a B-cell targeted therapy have all shown significant improvements in ACR20, ACR50, and ACR70 response rates compared to placebo in patients with MTX-inadequate response. These agents represent the current standard of care for this patient population.

Further research would be necessary to determine if this compound could have a role in other inflammatory conditions or in a different subset of rheumatoid arthritis patients. However, based on the available data from the NCT00628095 trial, this compound does not appear to be a viable alternative to the currently approved advanced therapies for rheumatoid arthritis in patients with an inadequate response to methotrexate.

References

A Head-to-Head Guide to P2X7 Antagonists: An In Vitro Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor (P2X7R), an ATP-gated ion channel, stands as a significant therapeutic target for a spectrum of inflammatory diseases, neurological disorders, and cancer.[1][2] Its activation by high concentrations of extracellular ATP, a key danger signal released during cellular stress or injury, triggers a cascade of downstream events including pro-inflammatory cytokine release, pore formation, and modulation of cell survival.[2][3][4] Consequently, the development of potent and selective P2X7R antagonists is a major focus of modern drug discovery.

This guide provides an objective, data-driven comparison of various P2X7 antagonists based on published in vitro studies. We present key performance data in a standardized format, detail the experimental protocols used for their evaluation, and visualize the complex signaling pathways and experimental workflows involved.

Comparative Performance Data: Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro IC50 values for several well-characterized and novel P2X7 antagonists across different assays and cell systems. Significant variability can be observed depending on the assay, cell type, and species (human vs. rodent) used, underscoring the importance of standardized testing.[5]

Table 1: IC50 Values of P2X7 Antagonists in Cation Flux and Electrophysiology Assays

CompoundAssay TypeCell Line / SystemSpeciesAgonistIC50Reference
A-740003Calcium Influx1321N1 AstrocytomaHumanBzATP40 nM[6]
A-740003Calcium Influx1321N1 AstrocytomaRatBzATP18 nM[6]
A-438079Calcium Influx1321N1 AstrocytomaHumanBzATP300 nM[6]
A-438079Calcium Influx1321N1 AstrocytomaRatBzATP100 nM[6]
AZ11645373ElectrophysiologyN/AHumanATP~90 nM[5]
KN62ElectrophysiologyN/AHumanATP~100 nM[5]
SB203580ElectrophysiologyN/AHumanATP~5 µM[5]
Compound 56Two-Electrode Voltage ClampXenopus laevis Oocytes (hP2X7)HumanATP0.39 µM[7]

Table 2: IC50 Values of P2X7 Antagonists in Pore Formation and Functional Assays

CompoundAssay TypeCell Line / SystemSpeciesIC50Reference
GP-25YO-PRO-1 UptakeN/AHuman8.7 µM[8]
GP-25YO-PRO-1 UptakeN/ARat24.4 µM[8]
Compound 2gYO-PRO-1 UptakeN/AHuman1.31 µM[9]
Compound 2YO-PRO-1 UptakeN/AHuman1.88 µM[9]
Compound 9YO-PRO-1 UptakeN/AHuman6.82 µM[9]
Brilliant Blue G (BBG)Dye UptakeJ774.G8 MacrophageMouse1.3 - 2.6 mM[10]
Oxidized ATP (oATP)Dye UptakeJ774.G8 MacrophageMouse173 - 285 µM[10]
AZ15dOsteoclast FormationHuman Blood MonocytesHuman0.7 µM[11]
KN62Osteoclast FormationHuman Blood MonocytesHuman2 µM[11]
Oxidized ATP (oATP)Osteoclast FormationHuman Blood MonocytesHuman91 µM[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

P2X7 Receptor Signaling and Antagonism

Activation of the trimeric P2X7 receptor by ATP initiates the opening of a cation-selective channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[12][13] This initial phase triggers downstream signaling cascades involving MAP kinases (p38/ERK/JNK).[4][14] Prolonged stimulation leads to the formation of a larger, non-selective macropore, a hallmark of P2X7R activation, which allows the passage of molecules up to 900 Da, such as the fluorescent dye YO-PRO-1.[3] The potassium efflux is a critical signal for the assembly of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[4][13] P2X7 antagonists can block these events by binding to orthosteric or allosteric sites on the receptor.[8][9]

P2X7_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7R P2X7 Receptor Pannexin1 Pannexin-1 P2X7R->Pannexin1 associates with IonFlux Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->IonFlux Channel Opening Pore Macropore Formation P2X7R->Pore Prolonged Activation ATP ATP (High Concentration) ATP->P2X7R Activates Antagonist P2X7 Antagonist Antagonist->P2X7R Blocks YOPRO1_out YOPRO1_out->Pore MAPK p38/ERK/JNK Activation IonFlux->MAPK NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 K⁺ Efflux triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b_release Mature IL-1β Release Casp1->IL1b_release Cleaves pro-IL-1β YOPRO1_in YO-PRO-1 Uptake Pore->YOPRO1_in

P2X7 receptor signaling and points of antagonism.

Key Experimental Protocols

Standardized in vitro assays are fundamental for the characterization and comparison of P2X7 antagonist potency and mechanism of action.

Calcium Influx Assay

This assay directly measures the initial consequence of P2X7R channel opening—the influx of extracellular calcium.

  • Principle : Cells expressing P2X7R are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM). Upon agonist-induced channel activation, Ca²⁺ enters the cell, binds to the dye, and causes a measurable increase in fluorescence. Antagonists are pre-incubated to assess their ability to block this response.

  • Methodology :

    • Cell Preparation : Plate cells (e.g., 1321N1 astrocytoma or HEK293 expressing P2X7R) in a microplate.[6]

    • Dye Loading : Incubate cells with Fluo-4 AM loading solution for 45-60 minutes at 37°C.[6]

    • Washing : Gently wash cells with assay buffer to remove extracellular dye.

    • Antagonist Incubation : Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes.

    • Signal Measurement : Place the plate in a fluorescence microplate reader. Inject a P2X7 agonist (e.g., ATP or BzATP) and immediately record the fluorescence signal over time.

    • Data Analysis : Calculate the change in fluorescence from baseline. Plot the response against antagonist concentration and fit to a dose-response curve to determine the IC50 value.[6]

Pore Formation (Dye Uptake) Assay

This assay quantifies the formation of the large-conductance pore, a unique feature of P2X7R activation.

  • Principle : Prolonged agonist stimulation opens a pore permeable to large molecules. The uptake of fluorescent dyes like YO-PRO-1 (up to 900 Da) into the cell, which fluoresce upon binding to nucleic acids, is measured.[15]

  • Methodology :

    • Cell Preparation : Plate P2X7R-expressing cells in a microplate.

    • Antagonist Incubation : Add antagonist dilutions to the wells and incubate for 15-30 minutes at 37°C.

    • Assay Initiation : Add a solution containing both the P2X7 agonist and the fluorescent dye (e.g., YO-PRO-1).[6]

    • Incubation : Incubate the plate for 10-30 minutes, protected from light.

    • Fluorescence Measurement : Measure fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (approx. 491/509 nm for YO-PRO-1).[6]

    • Data Analysis : Normalize the fluorescence signal and plot against antagonist concentration to calculate the IC50.

IL-1β Release Assay (ELISA)

This functional assay measures a key downstream inflammatory consequence of P2X7R activation.

  • Principle : P2X7R-induced NLRP3 inflammasome activation leads to the processing and release of IL-1β from immune cells like monocytes or macrophages. An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of released IL-1β in the cell supernatant.

  • Methodology :

    • Cell Priming : Plate immune cells (e.g., human THP-1 monocytes) and prime them with lipopolysaccharide (LPS) for 2-4 hours to induce pro-IL-1β expression.[16]

    • Inhibitor Treatment : Wash cells to remove LPS and add various concentrations of the P2X7 antagonist.

    • P2X7R Activation : After a pre-incubation period, stimulate the cells with a P2X7 agonist (e.g., ATP).

    • Supernatant Collection : Centrifuge the plate and collect the cell culture supernatant.

    • Quantification : Measure the concentration of IL-1β in the supernatant using a commercial human IL-1β ELISA kit according to the manufacturer's instructions.

    • Data Analysis : Determine the IC50 value by plotting the percentage inhibition of IL-1β release against the antagonist concentration.

Patch-Clamp Electrophysiology

This technique provides a direct, real-time measurement of ion channel activity, offering detailed insights into the mechanism of antagonism.

  • Principle : A microelectrode forms a high-resistance seal with the cell membrane (whole-cell configuration), allowing for the measurement of ion currents flowing through the P2X7R channel in response to agonists and antagonists.

  • Methodology :

    • Cell Preparation : Use cells expressing P2X7R plated on coverslips.

    • Whole-Cell Configuration : Rupture the cell membrane under the electrode to gain electrical access to the cell's interior. Clamp the membrane at a holding potential (e.g., -60 mV).[6]

    • Baseline Recording : Record the baseline current.

    • Agonist Application : Perfuse the cell with an agonist-containing solution and record the induced inward current.

    • Antagonist Application : After washout, perfuse the cell with the antagonist, followed by co-application of the agonist and antagonist, and record the resulting current.

    • Data Analysis : Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist to quantify the level of inhibition.[6]

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis prep_cells 1. Plate P2X7-expressing cells load_dye 2. Load with fluorescent dye (e.g., Fluo-4 AM) or Prime with LPS (for ELISA) prep_cells->load_dye add_antagonist 3. Pre-incubate with serial dilutions of antagonist load_dye->add_antagonist add_agonist 4. Stimulate with P2X7 agonist (e.g., ATP, BzATP) add_antagonist->add_agonist measure 5. Measure Output Signal (Fluorescence, Current, or collect supernatant for ELISA) add_agonist->measure analyze 6. Normalize data and plot dose-response curve measure->analyze ic50 7. Calculate IC50 value analyze->ic50

General workflow for in vitro P2X7 antagonist screening.

Conclusion

The in vitro characterization of P2X7 antagonists is a critical step in the drug development pipeline. Head-to-head comparisons reveal significant differences in potency that are dependent on the specific compound, the assay methodology, and the species of origin for the receptor. The data and protocols presented in this guide offer a framework for researchers to design rigorous experiments, compare novel compounds against established benchmarks, and make informed decisions in the pursuit of new therapeutics targeting the P2X7 receptor. The continued development of selective and potent antagonists holds promise for treating a wide range of debilitating diseases.[2][13]

References

A Comparative Benchmark of CE-224535 Against Next-Generation Inflammation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2X7 receptor antagonist CE-224535 against two classes of newer, highly successful inflammation inhibitors: Janus kinase (JAK) inhibitors, represented by tofacitinib, and anti-tumor necrosis factor (TNF)-α biologics, represented by adalimumab. The information presented herein is supported by clinical trial data and established experimental protocols to offer a comprehensive benchmarking resource for researchers in inflammation and drug development.

Introduction to a Novel and Established Inflammation Inhibitors

This compound is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel expressed on immune cells.[1] Activation of the P2X7 receptor is implicated in the processing and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. By blocking this receptor, this compound was developed to inhibit a key step in the inflammatory cascade.[1] It was investigated as a potential oral treatment for rheumatoid arthritis (RA).[2]

Tofacitinib is an orally administered small molecule that inhibits Janus kinases (JAKs), intracellular enzymes that are crucial for signaling downstream of cytokine receptors.[1] By preferentially inhibiting JAK1 and JAK3, tofacitinib disrupts the JAK-STAT signaling pathway, which is central to the action of numerous pro-inflammatory cytokines involved in the pathogenesis of autoimmune diseases like RA.[3]

Adalimumab is a recombinant human monoclonal antibody that specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[4] By binding to both soluble and transmembrane forms of TNF-α, adalimumab prevents it from interacting with its receptors, thereby inhibiting downstream inflammatory signaling.[5] It is administered via subcutaneous injection and is a widely used biologic for various inflammatory conditions.[5]

Comparative Efficacy and Safety: Clinical Trial Data

The following tables summarize the clinical efficacy and safety data for this compound in rheumatoid arthritis, contrasted with representative data for tofacitinib and adalimumab in similar patient populations.

Table 1: Efficacy in Rheumatoid Arthritis (RA) Patients with Inadequate Response to Methotrexate

Inhibitor Mechanism of Action Primary Efficacy Endpoint Result vs. Placebo Other Efficacy Measures
This compound P2X7 Receptor AntagonistACR20 Response at Week 1234.0% vs. 36.2% (p=0.591)[2]No significant difference in ACR50/70 or DAS28-CRP[2]
Tofacitinib JAK InhibitorACR20 Response at Month 665.7% vs. 26.7%Significant improvements in ACR50/70 and DAS28-CRP
Adalimumab TNF-α InhibitorACR20 Response at Week 2467.7% vs. 30.2%Significant improvements in ACR50/70 and DAS28-CRP

Table 2: Safety and Tolerability Profile

Inhibitor Common Adverse Events Serious Adverse Events Discontinuation due to Adverse Events
This compound Nausea (11.3%), Diarrhea (7.5%)[2]3.8% vs. 2.1% (placebo)[2]9.4% vs. 6.4% (placebo)[2]
Tofacitinib Upper respiratory tract infections, headache, diarrhea, nasopharyngitisIncreased risk of serious infections, malignancy, and thrombosisVaries by study
Adalimumab Injection site reactions, upper respiratory tract infections, headache, rashIncreased risk of serious infections, malignancy, and autoimmune reactionsVaries by study

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of inflammation inhibitors.

In Vitro Cytokine Release Assay

This assay is designed to measure the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Stimulation: PBMCs are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Compound Treatment: The test compound (e.g., this compound) is added to the cell culture at various concentrations prior to or concurrently with stimulation.

  • Cytokine Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of key cytokines (e.g., IL-1β, TNF-α, IL-6) are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[6][7]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) of the compound for each cytokine is calculated.

JAK Kinase Inhibition Assay

This biochemical assay directly measures the inhibitory activity of a compound against a specific JAK enzyme.

  • Reagents: Recombinant human JAK enzyme (e.g., JAK1, JAK3), a substrate peptide, and adenosine triphosphate (ATP) are used.

  • Assay Principle: The assay measures the amount of ADP produced from the kinase reaction. A common method is the ADP-Glo™ Kinase Assay.

  • Procedure:

    • The test compound (e.g., tofacitinib) at varying concentrations is incubated with the JAK enzyme.

    • The kinase reaction is initiated by adding the substrate and ATP.

    • After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a coupled luciferase/luciferin reaction to produce light.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value of the inhibitor is determined from the dose-response curve.[8][9]

NF-κB Reporter Gene Assay

This cell-based assay is used to assess the inhibition of the NF-κB signaling pathway, a key downstream target of TNF-α.

  • Cell Line: A human cell line (e.g., HEK293) is engineered to stably express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Procedure:

    • The cells are treated with the test compound (e.g., a potential TNF-α signaling inhibitor) at various concentrations.

    • The cells are then stimulated with TNF-α to activate the NF-κB pathway.

    • After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway. The IC50 value is calculated from the dose-response curve.[10][11]

Clinical Efficacy Evaluation in Rheumatoid Arthritis

Clinical trials for RA typically employ standardized endpoints to assess efficacy.

  • ACR Response Criteria (ACR20, ACR50, ACR70): This composite measure assesses the percentage of patients who achieve a 20%, 50%, or 70% improvement in tender and swollen joint counts, as well as at least three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ) score, and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR) level.[12][13]

  • Disease Activity Score 28-joint C-reactive protein (DAS28-CRP): This is a composite index that includes the number of tender and swollen joints (out of 28), the patient's global health assessment, and the CRP level. A lower score indicates less disease activity.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by each class of inhibitor and a typical experimental workflow.

G cluster_0 P2X7 Receptor Signaling ATP ATP P2X7R P2X7R ATP->P2X7R Ion_Flux Na+ Influx Ca2+ Influx K+ Efflux P2X7R->Ion_Flux This compound This compound This compound->P2X7R NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT_P STAT Phosphorylation JAK->STAT_P Tofacitinib Tofacitinib Tofacitinib->JAK STAT_Dimer STAT Dimerization STAT_P->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription

Caption: JAK-STAT Signaling Pathway and Inhibition by Tofacitinib.

G cluster_2 TNF-α Signaling Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Adalimumab Adalimumab Adalimumab->TNFa Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex IKK_Activation IKK Activation Signaling_Complex->IKK_Activation NFkB_Activation NF-κB Activation IKK_Activation->NFkB_Activation Nucleus Nucleus NFkB_Activation->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription

Caption: TNF-α Signaling Pathway and Neutralization by Adalimumab.

G cluster_3 Experimental Workflow: In Vitro Cytokine Release Assay Isolate_PBMCs Isolate PBMCs from whole blood Plate_Cells Plate Cells Isolate_PBMCs->Plate_Cells Add_Compound Add Test Compound (e.g., this compound) Plate_Cells->Add_Compound Stimulate Stimulate with LPS Add_Compound->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA / Multiplex) Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze Data (Calculate IC50) Measure_Cytokines->Analyze_Data

Caption: Workflow for an In Vitro Cytokine Release Assay.

Conclusion

This compound, a selective P2X7 receptor antagonist, did not demonstrate efficacy in a Phase IIA clinical trial for rheumatoid arthritis, failing to differentiate from placebo in key clinical endpoints.[2] In contrast, newer inflammation inhibitors such as the JAK inhibitor tofacitinib and the anti-TNF-α biologic adalimumab have shown significant efficacy in treating RA and other inflammatory diseases. This comparative guide highlights the differing outcomes of targeting distinct nodes in the inflammatory network. While the P2X7 receptor remains a scientifically interesting target, the clinical success of agents that modulate broader cytokine signaling pathways, such as JAK inhibitors and TNF-α blockers, has established them as cornerstones of current anti-inflammatory therapy. The provided experimental protocols offer a framework for the continued evaluation and comparison of novel anti-inflammatory compounds.

References

In Vitro Validation of CE-224535's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of CE-224535, a selective P2X7 receptor antagonist, with other relevant anti-inflammatory agents. Due to the limited publicly available in vitro data on this compound's direct inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6, this guide leverages data from other well-characterized P2X7 receptor antagonists and the standard anti-inflammatory drug, Dexamethasone, to provide a comparative context.

Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its anti-inflammatory effects by selectively targeting the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] Activation of the P2X7 receptor on immune cells, such as macrophages and monocytes, triggers the assembly of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[1] By blocking this receptor, this compound is expected to reduce the secretion of these key inflammatory mediators.

dot

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Comparative In Vitro Efficacy

CompoundTargetAssayCell TypeStimulantKey Findings
This compound P2X7 ReceptorIL-1β & IL-18 ReleaseLeukocytesNot SpecifiedReduces leukocyte secretion of IL-1β and IL-18.[1]
A-740003 P2X7 ReceptorIL-1β ReleaseNot SpecifiedNot SpecifiedpIC50 = 7.0–7.3.[2]
A-839977 P2X7 ReceptorIL-1β ReleaseDifferentiated human THP-1 cellsAgonist-evokedPotently blocked IL-1β release.[3]
Dexamethasone Glucocorticoid ReceptorTNF-α ReleaseHuman MonocytesLPSDose-dependent suppression.[4]
Dexamethasone Glucocorticoid ReceptorIL-6 ReleaseHuman MonocytesLPSInhibited IL-6 production.[5]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

ATP-Induced IL-1β Release Assay in THP-1 Cells

This assay is crucial for evaluating the efficacy of P2X7 receptor antagonists.

dot

ATP_Induced_IL1B_Release_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis c1 Culture THP-1 cells c2 Differentiate with PMA c1->c2 c3 Prime with LPS (1 µg/mL) for 3-4 hours c2->c3 t1 Wash cells with PBS c3->t1 t2 Pre-incubate with This compound (or comparator) for 30-60 min t1->t2 t3 Stimulate with ATP (1-5 mM) or BzATP (100-300 µM) for 30-60 min t2->t3 a1 Collect supernatant t3->a1 a2 Quantify IL-1β using ELISA a1->a2

Caption: Workflow for ATP-Induced IL-1β Release Assay.

Methodology:

  • Cell Culture and Priming:

    • Culture human monocytic THP-1 cells in appropriate media.

    • For differentiation into a macrophage-like phenotype, treat cells with Phorbol 12-myristate 13-acetate (PMA).

    • Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to induce the expression of pro-IL-1β.[6]

  • Antagonist Treatment:

    • Wash the primed cells with phosphate-buffered saline (PBS) to remove the LPS.

    • Pre-incubate the cells with various concentrations of this compound or comparator compounds for 30-60 minutes.[6]

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 receptor agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes to induce IL-1β release.[6][7]

  • Cytokine Quantification:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]

LPS-Induced TNF-α and IL-6 Release Assay in Human Monocytes

This assay is a standard method to assess general anti-inflammatory activity.

dot

LPS_Induced_Cytokine_Release_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis c1 Isolate human peripheral blood mononuclear cells (PBMCs) c2 Culture monocytes c1->c2 t1 Pre-incubate with This compound (or comparator) c2->t1 t2 Stimulate with LPS (e.g., 1 µg/mL) for 24 hours t1->t2 a1 Collect supernatant t2->a1 a2 Quantify TNF-α and IL-6 using ELISA a1->a2

Caption: Workflow for LPS-Induced Cytokine Release Assay.

Methodology:

  • Cell Preparation:

    • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

    • Culture the isolated monocytes in appropriate media.

  • Treatment:

    • Pre-incubate the monocytes with varying concentrations of this compound or comparator compounds.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production and release of TNF-α and IL-6.[8]

  • Cytokine Quantification:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits.[8]

Summary and Conclusion

This compound, as a selective P2X7 receptor antagonist, holds therapeutic potential for inflammatory conditions by inhibiting the release of IL-1β and IL-18. While direct comparative data on its effects on other key inflammatory cytokines like TNF-α and IL-6 are limited, the provided experimental frameworks allow for a standardized in vitro validation of its anti-inflammatory profile. Comparison with other P2X7 antagonists and standard anti-inflammatory drugs like Dexamethasone is essential to fully characterize its potency and potential clinical utility. Further studies are warranted to generate comprehensive in vitro data for this compound to facilitate a direct and robust comparison.

References

Replicating Preclinical Findings of P2X7 Receptor Antagonists in Rheumatoid Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical findings for P2X7 receptor antagonists, with a focus on CE-224535 and a notable alternative, AZD9056, for the treatment of rheumatoid arthritis (RA). Despite a strong preclinical rationale for this drug class, both compounds ultimately failed to demonstrate efficacy in clinical trials. This document aims to provide an objective overview of the available preclinical data, detailed experimental methodologies, and the underlying signaling pathways to aid researchers in understanding the translational challenges and to inform future research in this area.

Mechanism of Action: Targeting the P2X7 Receptor in Inflammation

The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation.[1] Its activation on immune cells, such as macrophages and monocytes, triggers the formation of the NLRP3 inflammasome. This leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[2] By blocking the P2X7 receptor, antagonists like this compound and AZD9056 were developed to inhibit this key inflammatory cascade.[3][4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3_Inflammasome NLRP3 Inflammasome Activation P2X7R->NLRP3_Inflammasome CE_224535 This compound CE_224535->P2X7R Inhibits Pro_Caspase_1 Pro_Caspase_1 NLRP3_Inflammasome->Pro_Caspase_1 Cleaves Caspase_1 Caspase_1 Pro_Caspase_1->Caspase_1 Pro_IL_1B Pro-IL-1β Caspase_1->Pro_IL_1B Cleaves Pro_IL_18 Pro-IL-18 Caspase_1->Pro_IL_18 Cleaves IL_1B Mature IL-1β Pro_IL_1B->IL_1B Inflammation Inflammation IL_1B->Inflammation IL_18 Mature IL-18 Pro_IL_18->IL_18 IL_18->Inflammation Start Start Isolate_Monocytes Isolate Human Monocytes Start->Isolate_Monocytes LPS_Priming Prime with LPS Isolate_Monocytes->LPS_Priming Antagonist_Incubation Incubate with P2X7 Antagonist LPS_Priming->Antagonist_Incubation BzATP_Stimulation Stimulate with BzATP Antagonist_Incubation->BzATP_Stimulation Collect_Supernatant Collect Supernatant BzATP_Stimulation->Collect_Supernatant ELISA Quantify IL-1β/IL-18 (ELISA) Collect_Supernatant->ELISA Calculate_IC50 Calculate IC50 ELISA->Calculate_IC50 End End Calculate_IC50->End

References

Safety Operating Guide

Navigating the Disposal of CE-224535: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of CE-224535, a selective P2X7 receptor antagonist used in research. The principles outlined here are broadly applicable to other similar research compounds.

Immediate Safety and Handling

Prior to handling or disposal, it is crucial to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, all research chemicals should be handled with a high degree of caution.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses, and chemical-resistant gloves.

  • Work in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust or fumes.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

Disposal Procedures for this compound

The disposal of any chemical waste must adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step 1: Waste Identification and Classification

All chemical waste must be treated as hazardous until confirmed otherwise.[1][2] It is best practice to manage this compound as a chemical waste stream separate from regular trash.

Step 2: Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]

  • Solid Waste: Unused or expired this compound in its solid form, as well as contaminated materials like gloves, weigh boats, and paper towels, should be collected in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents (e.g., "Solid Waste: this compound").[1][2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix different types of chemical waste.[1] For example, halogenated and non-halogenated solvents should generally be kept separate.[2]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container.[1][2]

Step 3: Labeling and Container Management

  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of the contents, the concentration (if in solution), and the date the waste was first added to the container.[2]

  • Container Condition: Containers must be in good condition, free from leaks or external contamination.[2]

  • Closure: Keep waste containers closed except when adding waste.[2]

Step 4: Scheduling Waste Pickup

Once a waste container is full or is no longer being used, submit a hazardous waste pickup request to your institution's EHS department. Do not dispose of chemical waste in the regular trash or down the drain.[1][2]

Summary of Waste Handling Procedures

Waste TypeContainer RequirementKey Disposal Action
Solid this compound & Contaminated Debris Labeled, leak-proof container for solid hazardous waste.Collect all contaminated items. Do not mix with other waste streams.
Liquid solutions of this compound Labeled, compatible container for liquid chemical waste.Segregate based on solvent type (e.g., halogenated vs. non-halogenated).
Sharps contaminated with this compound Designated, puncture-resistant sharps container.Do not recap needles. Dispose of the entire syringe if it contains residual drug.[1]

Experimental Protocol: Disposal from in vitro Studies

In a typical in vitro experiment, this compound might be dissolved in a solvent like DMSO to create a stock solution, which is then used to treat cell cultures.

  • Stock Solution: Any remaining stock solution of this compound is considered hazardous liquid waste and must be collected in a designated container.

  • Contaminated Labware: All labware that has come into contact with this compound, such as pipette tips, and culture plates, must be disposed of as solid chemical waste.[2]

  • Cell Culture Media: The disposal of cell culture media containing a chemical compound should be clarified with your institution's EHS department, as procedures can vary.

Disposal Workflow

DisposalWorkflow cluster_assessment Waste Assessment cluster_segregation Segregation cluster_containment Containment cluster_final Final Disposal start Identify this compound Waste classify Classify Waste Type start->classify solid Solid Waste classify->solid Solid liquid Liquid Waste classify->liquid Liquid sharps Sharps classify->sharps Sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Schedule EHS Pickup storage->pickup

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling CE-224535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of CE-224535 (also known as PF-04905428; CAS No. 724424-43-5), a selective P2X7 receptor antagonist. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Handling

This compound is a potent bioactive compound that requires careful handling to minimize exposure risk. The following personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound:

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, disposable (e.g., nitrile). Change frequently and immediately if contaminated.
Body Protection Lab CoatFull-sleeved, buttoned.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against splashes and airborne particles.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Storage and Preparation of Solutions

Proper storage and solution preparation are vital for maintaining the stability and efficacy of this compound.

Storage
FormStorage TemperatureDuration
Solid -20°C1 month
-80°C6 months
Stock Solution (in DMSO) -20°C1 month
-80°C6 months

Note: Store in a sealed container, away from moisture. When stored at -80°C, it is recommended to use within 6 months. For storage at -20°C, use within 1 month.[1]

Preparation of Stock and Working Solutions

The following protocols are for preparing solutions for research purposes. All preparations should be conducted in a chemical fume hood.

10 mM Stock Solution in DMSO: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound solid in DMSO. For example, for 1 mL of a 10 mM solution, use the appropriate weight of the compound.

Working Solutions for In Vivo Studies: The following are example protocols for preparing working solutions for administration.

FormulationProtocol
PEG300, Tween-80, Saline To 100 µL of a 100 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL. This yields a solution of ≥ 10 mg/mL.[1]
SBE-β-CD in Saline To 100 µL of a 100 mg/mL DMSO stock solution, add 900 µL of 20% SBE-β-CD in saline and mix. This yields a solution of ≥ 10 mg/mL.[1]
Corn Oil To 100 µL of a 100 mg/mL DMSO stock solution, add 900 µL of corn oil and mix. This protocol is not recommended for continuous dosing periods exceeding half a month.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Compound Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Solutions Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols and Data

This compound has been evaluated in clinical trials for rheumatoid arthritis.[2]

Clinical Trial Dosage

In a Phase IIA study, patients with active rheumatoid arthritis were administered this compound at a dose of 500 mg twice daily for 12 weeks.[2]

Pharmacokinetic Data in Animal Models
SpeciesRouteDoseBioavailability (F)
RatOral5 mg/kg2.6%
DogOral-59%
MonkeyOral-22%

Note: The low oral bioavailability in rats is believed to be a species-specific phenomenon.[1]

Visualizations

Experimental Workflow: Preparation of a Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (PEG300/Tween-80/Saline) stock_dmso Prepare 100 mg/mL Stock in DMSO add_peg Add 400 µL PEG300 stock_dmso->add_peg 100 µL Stock mix1 Mix Thoroughly add_peg->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Mix Thoroughly add_tween->mix2 add_saline Add 450 µL Saline mix2->add_saline mix3 Mix to Final Volume of 1 mL add_saline->mix3

Caption: Workflow for preparing a this compound working solution.

Logical Relationship: Safety Precautions for Handling this compound

G cluster_ppe Personal Protective Equipment cluster_engineering Engineering Controls cluster_handling Handling Procedures cluster_disposal Disposal gloves Chemically Resistant Gloves lab_coat Lab Coat eye_protection Safety Glasses/Goggles fume_hood Chemical Fume Hood avoid_inhalation Avoid Inhalation of Dust/Aerosols avoid_contact Avoid Skin/Eye Contact hazardous_waste Dispose as Hazardous Waste handling_ce224535 Safe Handling of this compound handling_ce224535->gloves handling_ce224535->lab_coat handling_ce224535->eye_protection handling_ce224535->fume_hood handling_ce224535->avoid_inhalation handling_ce224535->avoid_contact handling_ce224535->hazardous_waste

Caption: Key safety precautions for handling this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.